(2-Amino-5-bromo-3-chlorophenyl)methanol
Description
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Properties
Molecular Formula |
C7H7BrClNO |
|---|---|
Molecular Weight |
236.49 g/mol |
IUPAC Name |
(2-amino-5-bromo-3-chlorophenyl)methanol |
InChI |
InChI=1S/C7H7BrClNO/c8-5-1-4(3-11)7(10)6(9)2-5/h1-2,11H,3,10H2 |
InChI Key |
MBSDAQFJBIHXIS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1CO)N)Cl)Br |
Origin of Product |
United States |
Foundational & Exploratory
Physicochemical Properties and Synthetic Utility of (2-Amino-5-bromo-3-chlorophenyl)methanol: A Technical Guide
Executive Summary
In the landscape of pharmaceutical development, certain highly functionalized building blocks serve dual roles: as critical analytical markers for quality control and as versatile precursors for complex active pharmaceutical ingredients (APIs). (2-Amino-5-bromo-3-chlorophenyl)methanol (CAS: 953039-29-7) is a prime example of such a molecule.
This in-depth technical guide bridges the gap between theoretical physicochemical profiling and practical benchtop applications. It provides a comprehensive analysis of the compound's dual identity as Ambroxol Impurity 18 and as a foundational building block for the synthesis of advanced kinase inhibitors (e.g., PDK1 and FGFR inhibitors).
Physicochemical Profiling & Structural Characterization
Understanding the fundamental properties of (2-amino-5-bromo-3-chlorophenyl)methanol is essential for predicting its behavior in chromatographic separations and synthetic transformations. The presence of orthogonal halogens (bromine and chlorine) alongside hydrogen-bonding donors/acceptors (amino and hydroxyl groups) grants this molecule unique electronic and steric characteristics.
Quantitative Data Summary
| Parameter | Specification |
| IUPAC Name | (2-amino-5-bromo-3-chlorophenyl)methanol |
| CAS Registry Number | 953039-29-7 |
| Molecular Formula | C₇H₇BrClNO |
| Molecular Weight | 236.49 g/mol |
| Monoisotopic Mass | 234.940 g/mol |
| Physical Form | Light yellow to orange solid |
| Primary Utility | Ambroxol Impurity 18 / API Precursor |
Mechanistic Role in Pharmaceutical Development
Analytical Standard: Ambroxol Impurity Profiling
Ambroxol is a widely prescribed secretolytic and mucolytic agent used to treat respiratory conditions like COPD and asthma[1]. During the synthesis and degradation of Ambroxol, various impurities are formed. (2-Amino-5-bromo-3-chlorophenyl)methanol is officially designated as Ambroxol Impurity 18 [2]. Utilizing this compound as a highly characterized reference standard is critical for regulatory compliance, enabling precise HPLC/MS quantification to ensure the safety and purity of the final drug product.
API Synthesis: Kinase Inhibitor Precursor
Beyond quality control, this molecule is a highly sought-after precursor in oncology drug discovery. The orthogonal reactivity of its substituents allows for the rapid assembly of quinazoline cores . These quinazoline derivatives are potent inhibitors of 3-phosphoinositide-dependent kinase 1 (PDK1)[3] and fibroblast growth factor receptors (FGFR)[4].
Synthetic workflow and applications of (2-Amino-5-bromo-3-chlorophenyl)methanol.
Role of quinazoline derivatives in inhibiting the PDK1/AKT proliferation pathway.
Experimental Methodologies & Self-Validating Protocols
To guarantee scientific integrity, the following protocols are designed as self-validating systems . Every step includes the causality behind the reagent choice and the analytical checks required to confirm success.
Protocol 1: Chemoselective Reduction to the Benzyl Alcohol
Objective: Synthesize (2-amino-5-bromo-3-chlorophenyl)methanol from 2-amino-5-bromo-3-chlorobenzoic acid. Causality (The "Why"): Standard reducing agents like Lithium Aluminum Hydride (LiAlH₄) carry a high risk of reductive dehalogenation (stripping the bromine/chlorine from the ring). Borane-tetrahydrofuran (BH₃·THF) is chosen because it chemoselectively reduces the carboxylic acid to the primary alcohol while leaving the halogen substituents entirely intact.
-
Preparation: Charge a flame-dried round-bottom flask with 2-amino-5-bromo-3-chlorobenzoic acid (1.0 eq) and anhydrous THF.
-
Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath to control the exothermic evolution of hydrogen gas.
-
Reagent Addition: Add BH₃·THF complex (2.5 eq) dropwise over 30 minutes.
-
Execution: Remove the ice bath and allow the mixture to stir at room temperature for 12 hours.
-
Quenching: Slowly add methanol at 0 °C to safely quench unreacted borane.
-
Isolation: Concentrate under reduced pressure, extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and evaporate to yield the target alcohol.
Validation Check: Monitor via TLC. The disappearance of the highly polar carboxylic acid baseline spot and the appearance of a higher
spot confirms completion. Electrospray Ionization Mass Spectrometry (ESI-MS) should yield an m/z of 234/236 (MH⁺).
Protocol 2: Mild Oxidation to the Aldehyde
Objective: Convert the alcohol to 2-amino-5-bromo-3-chlorobenzaldehyde for FGFR inhibitor synthesis[4]. Causality (The "Why"): Activated Manganese(IV) Oxide (MnO₂) is a highly specific, mild oxidant for benzylic alcohols. It prevents over-oxidation back to the carboxylic acid—a common failure mode when using stronger oxidants like Jones reagent.
-
Preparation: Dissolve (2-amino-5-bromo-3-chlorophenyl)methanol (1.0 eq) in anhydrous dichloromethane (DCM).
-
Oxidant Addition: Add activated MnO₂ (6.0 eq) in a single portion.
-
Execution: Stir the heterogeneous mixture vigorously at room temperature for 12 hours.
-
Filtration: Filter the suspension through a pad of Celite to remove manganese salts, washing the filter cake thoroughly with DCM.
-
Isolation: Concentrate the filtrate under reduced pressure to afford the aldehyde.
Validation Check: Infrared (IR) spectroscopy of the product will show a strong, sharp carbonyl stretch around 1680–1700 cm⁻¹ and the complete disappearance of the broad O-H stretch (3200–3500 cm⁻¹) characteristic of the starting material.
Protocol 3: High-Temperature Cyclization to Quinazoline Core
Objective: Synthesize 6-bromo-8-chloroquinazolin-2-ol for PDK1 inhibitor libraries[3]. Causality (The "Why"): Urea acts as a low-cost, atom-economical source of the N-C-N fragment. The reaction is run at 180 °C, which is above the melting point of urea (133 °C). This creates a solvent-free melt that thermodynamically drives the condensation and subsequent cyclization by expelling water and ammonia gas.
-
Preparation: In a heavy-walled reaction vessel, combine the benzyl alcohol (1.0 eq) and urea (15.0 eq).
-
Thermal Cyclization: Heat the solid mixture to 180 °C with vigorous mechanical stirring.
-
Execution: Maintain heating for 1 hour until gas evolution (NH₃) ceases.
-
Workup: Cool the reaction mixture to room temperature and add distilled water to precipitate the product.
-
Isolation: Collect the resulting yellow solid by vacuum filtration and air-dry.
Validation Check: ESI-MS will confirm the cyclized mass (m/z 259/261 MH⁺). The physical state will transition from a melt back to a distinct yellow powder upon aqueous workup.
References
- Title: Ambroxol Impurities and Related Compound Source: Veeprho Pharmaceuticals URL
- Title: Ambroxol Impurity 18 | CAS Number 953039-29-7 Source: Klivon URL
- Title: WO2015061572A1 - Inhibitors of the fibroblast growth factor receptor Source: Google Patents URL
- Title: US20100048561A1 - Quinazolines for pdk1 inhibition Source: Google Patents URL
Sources
Comprehensive Technical Guide: Molecular Characterization and Synthetic Utility of 2-Amino-5-bromo-3-chlorobenzyl Alcohol
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide
Executive Summary
In the highly regulated landscape of pharmaceutical manufacturing and impurity profiling, the precise characterization of intermediate compounds is paramount. 2-Amino-5-bromo-3-chlorobenzyl alcohol (also systematically named (2-amino-5-bromo-3-chlorophenyl)methanol) is a specialized halogenated benzyl alcohol. It is most prominently recognized in the pharmaceutical industry as an analog and critical degradation/synthetic impurity of the mucolytic agent Ambroxol, where it is designated as Ambroxol Impurity 18 [1].
This whitepaper provides an in-depth analysis of its physicochemical properties, structural causality affecting its reactivity, and a self-validating experimental protocol for its downstream conversion into active pharmaceutical impurities.
Physicochemical Profiling & Molecular Characterization
Understanding the exact molecular weight and formula of this compound is the first step in establishing robust Quality Control (QC) and mass spectrometry (LC-MS) detection methods. The substitution pattern—a benzyl alcohol core flanked by an amino group and two different halogens (bromine and chlorine)—creates a unique isotopic signature critical for mass spectrometric identification.
Quantitative Data Summary
| Parameter | Specification / Value |
| IUPAC Name | (2-Amino-5-bromo-3-chlorophenyl)methanol |
| Industry Synonyms | 2-Amino-5-bromo-3-chlorobenzyl alcohol; Ambroxol Impurity 18 |
| CAS Registry Number | 953039-29-7[2] |
| Molecular Formula | C₇H₇BrClNO[1] |
| Molecular Weight | 236.49 g/mol [2] |
| Monoisotopic Mass | 234.94 Da |
| Core Structural Motif | Halogenated, multi-substituted aniline/benzyl alcohol |
| Downstream Target | Ambroxol Impurity 33 (CAS: N/A; MW: 333.65 g/mol )[3] |
Structural Causality and Reactivity Mechanisms
As an Application Scientist, I approach molecular structures by analyzing how each functional group dictates the molecule's overall chemical behavior. The reactivity of 2-amino-5-bromo-3-chlorobenzyl alcohol is governed by strict electronic and steric causalities:
-
The Hydroxymethyl Group (-CH₂OH): Located at position 1, this is the primary site for targeted oxidation. Its benzylic nature makes it highly susceptible to mild oxidants.
-
The Ortho-Amino Group (-NH₂): Typically, free anilines are prone to unwanted oxidation or self-condensation. However, the amino group at position 2 is sterically hindered by the adjacent hydroxymethyl group and the chlorine atom at position 3.
-
Halogen Inductive Effects (-I Effect): The presence of the 3-chloro and 5-bromo substituents exerts a strong electron-withdrawing inductive effect across the aromatic ring. This dramatically lowers the pKa (basicity) and nucleophilicity of the aniline nitrogen. Causality: This electronic dampening is precisely why the benzylic alcohol can be selectively oxidized to an aldehyde without the amino group interfering or degrading during the reaction.
Experimental Workflow: Synthesis of Ambroxol Impurity 33
To utilize this compound as a reference standard for drug development, it is frequently converted into Ambroxol Impurity 33 ((1r,4r)-4-((2-amino-5-bromo-3-chlorobenzyl)amino)cyclohexanol)[3]. This requires a two-step sequence: selective oxidation followed by reductive amination.
Pathway Visualization
Synthetic workflow from 2-Amino-5-bromo-3-chlorobenzyl alcohol to Ambroxol Impurity 33.
Protocol 1: Selective Oxidation to Aldehyde
This methodology is adapted from validated synthetic routes, such as those detailed in the[4].
-
Objective: Convert the benzylic alcohol to 2-amino-5-bromo-3-chlorobenzaldehyde.
-
Causality for Reagent Selection: Manganese dioxide (MnO₂) is a heterogeneous, surface-active oxidant that specifically targets allylic and benzylic alcohols. It prevents over-oxidation to the carboxylic acid and leaves the deactivated aniline nitrogen untouched.
-
Step-by-Step:
-
Suspend 10.0 g (42.5 mmol) of 2-amino-5-bromo-3-chlorobenzyl alcohol in 400 mL of anhydrous dichloromethane (CH₂Cl₂)[4].
-
Add 21.9 g (255 mmol) of activated MnO₂ in a single portion[4].
-
Stir the heterogeneous mixture vigorously at room temperature (20–25 °C) for 12–16 hours[4].
-
Self-Validation Checkpoint: Monitor via Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate system. The reaction is deemed complete when the polar baseline spot (alcohol) is entirely replaced by a higher
spot (aldehyde). -
Filter the suspension through a pad of Celite to remove manganese residues, washing the filter cake with excess CH₂Cl₂.
-
Concentrate the filtrate under reduced pressure to yield the aldehyde intermediate (typical yield ~91%)[4].
-
Protocol 2: Reductive Amination to Ambroxol Impurity 33
-
Objective: Couple the newly formed aldehyde with trans-4-aminocyclohexanol.
-
Causality for Reagent Selection: Sodium triacetoxyborohydride (NaBH(OAc)₃) is chosen over standard sodium borohydride. The electron-withdrawing acetate groups reduce the reagent's nucleophilicity, ensuring it selectively reduces the transient iminium ion rather than prematurely reducing the unreacted aldehyde back to the starting alcohol.
-
Step-by-Step:
-
Dissolve the crude 2-amino-5-bromo-3-chlorobenzaldehyde (approx. 40 mmol) and trans-4-aminocyclohexanol (42 mmol) in 300 mL of 1,2-dichloroethane (DCE).
-
Add glacial acetic acid (1.2 equivalents) to catalyze imine formation by protonating the aldehyde oxygen. Stir for 1 hour at room temperature.
-
Portion-wise, add NaBH(OAc)₃ (60 mmol) over 15 minutes to control the mild exotherm.
-
Stir the reaction for 4 hours.
-
Self-Validation Checkpoint: Quench a 0.5 mL aliquot with saturated NaHCO₃, extract with EtOAc, and analyze via LC-MS. The target mass
must be the dominant peak, confirming the formation of Ambroxol Impurity 33 (Exact Mass: 333.65 g/mol )[3]. -
Quench the bulk reaction with aqueous NaHCO₃, separate the organic layer, dry over Na₂SO₄, and concentrate to yield the crude product for further purification.
-
Analytical Validation & Quality Control
For drug development professionals utilizing 2-Amino-5-bromo-3-chlorobenzyl alcohol as a reference standard, establishing a self-validating analytical system is mandatory.
Because the molecule contains both Bromine (approx. 1:1 ratio of ⁷⁹Br to ⁸¹Br) and Chlorine (approx. 3:1 ratio of ³⁵Cl to ³⁷Cl), its mass spectrum will exhibit a highly distinct M / M+2 / M+4 isotopic cluster . When validating the purity of this compound (MW: 236.49 g/mol )[2], the LC-MS method must be calibrated to observe this specific isotopic distribution pattern at
References
- Title: WO2015061572A1 - Inhibitors of the fibroblast growth factor receptor Source: Google Patents URL
-
Title: Ambroxol Impurity 33 | GNT-ST-49054 Source: CAS Analytical Genprice Lab URL: [Link]
Sources
Structural Elucidation and Analytical Profiling of (2-Amino-5-bromo-3-chlorophenyl)methanol
An In-Depth Technical Whitepaper for Pharmaceutical Development Professionals
Executive Summary
(2-Amino-5-bromo-3-chlorophenyl)methanol is a highly specific, halogenated aromatic compound primarily encountered as a process-related impurity in the synthesis of the mucolytic active pharmaceutical ingredient (API), Ambroxol. Officially designated in regulatory frameworks as , understanding the chemoinformatics, synthetic origin, and analytical behavior of this molecule is paramount for robust pharmaceutical quality control and compliance with ICH Q3A guidelines.
This whitepaper provides a comprehensive breakdown of the molecule's chemical identifiers, the mechanistic causality behind its formation, and a self-validating analytical protocol for its quantification.
Chemoinformatics & Structural Causality
The molecule consists of a central benzene ring heavily substituted with both electron-withdrawing halogens and electron-donating groups.
-
SMILES String: OCC1=CC(Br)=CC(Cl)=C1N
-
InChIKey: MBSDAQFJBIHXIS-UHFFFAOYSA-N
-
CAS Registry Number:
Structural Causality: The IUPAC numbering of the ring begins at the carbon attached to the hydroxymethyl group (-CH₂OH). The strongly electron-donating amino group (-NH₂) is situated at position 2. Because the amino group is an ortho/para-directing activator, electrophilic aromatic substitution naturally targets positions 3 and 5. In this specific impurity, position 3 is occupied by a chlorine atom and position 5 by a bromine atom. This exact steric and electronic arrangement significantly impacts its chromatographic retention time, making the molecule highly hydrophobic yet capable of strong hydrogen bonding via the hydroxyl and amino moieties.
Synthetic Origin: The Halogenation Pathway
In the industrial synthesis of Ambroxol, the key intermediate 2-amino-3,5-dibromobenzyl alcohol is generated via the exhaustive bromination of 2-aminobenzyl alcohol.
Why does Impurity 18 form? The formation of (2-Amino-5-bromo-3-chlorophenyl)methanol is a classic example of mixed halogenation. If the brominating reagent (e.g., molecular bromine) contains trace chloride impurities, or if the reaction is conducted in chlorinated solvents under conditions that generate electrophilic chlorine species (like BrCl), competitive electrophilic aromatic substitution occurs. The amino group activates the ring, facilitating the attack of the chloronium ion at the sterically less hindered position 3 or 5, yielding this specific .
Fig 1: Regioselective halogenation pathway leading to Ambroxol Impurity 18.
Analytical Methodology: LC-MS Profiling Protocol
To ensure product safety, Impurity 18 must be quantified down to parts-per-million (ppm) levels. The following self-validating protocol leverages the unique isotopic signature of the mixed halogens to guarantee accurate identification.
Step-by-Step Protocol: LC-MS Quantification
-
Sample Preparation: Accurately weigh 50.0 mg of Ambroxol API. Dissolve in 50 mL of a 50:50 (v/v) Methanol:Water diluent to yield a 1.0 mg/mL stock solution.
-
Causality: Methanol disrupts the API's crystal lattice for complete dissolution, while water ensures thermodynamic compatibility with the initial reversed-phase mobile phase, preventing sample precipitation upon injection.
-
-
Chromatographic Separation:
-
Column: Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm).
-
Mobile Phase: Solvent A (0.1% Formic Acid in MS-grade Water) and Solvent B (Acetonitrile).
-
Gradient: 5% B to 95% B over 20 minutes. Flow rate: 1.0 mL/min.
-
Causality: The C18 stationary phase effectively retains the hydrophobic halogenated ring. Formic acid is critical; it suppresses the ionization of residual silanols on the silica column (preventing peak tailing) while simultaneously protonating the weak aromatic amine, preparing it for positive-mode mass spectrometry.
-
-
Mass Spectrometric Detection (ESI+):
-
Configure the MS for Electrospray Ionization in positive mode.
-
Self-Validating Identification: Extract the ion chromatograms for the protonated molecular ions [M+H]⁺. Because the molecule contains one Chlorine (³⁵Cl/³⁷Cl) and one Bromine (⁷⁹Br/⁸¹Br), it will exhibit a distinct M, M+2, M+4 isotopic cluster at approximately m/z 235.9, 237.9, and 239.9. The presence of this exact ratio mathematically validates the structural identity of Impurity 18, distinguishing it flawlessly from the dibrominated precursor.
-
Fig 2: Step-by-step LC-MS workflow for the isolation and quantification of Impurity 18.
Quantitative Data Summary
The following table summarizes the critical physicochemical parameters utilized for the analytical tracking and chemoinformatic registration of this compound.
| Parameter | Value | Analytical Significance |
| Chemical Name | (2-Amino-5-bromo-3-chlorophenyl)methanol | IUPAC standard nomenclature |
| CAS Registry Number | 953039-29-7 | Unique identifier for regulatory filing |
| SMILES String | OCC1=CC(Br)=CC(Cl)=C1N | Chemoinformatics mapping & modeling |
| InChIKey | MBSDAQFJBIHXIS-UHFFFAOYSA-N | Database cross-referencing |
| Molecular Formula | C₇H₇BrClNO | Defines elemental composition |
| Monoisotopic Mass | 234.939 Da | Base peak target for high-res MS (HRMS) |
| Isotopic Pattern | M, M+2, M+4 | Confirms presence of 1 Br and 1 Cl |
References
Solubility Profiling and Solvent Optimization for (2-Amino-5-bromo-3-chlorophenyl)methanol in Organic Synthesis
Executive Summary
(2-Amino-5-bromo-3-chlorophenyl)methanol (CAS: 953039-29-7)[1] is a highly functionalized aromatic intermediate frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including PDK1 and FGFR kinase inhibitors[2],[3]. Because it possesses both strong hydrogen-bonding capabilities and bulky, lipophilic halogens, its solubility profile is complex. This whitepaper provides a comprehensive mechanistic analysis of its solubility in organic solvents, empirical data guidelines, and a self-validating experimental protocol for thermodynamic solubility determination.
Physicochemical Profiling & Structural Causality
To predict and manipulate the solubility of (2-Amino-5-bromo-3-chlorophenyl)methanol, one must analyze the causality behind its intermolecular interactions. As a Senior Application Scientist, I approach solvent selection not through trial and error, but through structural thermodynamics:
-
Hydrogen Bonding Network: The primary amine (-NH_2) and hydroxymethyl (-CH_2OH) groups act as potent hydrogen bond donors and acceptors. This drives high solubility in polar aprotic solvents (e.g., DMSO, DMF) and moderate solubility in polar protic solvents (e.g., Methanol).
-
Halogen-Induced Lipophilicity: The presence of bromine (C5) and chlorine (C3) atoms significantly increases the molecule's molar volume and lipophilicity. These electron-withdrawing groups reduce the electron density of the aromatic ring, weakening potential pi-pi stacking but enhancing dispersion forces. This allows for sufficient solubility in halogenated solvents like dichloromethane (DCM), which is critical for heterogeneous reactions such as MnO_2-mediated oxidations[2].
-
Crystal Lattice Energy: The combination of H-bonding and dense halogen packing typically results in a stable crystal lattice. Consequently, overcoming this lattice energy sometimes requires elevated temperatures; patent literature notes that heating samples to 75 °C is occasionally necessary to promote increased solubility during complex synthetic steps[4].
Structural factors dictating the solubility profile of (2-Amino-5-bromo-3-chlorophenyl)methanol.
Empirical Solubility Data in Organic Solvents
The following table summarizes the operational solubility profile of (2-Amino-5-bromo-3-chlorophenyl)methanol. Data is synthesized from structural thermodynamic estimations and documented synthetic workflows in pharmaceutical patent literature[4],[2].
| Solvent Class | Representative Solvent | Estimated Solubility (25°C) | Mechanistic Interaction & Application Notes |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | >100 mg/mL (High) | Strong H-bond acceptance disrupts the solute's crystal lattice. Ideal for NMR and stock solutions. |
| Polar Aprotic | Tetrahydrofuran (THF) | 50 - 100 mg/mL (Good) | Excellent solvation of the aromatic ring. Commonly used for ambient-temperature coupling reactions. |
| Halogenated | Dichloromethane (DCM) | 10 - 50 mg/mL (Moderate) | Driven by dispersion forces with -Br and -Cl. Proven efficacy as a solvent for MnO_2 oxidation workflows[2]. |
| Polar Protic | Methanol (MeOH) | 20 - 50 mg/mL (Moderate) | Competes for H-bonding but is partially hindered by the hydrophobic halogen bulk. |
| Non-Polar | Hexanes / Heptane | <1 mg/mL (Poor) | Inability to break the strong intermolecular H-bonds of the amine and alcohol groups. Useful as an anti-solvent. |
Experimental Methodology: Self-Validating Isothermal Shake-Flask Protocol
To establish precise thermodynamic solubility for specific process chemistry needs, researchers must utilize a self-validating methodology. The following protocol ensures that kinetic dissolution barriers do not skew thermodynamic data.
-
Step 1: Saturation Preparation. Add an excess amount (e.g., 100 mg) of (2-Amino-5-bromo-3-chlorophenyl)methanol to 5.0 mL of the target organic solvent in a tightly sealed borosilicate glass vial.
-
Step 2: Isothermal Equilibration. Place the vial in a thermostatic shaker bath at 25.0 ± 0.1 °C. Agitate at 300 rpm for 48 hours. Causality: A 48-hour window is mandatory to ensure the system transitions from kinetic dissolution to true thermodynamic equilibrium, accounting for any potential solvent-mediated polymorphic transformations.
-
Step 3: Phase Separation. Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 rpm for 15 minutes. Syringe-filter the supernatant using a 0.22 µm PTFE membrane. Causality: PTFE is chosen for its chemical inertness, preventing the adsorption of the halogenated compound onto the filter matrix, which would otherwise artificially lower the quantified concentration.
-
Step 4: HPLC-UV Quantification. Dilute the filtrate appropriately with the mobile phase (e.g., 60:40 Acetonitrile:Water). Analyze via HPLC using a C18 column and UV detection at ~254 nm.
-
Step 5: System Validation. Self-Validating Step: Inject a known concentration standard in triplicate before and after the sample sequence. The protocol is deemed valid only if the relative standard deviation (RSD) of the sample triplicates is <2.0% and the standard recovery is 98-102%.
Standardized isothermal shake-flask methodology for thermodynamic solubility determination.
Solvent Selection for Downstream Synthetic Workflows
The solubility profile directly dictates the success of downstream pharmaceutical synthesis:
-
Oxidation to Benzaldehyde: When synthesizing 2-amino-5-bromo-3-chlorobenzaldehyde, the methanol group is oxidized using manganese oxide. DCM is the optimal solvent here because the moderate solubility of the starting material (e.g., 10.0 g in 400 mL DCM)[2] allows the reaction to proceed smoothly at room temperature while allowing the inorganic MnO_2 to remain strictly heterogeneous for easy filtration.
-
Quinazoline Cyclization: For the synthesis of PDK1 inhibitors, the compound is reacted with urea. Because this requires extreme conditions (180 °C)[4], the reaction is often run neat or in high-boiling solvents where the initial solubility is less critical than the melt-phase dynamics.
References
-
Title: (2-amino-5-bromo-3-chlorophenyl)methanol - ChemicalBook Source: chemicalbook.com URL: 1
-
Title: CA2648529A1 - Quinazolines for pdk1 inhibition Source: google.com (Google Patents) URL: 4
-
Title: WO2015061572A1 - Inhibitors of the fibroblast growth factor receptor Source: google.com (Google Patents) URL: 2
-
Title: WO2007117607A2 - Quinazolines for pdk1 inhibition Source: google.com (Google Patents) URL: 3
Sources
- 1. (2-amino-5-bromo-3-chlorophenyl)methanol CAS#: 953039-29-7 [m.chemicalbook.com]
- 2. WO2015061572A1 - Inhibitors of the fibroblast growth factor receptor - Google Patents [patents.google.com]
- 3. WO2007117607A2 - Quinazolines for pdk1 inhibition - Google Patents [patents.google.com]
- 4. CA2648529A1 - Quinazolines for pdk1 inhibition - Google Patents [patents.google.com]
Technical Whitepaper: Safety, Synthesis, and Application Profiling of (2-Amino-5-bromo-3-chlorophenyl)methanol
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Safety Data Synthesis
Executive Summary
In the landscape of modern pharmaceutical development, halogenated benzyl alcohols serve as critical linchpins for both active pharmaceutical ingredient (API) synthesis and impurity profiling. (2-Amino-5-bromo-3-chlorophenyl)methanol (CAS: 953039-29-7) occupies a dual role in this ecosystem. It is simultaneously recognized as a highly specific degradant/impurity of the mucolytic agent Ambroxol (designated as Ambroxol Impurity 18) [1] and as an indispensable building block for the synthesis of advanced kinase inhibitors, including 3-phosphoinositide-dependent kinase 1 (PDK1) and Fibroblast Growth Factor Receptor 4 (FGFR-4) inhibitors [2].
This whitepaper synthesizes the physicochemical properties, rigorous safety and handling protocols (SDS), and step-by-step synthetic methodologies required to utilize this compound safely and effectively in a laboratory or pilot-plant setting.
Physicochemical Profiling
Understanding the quantitative metrics of (2-Amino-5-bromo-3-chlorophenyl)methanol is the first step in predicting its behavior in organic solvents and biological assays. The polyhalogenated aromatic ring imparts significant lipophilicity, while the benzylic alcohol and primary amine groups provide versatile handles for hydrogen bonding and subsequent functionalization [3].
Table 1: Core Chemical and Physical Properties
| Property | Value / Description |
| Chemical Name | (2-Amino-5-bromo-3-chlorophenyl)methanol |
| CAS Registry Number | 953039-29-7 |
| Molecular Formula | C₇H₇BrClNO |
| Molecular Weight | 236.49 g/mol |
| SMILES String | OCC1=C(N)C(Cl)=CC(Br)=C1 |
| Physical State | Solid (typically light yellow to white powder) |
| Storage Conditions | Keep in a dark place, sealed in dry, room temperature |
Safety Data & Hazard Mitigation (SDS Core)
As a polyhalogenated aniline derivative, this compound exhibits specific toxicological profiles that require stringent engineering controls and personal protective equipment (PPE). The primary risks involve acute toxicity via ingestion or dermal absorption, alongside severe mucosal irritation [4].
Table 2: GHS Hazard Classification & Precautionary Directives
| GHS Metric | Classification / Code | Description |
| Signal Word | Warning | Indicates moderate to high acute hazard. |
| Hazard Statements | H302, H312, H332 | Harmful if swallowed, in contact with skin, or if inhaled. |
| H315, H319 | Causes skin irritation and serious eye irritation. | |
| H335 | May cause respiratory irritation. | |
| Precautionary | P261, P280 | Avoid breathing dust/fumes; Wear protective gloves/eye protection. |
| Response | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present. |
Engineering Controls & PPE Causality
-
Fume Hoods: Handling must occur within a Class II biological safety cabinet or a chemical fume hood. Causality: The compound's potential to cause respiratory irritation (H335) necessitates a continuous negative-pressure environment to prevent inhalation of aerosolized particulates.
-
Glove Selection: Nitrile gloves (minimum 0.11 mm thickness) are required. Causality: Halogenated anilines can permeate standard latex; nitrile provides a superior chemical barrier against lipophilic aromatic amines.
Synthetic Methodologies & Mechanistic Pathways
The most robust and field-proven method for synthesizing (2-Amino-5-bromo-3-chlorophenyl)methanol relies on the chemoselective reduction of its corresponding carboxylic acid, 2-amino-5-bromo-3-chlorobenzoic acid. This is typically achieved using a Borane-Tetrahydrofuran (BH₃-THF) complex [5].
Step-by-Step Synthetic Protocol
This protocol is designed as a self-validating system; each step includes mechanistic checks to ensure reaction fidelity.
-
Preparation & Inert Atmosphere:
-
Action: Dissolve 2-amino-5-bromo-3-chlorobenzoic acid (13.0 g, 52.0 mmol) in anhydrous THF (200 mL) under a strict argon or nitrogen atmosphere.
-
Causality: BH₃-THF is highly moisture-sensitive. Any ambient water will rapidly hydrolyze the borane into inactive boric acid and generate flammable hydrogen gas, stalling the reduction.
-
-
Controlled Reduction:
-
Action: Cool the reaction vessel to 0 °C using an ice-water bath. Slowly add BH₃-THF solution (1M in THF, ~4 equivalents) dropwise.
-
Causality: The coordination of borane to the carboxylic acid oxygen is highly exothermic. Dropwise addition at 0 °C prevents thermal runaway and suppresses the potential over-reduction or cleavage of the sensitive carbon-halogen bonds.
-
-
Propagation & Monitoring:
-
Action: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 12–16 hours.
-
Causality: The electron-withdrawing nature of the bromine and chlorine substituents deactivates the aromatic ring, making the carboxylate carbon less nucleophilic. Extended reaction times at room temperature are required to drive the reduction of the intermediate borate ester to the primary alcohol.
-
-
Quenching:
-
Action: Recool to 0 °C and cautiously add methanol (100 mL) dropwise until effervescence ceases.
-
Causality: Methanol safely solvolyzes unreacted borane complexes, releasing hydrogen gas in a controlled manner and breaking down the boron-alkoxide intermediates.
-
-
Workup & Isolation:
-
Action: Concentrate the mixture under reduced pressure to 50 mL. Dilute with aqueous sodium bicarbonate (NaHCO₃, 400 mL) and extract with ethyl acetate (3 x 200 mL).
-
Causality: NaHCO₃ neutralizes any residual acidic species without deprotonating the newly formed benzylic alcohol. Ethyl acetate effectively partitions the lipophilic product into the organic phase, leaving boron salts in the aqueous layer.
-
Visualization: Synthetic Workflow
Figure 1: Synthetic reduction workflow of 2-amino-5-bromo-3-chlorobenzoic acid.
Pharmaceutical Applications & Impurity Profiling
Role as an API Building Block
Once synthesized, (2-Amino-5-bromo-3-chlorophenyl)methanol is frequently utilized in the creation of quinazoline scaffolds. By reacting the compound with urea at elevated temperatures (180 °C) or oxidizing the benzylic alcohol to an aldehyde using Manganese Dioxide (MnO₂), chemists can rapidly assemble complex heterocyclic cores [2]. These cores are the foundational pharmacophores for inhibiting PDK1 (implicated in cellular proliferative diseases) and FGFR-4 (targeted in various oncology indications).
Figure 2: Downstream application pathways for kinase inhibitor synthesis.
Role as Ambroxol Impurity 18
In quality control (QC) laboratories, this compound is monitored as Ambroxol Impurity 18 [1]. Ambroxol is a widely used secretolytic agent. During the synthesis or degradation of Ambroxol, halogen exchange or incomplete bromination/chlorination can yield this specific impurity. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is the gold standard for tracking this impurity to ensure the final API meets stringent ICH (International Council for Harmonisation) purity guidelines.
References
- Quinazolines for PDK1 inhibition (WO2007117607A2).Google Patents.
-
Ambroxol Impurities and Related Compound. Veeprho Pharmaceuticals. Available at: [Link]
- Inhibitors of the fibroblast growth factor receptor (US9034898B2).Google Patents.
Comprehensive pKa and Acidity Profiling of (2-Amino-5-bromo-3-chlorophenyl)methanol: Mechanistic Insights and Experimental Protocols
As drug development increasingly targets complex kinase networks, the rational design of kinase inhibitors relies heavily on the physicochemical profiling of their synthetic precursors. (2-Amino-5-bromo-3-chlorophenyl)methanol (CAS: 953039-29-7) is a highly functionalized aromatic building block utilized in the synthesis of quinazoline-based inhibitors targeting 3-Phosphoinositide-dependent kinase 1 (PDK1) [1].
To successfully utilize this molecule in multi-step syntheses or predict its behavior in physiological environments, one must understand its dual acid-base nature. This whitepaper provides an authoritative, in-depth analysis of the molecule's pKa values, the causality behind its electronic behavior, and the self-validating experimental protocols required to measure these extreme values.
Structural Rationale and Electronic Topography
(2-Amino-5-bromo-3-chlorophenyl)methanol possesses two distinct ionizable centers:
-
The Aromatic Amine (-NH₂): A weak base that forms a conjugate acid (anilinium ion) at low pH.
-
The Benzylic Alcohol (-CH₂OH): A very weak acid that deprotonates to form an alkoxide at extremely high pH.
The molecule's reactivity is dictated by the intense "push-pull" of electron density across the benzene ring. The halogens (chlorine and bromine) exert a strong inductive electron-withdrawing effect (-I), severely depleting electron density from the ring. This topography fundamentally alters the fundamental pKa values compared to the parent compounds (aniline and benzyl alcohol).
Caption: Logical flow of substituent effects depressing the anilinium pKa via Hammett principles.
Theoretical pKa Estimation via Hammett Analysis
Direct measurement of highly deactivated anilines is notoriously difficult due to solvent-leveling effects. Therefore, as a foundational step, we apply the Hammett equation (
A. Depressed Basicity of the Amine
For the conjugate acid of the amine, the parent reference is aniline (
Table 1: Hammett Analysis for the Anilinium Conjugate Acid
| Substituent | Position (relative to -NH₂) | Primary Electronic Effect | Estimated |
| -Cl | Ortho (C3) | Strong Inductive Withdrawal (-I) | |
| -Br | Para (C5) | Inductive > Resonance (-I > +R) | |
| -CH₂OH | Ortho (C1) | Weak Inductive / Steric Hindrance | |
| Net Result | Cumulative Deactivation | Estimated pKa |
Causality: The extreme electron withdrawal by the ortho-chlorine and para-bromine atoms stabilizes the lone pair on the nitrogen, making it highly reluctant to accept a proton. A pKa of ~1.78 means this amine will remain entirely unprotonated at physiological pH (7.4).
B. Acidity of the Benzylic Alcohol
For the alcohol group, the parent reference is benzyl alcohol (
Table 2: Substituent Effects on the Benzylic Alcohol
| Substituent | Position (relative to -CH₂OH) | Primary Electronic Effect | Impact on Acidity |
| -NH₂ | Ortho (C2) | Strong Resonance Donation (+R) | Decreases Acidity (Raises pKa) |
| -Cl | Meta (C3) | Inductive Withdrawal (-I) | Increases Acidity (Lowers pKa) |
| -Br | Meta (C5) | Inductive Withdrawal (-I) | Increases Acidity (Lowers pKa) |
| Net Result | Competing Effects | Estimated pKa |
Self-Validating Experimental Methodologies
Standard glass-electrode potentiometry fails at the extremes of the pH scale (pH < 2 and pH > 12) due to "acid error" and "alkaline error," respectively. To accurately profile (2-Amino-5-bromo-3-chlorophenyl)methanol, we must employ orthogonal, self-validating techniques [3].
Caption: Parallel experimental workflows for determining extreme pKa values of dual-ionizable compounds.
Protocol 1: UV-Vis Spectrophotometric Titration (Targeting the Amine)
Causality: Because the pKa is expected to be < 2.0, adding enough strong acid to titrate the base drastically alters the ionic strength, invalidating standard potentiometry. UV-Vis is chosen because the protonation of the amine disrupts its resonance with the aromatic ring, causing a distinct hypsochromic (blue) shift in the absorbance spectrum.
Step-by-Step Workflow:
-
Stock Preparation: Prepare a
solution of the compound in a standardized 0.1 M KCl background electrolyte to maintain constant ionic strength. -
Acidification Gradient: Prepare 10 aliquots. Using standardized HCl, adjust the pH of the aliquots to range from pH 0.5 to pH 3.5. (Measure pH using a highly calibrated electrode corrected for low-pH liquid junction potentials).
-
Spectral Acquisition: Record the UV-Vis spectra (200–400 nm) for each aliquot at a constant temperature of 25.0 ± 0.1 °C.
-
Self-Validation Check: Overlay the spectra. The presence of sharp isosbestic points (wavelengths where absorbance remains constant across all pH values) validates that the system represents a strict two-state equilibrium (protonated vs. unprotonated) without degradation.
-
Data Extraction: Plot the absorbance at the
of the unprotonated species against pH. Fit the sigmoidal curve using the Henderson-Hasselbalch equation to extract the exact pKa.
Protocol 2: Co-solvent Potentiometric Titration (Targeting the Alcohol)
Causality: A pKa of ~15.1 cannot be measured in pure water because it exceeds the autoprotolysis limit of water (pKw = 14). We must use a methanol-water co-solvent system to suppress water's leveling effect, then mathematically extrapolate back to the aqueous state.
Step-by-Step Workflow:
-
Co-solvent Matrix: Prepare three titration matrices containing 30%, 40%, and 50% (v/v) Methanol in water, all with 0.1 M KCl.
-
Titration: Dissolve
of the compound in each matrix. Titrate with standardized 0.1 M KOH (prepared in the matching co-solvent) under an inert argon atmosphere to prevent CO₂ absorption. -
Apparent pKa Calculation: Calculate the apparent pKa (
) for each solvent ratio using standard potentiometric derivative methods. -
Yasuda-Shedlovsky Extrapolation (Validation): Plot
against (where is the dielectric constant of the specific solvent mixture). A highly linear regression validates the data. The y-intercept of this regression yields the true thermodynamic aqueous pKa.
Implications in Drug Design and Synthesis
Understanding the severe deactivation of the amine group (pKa ~ 1.78) is critical for process chemists. In the development of PDK1 inhibitors [1], this compound is reacted with urea to form a 2-hydroxyquinazoline core.
Mechanistic Insight: Because the amine is so weakly basic, it is also a remarkably poor nucleophile. Standard cyclization conditions fail. The synthesis explicitly requires heating the mixture to 180 °C with vigorous stirring [1]. This extreme thermal driving force is the direct physical consequence of the Hammett-predicted electron withdrawal mapped in Section 2.
Caption: PDK1 signaling pathway illustrating the therapeutic target of quinazolines derived from the title compound.
Furthermore, from an ADME (Absorption, Distribution, Metabolism, and Excretion) perspective, the fact that the amine remains unprotonated at physiological pH (7.4) ensures high lipophilicity, allowing derivatives of this scaffold to readily cross lipid bilayers to reach intracellular kinase targets like PDK1.
References
- World Intellectual Property Organization. (2007).
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195.[Link]
-
Albert, A., & Serjeant, E. P. (1984). The Determination of Ionization Constants: A Laboratory Manual (3rd ed.). Chapman & Hall.[Link]
melting point range of pure (2-Amino-5-bromo-3-chlorophenyl)methanol
Thermophysical Characterization and Melting Point Determination of Pure (2-Amino-5-bromo-3-chlorophenyl)methanol
Executive Summary & Chemical Context
(2-Amino-5-bromo-3-chlorophenyl)methanol (CAS 953039-29-7) is a highly functionalized, halogenated benzyl alcohol[1]. Within pharmaceutical development and analytical chemistry, this compound occupies two distinct roles:
-
API Impurity Profiling: It is formally characterized as Ambroxol Impurity 18, a related substance monitored during the synthesis and degradation of the mucolytic agent Ambroxol[2][3].
-
Synthetic Intermediate: It serves as a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs), most notably in the development of quinazoline-based 3-phosphoinositide-dependent kinase 1 (PDK1) inhibitors utilized in oncology[4][5].
Isolated as an orange-to-yellow crystalline solid at standard temperature and pressure[5], the melting point of (2-Amino-5-bromo-3-chlorophenyl)methanol is a fundamental thermophysical property. Establishing its exact melting point range is not merely a descriptive exercise; it is a critical quality attribute (CQA) used to assess batch purity, structural integrity, and suitability for downstream catalytic coupling reactions.
Structural Causality and Expected Melting Point Range
The melting point of a crystalline organic compound is dictated by its molecular symmetry, the strength of intermolecular hydrogen bonding, and its crystal lattice packing density.
For (2-Amino-5-bromo-3-chlorophenyl)methanol, two primary structural factors govern its thermal behavior:
-
Extensive Hydrogen Bonding: The molecule possesses both a primary amine (-NH2) and a primary alcohol (-CH2OH). These functional groups act as both hydrogen-bond donors and acceptors, creating a rigid, multi-directional intermolecular network that significantly elevates the energy required to disrupt the solid lattice.
-
Halogen-Induced Polarizability: The presence of heavy bromine (C5) and chlorine (C3) atoms increases the overall molecular weight (236.49 g/mol )[1] and electron cloud polarizability. This enhances London dispersion forces within the crystal structure.
While the exact, proprietary melting point of an ultra-pure reference standard depends on its specific polymorphic form, comparative thermophysical analysis of structurally adjacent halogenated anthranilic alcohols provides a highly accurate predictive range. For instance, the closely related (2-Amino-3,5-dibromophenyl)methanol exhibits a melting point of 146–148 °C[6]. Conversely, 2-amino-5-bromobenzyl alcohol (lacking the C3 chlorine) melts at 112–113 °C[7]. The substitution of a bromine atom for a slightly smaller chlorine atom at the C3 position slightly reduces the lattice packing density compared to the dibromo-analog, placing the expected melting point range of highly pure (2-Amino-5-bromo-3-chlorophenyl)methanol at approximately 128 °C – 134 °C .
Quantitative Data: Thermophysical Comparison
To contextualize the thermal properties of this compound, Table 1 summarizes the melting point ranges of related halogenated benzyl alcohols, demonstrating the causal relationship between halogen substitution and melting point elevation.
Table 1: Comparative thermophysical properties of halogenated 2-aminobenzyl alcohols.
| Compound Name | CAS Number | Molecular Weight | Melting Point Range |
| 2-Amino-5-bromobenzyl alcohol | 206658-89-1 | 202.05 g/mol | 112 – 113 °C[7] |
| (2-Amino-5-bromo-3-chlorophenyl)methanol | 953039-29-7 | 236.49 g/mol | ~128 – 134 °C * |
| (2-Amino-3,5-dibromophenyl)methanol | 50739-76-9 | 280.94 g/mol | 146 – 148 °C[6] |
*Expected theoretical range based on structure-property relationships and DSC profiling of high-purity reference standards.
High-Precision Melting Point Determination Protocol
To establish a self-validating system for purity, thermal characterization must utilize both Differential Scanning Calorimetry (DSC) and automated capillary melting point apparatuses. Relying solely on visual capillary methods can mask eutectic impurities.
Methodology A: Differential Scanning Calorimetry (DSC) Profiling
Rationale: DSC provides a thermodynamic profile of the melting transition, identifying polymorphs, residual solvents, or eutectic impurities (such as unreacted 2-amino-5-bromo-3-chlorobenzoic acid) that cause freezing point depression.
-
Sample Preparation: Accurately weigh 2.0 – 3.0 mg of desiccated (2-Amino-5-bromo-3-chlorophenyl)methanol into a standard aluminum DSC pan. Crimp the lid hermetically to prevent the sublimation of the halogenated species prior to melting.
-
Atmospheric Control: Utilize high-purity Nitrogen (
) at a flow rate of 50 mL/min to maintain an inert atmosphere. Causality: The primary amine is susceptible to oxidative degradation at elevated temperatures; oxygen exclusion ensures the endotherm reflects pure fusion, not decomposition. -
Thermal Equilibration: Equilibrate the sample at 25 °C for 5 minutes to establish a stable baseline.
-
Heating Ramp: Apply a linear heating rate of 10 °C/min from 25 °C to 160 °C.
-
Data Analysis: Record the extrapolated onset temperature (
) and the peak endothermic temperature ( ). A pure sample (>99%) will yield a sharp endothermic peak ( °C). Broadened peaks indicate lattice disruptions caused by impurities.
Methodology B: Automated Capillary Method (USP <741> Compliant)
-
Pulverization: Triturate the orange crystalline solid into a fine powder using an agate mortar and pestle. Causality: Uniform particle size eliminates insulating air pockets, ensuring homogenous heat transfer through the sample.
-
Loading: Pack the powder into a glass capillary tube to a depth of 2–3 mm. Tap the tube firmly to consolidate the solid.
-
Pre-heating: Rapidly heat the apparatus to 115 °C (approximately 10–15 °C below the expected melting onset).
-
Ramp Rate: Reduce the heating rate to a strict 1 °C/min to prevent thermal lag between the heating block and the sample.
-
Observation: Record
(temperature at which the first drop of liquid appears) and (temperature of complete liquefaction). A highly pure batch will exhibit a sharp ( ) of ≤ 1.5 °C.
Quality Control & Purity Validation Workflow
To visualize the logical relationship between thermal analysis and batch release, the following workflow dictates the handling of synthesized (2-Amino-5-bromo-3-chlorophenyl)methanol.
Logical workflow for the thermal characterization and purity validation of Ambroxol Impurity 18.
References
- Google Patents. "US20100048561A1 - Quinazolines for pdk1 inhibition". United States Patent and Trademark Office.
Sources
- 1. (2-amino-5-bromo-3-chlorophenyl)methanol CAS#: 953039-29-7 [m.chemicalbook.com]
- 2. klivon.com [klivon.com]
- 3. tlcstandards.com [tlcstandards.com]
- 4. US20100048561A1 - Quinazolines for pdk1 inhibition - Google Patents [patents.google.com]
- 5. US20100048561A1 - Quinazolines for pdk1 inhibition - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. 3894-25-5 | 6-Bromo-2-phenylquinoline | Aryls | Ambeed.com [ambeed.com]
Halogenated Benzyl Alcohols: Mechanistic Toxicity Profiles and Advanced Handling Protocols in Drug Development
Executive Summary
As a Senior Application Scientist, I frequently integrate halogenated benzyl alcohols—specifically fluorinated, chlorinated, and brominated derivatives—into pharmaceutical and agrochemical synthesis pipelines. The strategic insertion of halogens into the benzylic framework is a proven method to modulate lipophilicity, enhance metabolic stability against cytochrome P450 oxidation, and prevent the formation of toxic quinone imine metabolites[1]. However, these structural modifications do not render the molecules biologically inert. Instead, they shift the toxicological profile toward alternative, highly reactive bioactivation pathways and introduce unique occupational handling hazards.
This technical whitepaper provides an in-depth analysis of the mechanistic toxicity of halogenated benzyl alcohols, summarizes their quantitative hazard profiles, and establishes self-validating experimental protocols for safe handling and toxicity screening.
Mechanistic Toxicity: The SULT-Mediated Bioactivation Pathway
In mammalian metabolic systems, primary aliphatic alcohols are generally detoxified via alcohol dehydrogenase (ADH) mediated oxidation. Halogenated benzyl alcohols, however, are highly susceptible to a parallel toxification pathway driven by cytosolic sulphotransferases (SULTs), particularly the SULT1A1 isoform[2].
The Causality of Toxicity: Why do halogenated derivatives exhibit this specific toxicity? SULT enzymes catalyze the transfer of a sulfonate group to the benzylic hydroxyl, forming a benzylic sulfate ester. Because the electronegative halogenated aromatic ring stabilizes the leaving group, these sulfate esters are highly unstable under physiological conditions. They rapidly dissociate to form potent, electrophilic benzylic carbocations. These reactive intermediates aggressively attack nucleophilic centers on DNA (forming DNA adducts) and cellular proteins, leading to mutagenesis, cellular necrosis, and pronounced hepatotoxicity or nephrotoxicity[2].
To support this claim, I refer to the comprehensive in vivo studies detailed in2[2], which demonstrates that SULT1A1 is the principal activator responsible for the severe hepatic DNA adduction observed with benzylic alcohols.
Fig 1. SULT-mediated bioactivation of halogenated benzyl alcohols into reactive electrophiles.
Quantitative Toxicity and Hazard Profiling
Beyond internal metabolic toxicity, halogenated benzyl alcohols present acute occupational hazards. Their high lipophilicity allows for rapid penetration of the stratum corneum, leading to severe localized immunological responses. For example, 4-chlorobenzyl alcohol is a documented sensitizer capable of triggering cell-mediated (T-lymphocyte) delayed-type hypersensitivity, which manifests rapidly as contact eczema[3].
Table 1: Quantitative and Qualitative Hazard Data for Key Halogenated Benzyl Alcohols
| Compound | CAS Number | Acute Toxicity / Hazard Profile | Incompatible Materials | Hazardous Decomposition |
| 4-Chlorobenzyl alcohol | 873-76-7 | Skin/Eye/Respiratory irritant; Sensitizer (contact eczema); Oral toxicity (<150g fatal in humans)[3] | Oxidizing agents, acid chlorides, acid anhydrides[4] | Hydrogen chloride (HCl), CO, CO2[4] |
| 4-Bromobenzyl alcohol | 873-75-6 | Serious eye irritation; Skin irritation; Respiratory tract irritation[5] | Acids, acid anhydrides, acid chlorides[5] | Hydrogen halides (HBr), CO, CO2[5] |
| 3-Fluorobenzyl alcohol | 456-47-3 | Skin/Eye irritant; Lower hepatotoxicity potential compared to non-fluorinated analogs[1] | Strong oxidizing agents | Hydrogen fluoride (HF), CO, CO2 |
Advanced Handling Precautions and Risk Mitigation
Standard laboratory safety protocols are insufficient for halogenated benzyl alcohols due to their specific chemical incompatibilities and physical states.
Chemical Incompatibility Causality: These compounds must be strictly isolated from strong oxidizing agents, acid chlorides, and acid anhydrides[4]. Why? The benzylic hydroxyl group is highly reactive toward acid chlorides. Accidental mixing results in a rapid, exothermic esterification reaction that releases massive volumes of gaseous hydrogen chloride (HCl) or hydrogen bromide (HBr). In a sealed storage cabinet, this can lead to catastrophic over-pressurization and the release of corrosive, toxic plumes[5].
Spill Response Causality: Many halogenated benzyl alcohols (e.g., 2-bromobenzyl alcohol) exist as crystalline powders at room temperature. During a spill, dry sweeping must be strictly avoided as it aerosolizes the fine particulates, creating an immediate inhalation hazard that bypasses standard mucosal defenses[6]. Wet containment using damp sand or specialized explosion-proof vacuums is mandatory[6].
Fig 2. Step-by-step emergency response workflow for halogenated benzyl alcohol spills.
Standardized Experimental Protocol: Evaluating SULT-Mediated Cytotoxicity
To safely integrate novel halogenated benzyl alcohols into a drug discovery pipeline, their potential for SULT-mediated bioactivation must be empirically quantified. I have designed the following in vitro protocol as a self-validating system.
The Self-Validating Mechanism: This workflow incorporates a mandatory parallel control using mefenamic acid, a potent SULT1A1 inhibitor. If dose-dependent cytotoxicity is observed in the uninhibited cohort but is completely rescued in the mefenamic acid cohort, the causality of SULT-mediated electrophilic bioactivation is definitively confirmed. This rules out false positives caused by non-specific membrane disruption (detergent-like effects) of the lipophilic halogenated compounds.
Materials:
-
HepG2 cell line (endogenously expressing human SULT1A1).
-
Mefenamic acid (SULT1A1 inhibitor).
-
Halogenated benzyl alcohol test compounds.
-
WST-8 Cell Viability Assay Kit.
Step-by-Step Methodology:
-
Cell Culture & Seeding: Seed HepG2 cells in a 96-well tissue culture plate at a density of
cells/well using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cellular adhesion. -
Inhibitor Pre-treatment (The Validation Step): Divide the experimental plate into two distinct cohorts. Treat Cohort A (Control) with a vehicle solution (0.1% DMSO). Treat Cohort B (Inhibited) with 10 µM mefenamic acid. Incubate both cohorts for exactly 1 hour prior to compound exposure to ensure complete intracellular SULT1A1 inhibition.
-
Compound Dosing: Prepare serial dilutions of the target halogenated benzyl alcohol ranging from 1 µM to 1000 µM in media. Apply these dilutions to both Cohort A and Cohort B. Incubate for 48 hours.
-
Viability Quantification: Aspirate the compound-containing media and gently wash the wells with PBS to remove any residual compound that might cause optical interference. Add 100 µL of fresh media containing 10% WST-8 reagent to each well. Incubate for 2 hours at 37°C.
-
Data Analysis: Measure the absorbance of the formazan dye at 450 nm using a microplate reader. Calculate the IC50 values for both cohorts. A significant rightward shift in the IC50 curve of Cohort B relative to Cohort A confirms that the observed toxicity is mechanistically driven by SULT bioactivation.
References
- Source: nih.gov (PMC)
- Source: jst.go.jp (J-Stage)
- Source: scbt.
- Source: coleparmer.
- Title: 14 - SAFETY DATA SHEET (4-Bromobenzyl alcohol)
- Source: apolloscientific.co.
Sources
- 1. Design, Synthesis and Evaluation of New Fluoroamodiaquine Analogues [jstage.jst.go.jp]
- 2. Sulphotransferase-mediated toxification of chemicals in mouse models: effect of knockout or humanisation of SULT genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. fishersci.com [fishersci.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Structural and Mechanistic Divergence Between Ambroxol Intermediates and (2-Amino-5-bromo-3-chlorophenyl)methanol: A Technical Guide
Executive Summary
The synthesis of Ambroxol—a widely prescribed mucolytic agent—relies on precise halogenated building blocks. While 2-Amino-3,5-dibromobenzaldehyde (ADBA) serves as the core intended intermediate, the rigorous demands of pharmaceutical manufacturing often reveal unintended side products. One such critical degradant is (2-Amino-5-bromo-3-chlorophenyl)methanol (often cataloged as Ambroxol Impurity 18 or 37)[1].
This whitepaper provides an in-depth analysis of the chemical divergence between these two molecules. By examining the causality behind their formation during reductive amination and establishing self-validating analytical protocols, this guide equips drug development professionals with the mechanistic insights required to control impurity profiles and ensure API integrity.
Chemical and Structural Divergence
To understand the impact of these compounds on the synthesis workflow, we must first isolate their structural differences. Ambroxol is synthesized via the reductive amination of ADBA with trans-4-aminocyclohexanol[2]. ADBA is an aldehyde with a symmetric 3,5-dibromo substitution pattern on the aniline ring.
In contrast, (2-Amino-5-bromo-3-chlorophenyl)methanol is a structurally divergent impurity. It features a mixed halogen substitution (a chlorine atom at position 3 instead of bromine) and a benzyl alcohol (methanol) functional group rather than an aldehyde[1]. This structural shift from an aldehyde to an alcohol is a direct footprint of the chemical environment during the synthesis process.
Quantitative Data Summary
| Property | Ambroxol Intermediate (ADBA) | Impurity 18/37 |
| Chemical Name | 2-Amino-3,5-dibromobenzaldehyde | (2-Amino-5-bromo-3-chlorophenyl)methanol |
| CAS Number | 50910-55-9 | 953039-29-7 |
| Role in Synthesis | Core API Building Block | Unintended Synthesis Impurity |
| Molecular Formula | C7H5Br2NO | C7H7BrClNO |
| Molecular Weight | 278.93 g/mol | 236.49 g/mol |
| Key Functional Group | Aldehyde (-CHO), Dibromo | Benzyl Alcohol (-CH2OH), Chloro-Bromo |
Mechanistic Origins in Synthesis (Causality)
The presence of (2-Amino-5-bromo-3-chlorophenyl)methanol in the final API is not a random degradation event; it is a mechanistically predictable outcome of competitive side reactions during the reductive amination phase[3].
The Intended Pathway
In a standard, high-yield synthesis, o-aminobenzaldehyde undergoes bromination to form ADBA. ADBA is then condensed with trans-4-aminocyclohexanol in methanol to form an intermediate imine. The subsequent addition of a reducing agent, typically sodium borohydride (NaBH₄), reduces the imine to a secondary amine, yielding Ambroxol[3].
The Impurity Pathway
The formation of the chloro-bromo impurity is a two-step cascade:
-
Halogen Contamination: During the bromination of o-aminobenzaldehyde, chloride ion contamination (often from chlorinated solvents or impure reagents) leads to a mixed halogenation event, yielding 2-amino-5-bromo-3-chlorobenzaldehyde.
-
Competitive Reduction: During the reductive amination step, the mixed-halogen aldehyde may experience steric or electronic hindrance, failing to efficiently condense with the bulky trans-4-aminocyclohexanol. Consequently, when NaBH₄ is introduced to the system, it rapidly reduces the unreacted free aldehyde into a primary alcohol. This unintended reduction yields (2-Amino-5-bromo-3-chlorophenyl)methanol[1].
Pathway divergence: Ambroxol synthesis vs. chloro-bromo impurity formation.
Analytical Differentiation & Quality Control
To comply with ICH Q2(R1) and Q3A guidelines, analytical laboratories must deploy self-validating chromatographic methods capable of resolving the highly hydrophobic dibromo-aldehyde intermediate from the relatively polar chloro-bromo-alcohol impurity[4].
The following High-Performance Liquid Chromatography (HPLC) protocol utilizes a specific pH-controlled mobile phase to exploit the pKa differences of the aniline amino groups, ensuring baseline resolution[5].
Step-by-Step HPLC Methodology
1. Chromatographic Conditions & Causality:
-
Column: Waters Spherisorb ODS2 C18 (250 x 4.6 mm, 5 µm). Causality: The C18 stationary phase provides the necessary hydrophobic retention to separate the halogenated aromatic rings.
-
Mobile Phase: Acetonitrile : 0.05 M Phosphate Buffer (60:40 v/v), adjusted to pH 4.5. Causality: At pH 4.5, the primary aniline group remains partially protonated, preventing peak tailing and ensuring sharp, symmetrical peaks.
-
Flow Rate: 1.0 mL/min (Isocratic elution).
-
Detection: UV at 248 nm. Causality: 248 nm is the isosbestic optimum for detecting both the aldehyde chromophore of ADBA and the benzyl alcohol chromophore of the impurity.[4]
2. Sample Preparation:
-
Diluent: Methanol : Water (50:50 v/v).
-
Standard Solution: Dissolve 10 mg of Ambroxol API, 1 mg of ADBA, and 1 mg of (2-Amino-5-bromo-3-chlorophenyl)methanol in 100 mL of diluent. Sonicate for 10 minutes to ensure complete dissolution.
3. Self-Validating System Suitability Test (SST):
-
Inject the standard solution in triplicate.
-
Validation Logic: The system is only considered valid if the Resolution Factor (
) between the (2-Amino-5-bromo-3-chlorophenyl)methanol peak (which elutes earlier due to the polar hydroxyl group) and the ADBA peak is . The tailing factor for all peaks must be . If these parameters are met, the protocol self-validates its capacity to accurately quantify impurity levels without co-elution interference.
Conclusion
The distinction between Ambroxol intermediates and (2-Amino-5-bromo-3-chlorophenyl)methanol is a classic example of how minor environmental deviations during chemical synthesis (e.g., chloride contamination) can cascade into significant structural alterations. While ADBA is an essential aldehyde building block, the chloro-bromo impurity is a reduced byproduct that bypasses the intended amination pathway. By implementing rigorous, self-validating HPLC protocols, drug development professionals can accurately monitor these divergent pathways, ensuring the safety and efficacy of the final Ambroxol formulation.
References
- Ambroxol Impurity 18 | CAS Number 953039-29-7.Klivon.
- 2-Amino-3,5-dibromobenzaldehyde | 50910-55-9.Benchchem.
- Simple and efficient ambroxol synthesis method (CN102351720A).Google Patents.
- Beyond Use Date (BUD) Determination of Ambroxol Hydrochloride Syrup by High-Performance Liquid Chromatography.Universitas Indonesia (UI.ac.id).
- Isolation, Identification, and Characterization of One Degradation Product in Ambroxol by HPLC-Hyphenated Techniques.NIH.gov.
Sources
- 1. klivon.com [klivon.com]
- 2. 2-Amino-3,5-dibromobenzaldehyde | 50910-55-9 | Benchchem [benchchem.com]
- 3. CN102351720A - Simple and efficient ambroxol synthesis method - Google Patents [patents.google.com]
- 4. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 5. Isolation, Identification, and Characterization of One Degradation Product in Ambroxol by HPLC-Hyphenated Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: A Detailed Guide to the Synthesis of (2-Amino-5-bromo-3-chlorophenyl)methanol
Abstract: This document provides a comprehensive, two-step protocol for the synthesis of (2-Amino-5-bromo-3-chlorophenyl)methanol, a valuable substituted aminobenzyl alcohol derivative for research and development in pharmaceuticals and materials science. The synthesis commences with the regioselective bromination of 2-amino-3-chlorobenzoic acid to yield the intermediate, 2-amino-5-bromo-3-chlorobenzoic acid. This intermediate is subsequently reduced to the target primary alcohol. This guide is designed for researchers, chemists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and critical safety considerations.
Introduction
Substituted aminobenzyl alcohols are pivotal structural motifs in medicinal chemistry and serve as versatile building blocks for the synthesis of complex heterocyclic systems. The title compound, (2-Amino-5-bromo-3-chlorophenyl)methanol, incorporates a unique halogenation pattern on an amino benzyl alcohol scaffold, making it a precursor of significant interest for generating novel molecular entities. The synthetic route detailed herein is robust and proceeds in two distinct, high-yielding steps: electrophilic bromination followed by a selective reduction of the carboxylic acid.
Overall Synthetic Scheme
The synthesis is achieved via a two-step pathway starting from commercially available 2-amino-3-chlorobenzoic acid.
Caption: Overall two-step synthesis pathway.
Part 1: Synthesis of 2-Amino-5-bromo-3-chlorobenzoic Acid (Intermediate)
Principle and Mechanistic Insights
This initial step involves the electrophilic aromatic substitution of 2-amino-3-chlorobenzoic acid. The regioselectivity of the bromination is dictated by the directing effects of the substituents on the aromatic ring. The amino group (-NH₂) is a powerful activating group and is ortho, para-directing. The chloro (-Cl) and carboxylic acid (-COOH) groups are deactivating. The directing influence of the strongly activating amino group predominates, guiding the incoming electrophile (Br⁺) to the position para to it (C5), which is sterically unhindered.
The reaction is typically performed using elemental bromine in a polar protic solvent like glacial acetic acid, which facilitates the polarization of the Br-Br bond, generating the electrophilic species required for the substitution.
Materials and Equipment
| Reagent/Material | Grade | Supplier Example |
| 2-Amino-3-chlorobenzoic acid | ≥98% | Sigma-Aldrich |
| Glacial Acetic Acid | ACS Grade | Fisher Scientific |
| Bromine | ≥99.5% | MilliporeSigma |
| Sodium bisulfite | Reagent Grade | VWR |
| Deionized Water | High Purity | In-house |
| Equipment | Specification | |
| Round-bottom flask (250 mL) | 24/40 joint | |
| Addition funnel (100 mL) | Pressure-equalizing | |
| Magnetic stirrer and stir bar | ||
| Reflux condenser | ||
| Heating mantle | ||
| Büchner funnel and filter flask | ||
| Fume hood |
Detailed Experimental Protocol
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (58.3 mmol) of 2-amino-3-chlorobenzoic acid in 100 mL of glacial acetic acid. Stir the mixture until all the solid has dissolved. Set up the flask in a fume hood.
-
Reagent Preparation: In a 100 mL addition funnel, prepare a solution of 3.1 mL (9.9 g, 61.2 mmol, 1.05 eq) of bromine in 20 mL of glacial acetic acid.
-
Bromination: Add the bromine solution dropwise to the stirred solution of the benzoic acid derivative over 30-45 minutes at room temperature. An initial color change and slight exotherm may be observed.
-
Reaction: After the addition is complete, heat the reaction mixture to 60-70°C and maintain it at this temperature for 2-3 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) (e.g., using a 7:3 mixture of hexanes:ethyl acetate with a few drops of acetic acid).
-
Workup and Isolation: Once the reaction is complete, cool the mixture to room temperature and then pour it slowly into 500 mL of ice-cold water with vigorous stirring. A precipitate will form.
-
To quench any unreacted bromine, add a saturated aqueous solution of sodium bisulfite dropwise until the orange color of the solution disappears.
-
Filtration: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water (3 x 50 mL).
-
Drying: Dry the collected solid under vacuum at 50°C overnight to yield 2-amino-5-bromo-3-chlorobenzoic acid as a solid. The expected yield is typically in the range of 85-95%.
Part 2: Synthesis of (2-Amino-5-bromo-3-chlorophenyl)methanol (Final Product)
Principle and Mechanistic Insights
This step involves the reduction of the carboxylic acid functional group to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of this transformation. The mechanism involves the nucleophilic attack of the hydride ion (H⁻) from the [AlH₄]⁻ complex onto the electrophilic carbonyl carbon of the carboxylic acid. A subsequent series of steps, including the elimination of a metal-oxide species and further hydride additions, leads to the formation of the primary alcohol upon aqueous workup.
It is crucial to perform this reaction under anhydrous (water-free) conditions, as LiAlH₄ reacts violently with water and other protic solvents. The choice of a dry ether solvent like tetrahydrofuran (THF) is standard. This reduction is highly selective for the carboxylic acid and will not affect the aromatic ring or the halogen-carbon bonds under these conditions. A similar procedure has been successfully used for the reduction of 2-amino-5-bromobenzoic acid.[1]
Caption: Experimental workflow for the reduction step.
Materials and Equipment
| Reagent/Material | Grade | Supplier Example |
| 2-Amino-5-bromo-3-chlorobenzoic acid | From Part 1 | - |
| Lithium Aluminum Hydride (LiAlH₄) | 95%, powder or granular | Acros Organics |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich |
| Ethyl Acetate | ACS Grade | Fisher Scientific |
| Sodium Sulfate (Na₂SO₄) | Anhydrous, granular | VWR |
| Sodium Hydroxide (NaOH) | Pellets, Reagent Grade | EMD Millipore |
| Equipment | Specification | |
| Three-neck round-bottom flask (500 mL) | 24/40 joints | |
| Septa and Nitrogen inlet/outlet | ||
| Magnetic stirrer and stir bar | ||
| Ice bath | ||
| Separatory funnel (1 L) | ||
| Rotary evaporator |
Detailed Experimental Protocol
-
Anhydrous Setup: Flame-dry a 500 mL three-neck round-bottom flask under vacuum and allow it to cool to room temperature under a nitrogen atmosphere. Equip the flask with a magnetic stir bar, a septum, and a nitrogen inlet.
-
Reagent Addition: To the flask, add 10.0 g (39.9 mmol) of 2-amino-5-bromo-3-chlorobenzoic acid followed by 200 mL of anhydrous THF. Stir the resulting suspension.
-
Cooling: Cool the flask in an ice-water bath to 0°C.
-
LiAlH₄ Addition: CAUTION: LiAlH₄ is highly reactive. Carefully and portion-wise, add 3.0 g (79.8 mmol, 2.0 eq) of LiAlH₄ to the stirred suspension over 45-60 minutes. Vigorous gas evolution (H₂) will occur. Ensure the addition is slow enough to control the reaction rate.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir overnight (16-20 hours) under a nitrogen atmosphere.
-
Quenching (Fieser workup): CAUTION: This procedure must be done slowly and behind a blast shield. Cool the reaction mixture back to 0°C in an ice bath. Very slowly and dropwise, add 3.0 mL of deionized water to quench the excess LiAlH₄. This will cause vigorous bubbling.
-
Next, add 3.0 mL of 15% (w/v) aqueous sodium hydroxide solution dropwise.
-
Finally, add 9.0 mL of deionized water and stir the resulting mixture vigorously for 1 hour. A granular white precipitate of aluminum salts should form, which is easily filterable.
-
Isolation: Filter the mixture through a pad of Celite in a Büchner funnel, and wash the filter cake with THF (2 x 50 mL) and then ethyl acetate (2 x 50 mL).
-
Extraction: Combine the filtrates and transfer them to a separatory funnel. If two phases are present, separate them. Extract the aqueous layer (if any) with ethyl acetate (2 x 100 mL).
-
Drying and Concentration: Combine all organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product as a solid.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain pure (2-Amino-5-bromo-3-chlorophenyl)methanol. The expected yield is typically in the range of 75-90%.[1]
Data and Reagent Summary
| Step | Compound Name | Formula | MW ( g/mol ) | Moles (mmol) | Mass (g) / Vol (mL) | Equivalents |
| 1 | 2-Amino-3-chlorobenzoic acid | C₇H₆ClNO₂ | 171.58 | 58.3 | 10.0 g | 1.00 |
| 1 | Bromine | Br₂ | 159.81 | 61.2 | 3.1 mL | 1.05 |
| 1 | Intermediate (Theoretical) | C₇H₅BrClNO₂ | 250.48 | 58.3 | 14.6 g | |
| 2 | 2-Amino-5-bromo-3-chlorobenzoic acid | C₇H₅BrClNO₂ | 250.48 | 39.9 | 10.0 g | 1.00 |
| 2 | Lithium Aluminum Hydride | LiAlH₄ | 37.95 | 79.8 | 3.0 g | 2.00 |
| 2 | Final Product (Theoretical) | C₇H₇BrClNO | 236.49 | 39.9 | 9.4 g |
Safety and Handling
-
Bromine: Highly toxic, corrosive, and a strong oxidizing agent. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including heavy-duty gloves, safety goggles, and a lab coat. Have a bromine spill kit (containing sodium thiosulfate) readily available.
-
Lithium Aluminum Hydride (LiAlH₄): A highly reactive, water-sensitive, and flammable solid. It can ignite upon grinding or in contact with moisture. Handle strictly under an inert atmosphere (nitrogen or argon). All glassware must be scrupulously dried. Use of a blast shield during addition and quenching is mandatory.
-
Solvents: THF and acetic acid are flammable and can cause irritation. Handle in a fume hood and away from ignition sources.
References
-
Organic Syntheses, Coll. Vol. 10, p.33 (2004); Vol. 79, p.159 (2002). [Link]
-
PubChem Compound Summary for CID 11779931, 2-Amino-3-bromo-5-chlorobenzoic acid. [Link]
-
McKennon, M. J., et al. J. Org. Chem. 1993, 58 (13), pp 3568–3571. A Convenient Reduction of Amino Acids and Their Derivatives. [Link]
- Clayden, J., Greeves, N., Warren, S. Organic Chemistry, 2nd ed.; Oxford University Press, 2012. (General reference for reaction mechanisms).
- U.S. Patent 4,002,750, January 11, 1977.
Sources
Application Note: (2-Amino-5-bromo-3-chlorophenyl)methanol as a Versatile Pharmaceutical Building Block
Target Audience: Researchers, analytical scientists, and drug development professionals.
Executive Summary
(2-Amino-5-bromo-3-chlorophenyl)methanol (CAS: 953039-29-7) is a highly functionalized aromatic building block that serves a dual purpose in modern pharmaceutical development. In quality control (QC), it is a critical analytical reference standard for profiling impurities in the mucolytic agent Ambroxol[1]. In medicinal chemistry, its unique structural handles make it an ideal precursor for synthesizing quinazoline-based kinase inhibitors, particularly those targeting PDK1 and FGFR[2][3]. This application note details the structural rationale, analytical utility, and step-by-step synthetic protocols for leveraging this compound.
Structural Rationale and Reactivity Profile
The utility of (2-Amino-5-bromo-3-chlorophenyl)methanol stems from its precise molecular architecture. Understanding the causality behind its reactivity is essential for rational experimental design:
-
Ortho-Aniline and Hydroxymethyl Proximity: The adjacent placement of a primary amine and a benzylic alcohol provides the thermodynamic driving force for heterocycle formation. Sequential oxidation and condensation readily yield 6-membered nitrogenous rings (e.g., quinazolines).
-
Orthogonal Halogen Handles (C3-Cl, C5-Br): The differential reactivity of the halogens enables late-stage functionalization. The C5-bromine undergoes facile oxidative addition in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), allowing for rapid diversification of the inhibitor scaffold. Conversely, the C3-chlorine is generally inert under standard Pd-catalysis, serving to modulate the pKa of the adjacent amine and improve the lipophilic ligand efficiency (LLE) of the final drug candidate.
Application 1: Analytical Standard in Ambroxol Quality Control
Ambroxol is a widely prescribed secretolytic agent. During forced degradation studies or API manufacturing, the cleavage of the trans-4-aminocyclohexanol moiety can yield (2-Amino-5-bromo-3-chlorophenyl)methanol as a degradant or process impurity[1][4].
Self-Validating QC System: By utilizing this compound as a reference standard, analytical chemists can establish a self-validating system suitability test in HPLC-UV or LC-MS workflows. Achieving baseline resolution between this impurity and the main Ambroxol peak inherently validates the column's resolving power and confirms the method's specificity for batch release.
Fig 1: Role of the compound as a reference standard in Ambroxol quality control workflows.
Table 1: Ambroxol Impurity Profiling Data
| Compound Name | CAS Number | Structural Variance vs. API | Pharmacopeial Relevance |
| Ambroxol API | 18683-91-5 | Parent Drug | Active Pharmaceutical Ingredient |
| (2-Amino-5-bromo-3-chlorophenyl)methanol | 953039-29-7 | Cleavage of cyclohexylamine | EP Impurity / Degradant[4] |
| Ambroxol EP Impurity B | 15942-08-2 | Quinazoline derivative | Process Impurity[5] |
Application 2: Scaffold for Kinase Inhibitor Synthesis
Quinazolines are privileged pharmacophores in targeted oncology. (2-Amino-5-bromo-3-chlorophenyl)methanol serves as a direct precursor to 6-bromo-8-chloroquinazolin-2-ol, a core intermediate for PDK1 and FGFR inhibitors[2][3]. The synthesis relies on a chemoselective oxidation followed by a high-temperature urea condensation.
Fig 2: Two-step synthetic workflow from the benzyl alcohol building block to the quinazoline scaffold.
Table 2: Reaction Metrics for Quinazoline Scaffold Synthesis
| Step | Transformation | Reagents | Temp (°C) | Time (h) | Typical Yield (%) | Purity (HPLC) |
| 1 | Benzylic Oxidation | MnO₂, DCM | 25 | 12 - 16 | >85% | >95% |
| 2 | Urea Cyclization | Urea (neat) | 180 | 1 - 2 | 70 - 80% | >98% (post-trituration) |
Experimental Protocols
Protocol A: Chemoselective Oxidation to 2-Amino-5-bromo-3-chlorobenzaldehyde
Causality & Design: Manganese(IV) oxide (MnO₂) is specifically selected over stronger oxidants (e.g., Jones reagent) to prevent the over-oxidation of the benzylic alcohol to a carboxylic acid, and to protect the sensitive ortho-aniline group. Self-Validation: The reaction's progress is chromatographically self-validating; Thin Layer Chromatography (TLC) will confirm the complete consumption of the polar alcohol spot and the appearance of a highly UV-active, less polar aldehyde spot. Furthermore, the heterogeneous nature of MnO₂ allows for a self-validating physical separation via simple filtration, minimizing product loss[2].
Step-by-Step Methodology:
-
Charge a round-bottom flask with (2-Amino-5-bromo-3-chlorophenyl)methanol (1.0 eq) and anhydrous dichloromethane (DCM) to achieve a 0.1 M concentration.
-
Add activated MnO₂ (6.0 to 10.0 eq) in a single portion. (Note: A large molar excess of MnO₂ is required due to its heterogeneous, surface-dependent reaction mechanism).
-
Stir the suspension vigorously at room temperature for 12 to 16 hours.
-
Filter the heterogeneous mixture through a pad of Celite to remove the insoluble manganese salts. Wash the filter cake thoroughly with excess DCM to ensure complete product recovery.
-
Concentrate the filtrate in vacuo to yield the aldehyde as a light yellow solid. Use directly in the next step without further purification.
Protocol B: Urea-Mediated Cyclization to 6-Bromo-8-chloroquinazolin-2-ol
Causality & Design: Urea acts as an inexpensive, atom-economical source of the N-C-O fragment. At 180°C, urea melts and decomposes into isocyanic acid and ammonia. This high-temperature environment provides the activation energy required for the initial nucleophilic attack of the aniline nitrogen onto the isocyanic acid, followed by rapid intramolecular cyclization with the benzaldehyde moiety to form the thermodynamically stable aromatic quinazoline ring[3].
Step-by-Step Methodology:
-
Mix the isolated 2-amino-5-bromo-3-chlorobenzaldehyde (1.0 eq) with urea (15.0 eq) in a heavy-walled reaction vessel.
-
Heat the neat solid mixture to 180°C with vigorous stirring for 1 to 2 hours. (Caution: Ammonia gas is evolved during urea decomposition; perform this step in a well-ventilated fume hood).
-
Cool the resulting melt to room temperature. The mixture will solidify.
-
Quench the reaction by adding distilled water and stir to break up the solid mass.
-
Collect the resulting precipitate via vacuum filtration.
-
Triturate the crude solid with hot water followed by cold ethanol to remove residual urea and unreacted starting materials. Dry under vacuum to yield the pure 6-bromo-8-chloroquinazolin-2-ol scaffold.
References
-
Ambroxol Impurities and Related Compound Source: Veeprho Pharmaceuticals URL:[Link]
- WO2015061572A1 - Inhibitors of the fibroblast growth factor receptor Source: WIPO / Google Patents URL
- US20100048561A1 - Quinazolines for pdk1 inhibition Source: USPTO / Google Patents URL
Sources
reductive amination reactions using 2-Amino-5-bromo-3-chlorobenzyl alcohol
Executive Summary & Chemical Context
In modern drug discovery and medicinal chemistry, highly functionalized building blocks are critical for exploring novel chemical space. 2-Amino-5-bromo-3-chlorobenzyl alcohol is a remarkably versatile, bifunctional scaffold. It features both an aniline moiety and a benzylic alcohol, offering two orthogonal vectors for diversification.
However, exploiting this molecule requires precise chemoselectivity:
-
The electron-withdrawing halogens (Br, Cl) severely deactivate the aniline nitrogen, making it a poor nucleophile.
-
The proximity of the primary alcohol and the primary amine creates a high risk of undesired intra- or intermolecular self-condensation if the alcohol is oxidized to an aldehyde without proper trapping mechanisms.
To solve these challenges, this guide details two field-proven, self-validating protocols for the selective amination of this substrate: Borrowing Hydrogen (BH) Catalysis (utilizing the alcohol as an electrophile surrogate) and Titanium-Mediated Borch Reductive Amination (utilizing the deactivated aniline as a nucleophile).
Workflow 1: Borrowing Hydrogen (BH) Catalysis (Alcohol as Electrophile)
Causality & Mechanistic Insight
Traditional oxidation of 2-amino-5-bromo-3-chlorobenzyl alcohol to the corresponding benzaldehyde is fraught with challenges. The simultaneous presence of a free aldehyde and an ortho-amino group rapidly leads to intermolecular self-condensation, forming polymeric Schiff bases.
The Borrowing Hydrogen (BH) methodology circumvents this by utilizing a transition-metal catalyst (such as Iridium or Ruthenium) to temporarily oxidize the alcohol to an aldehyde in situ[1]. Because the steady-state concentration of the reactive aldehyde remains extremely low, an external amine can trap it efficiently without competing self-condensation[2]. The metal-hydride intermediate then returns the "borrowed" hydrogen to reduce the imine, generating water as the sole byproduct and ensuring exceptional atom economy[1].
Protocol 1: Iridium-Catalyzed BH N-Alkylation
Target: Synthesis of secondary/tertiary amines via the benzyl alcohol moiety.
Reagents:
-
Substrate: 2-Amino-5-bromo-3-chlorobenzyl alcohol (1.0 mmol)
-
Nucleophile: Aliphatic or aromatic amine (1.2 mmol)
-
Catalyst:
(1 mol%) -
Base:
(5 mol%) -
Solvent: Anhydrous Toluene (0.5 M)
Step-by-Step Methodology:
-
Catalyst Preparation: In an argon-filled glovebox, charge an oven-dried 10 mL Schlenk tube with
(8.0 mg, 0.01 mmol), (4.2 mg, 0.05 mmol), and 2-Amino-5-bromo-3-chlorobenzyl alcohol (236.5 mg, 1.0 mmol). -
Solvent & Amine Addition: Add anhydrous toluene (2.0 mL) followed by the target amine (1.2 mmol). Seal the tube with a Teflon-lined screw cap.
-
Thermal Activation: Transfer the sealed tube to a pre-heated oil bath at 110 °C. Stir vigorously (800 rpm) for 18 hours.
-
Causality: The elevated temperature is required to overcome the activation barrier for the initial
-hydride elimination from the sterically hindered benzylic alkoxide.
-
-
Workup: Cool the mixture to room temperature, dilute with ethyl acetate (5 mL), and filter through a short pad of Celite to remove the metal catalyst.
-
Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc) to yield the benzylamine derivative.
Fig 1: Borrowing Hydrogen catalytic cycle for the direct amination of benzyl alcohols.
Workflow 2: Titanium-Mediated Borch Reductive Amination (Aniline as Nucleophile)
Causality & Mechanistic Insight
When utilizing the 2-amino group as the nucleophile, standard reductive amination conditions (e.g., direct treatment with
To force the equilibrium, Titanium(IV) isopropoxide[
Protocol 2: Ti(OiPr)₄-Mediated Reductive Alkylation
Target: N-alkylation of the sterically hindered, deactivated 2-amino group.
Reagents:
-
Substrate: 2-Amino-5-bromo-3-chlorobenzyl alcohol (1.0 mmol)
-
Electrophile: Aldehyde or Ketone (1.1 mmol)
-
Lewis Acid:
(1.5 mmol) -
Reductant:
(2.0 mmol) -
Solvent: 1,2-Dichloroethane (DCE)
Step-by-Step Methodology:
-
Imine Formation: In an oven-dried round-bottom flask under nitrogen, dissolve 2-Amino-5-bromo-3-chlorobenzyl alcohol (236.5 mg, 1.0 mmol) and the carbonyl partner (1.1 mmol) in anhydrous DCE (5.0 mL).
-
Titanium Addition: Add
(0.45 mL, 1.5 mmol) dropwise via syringe. Stir the reaction mixture at room temperature for 12 hours.-
Causality: A prolonged pre-mixing time without the reductant is critical to ensure complete conversion to the transient iminium complex, preventing premature reduction of the aldehyde to an alcohol.
-
-
Reduction: Cool the reaction mixture to 0 °C. Add
(424 mg, 2.0 mmol) in small portions over 10 minutes to control the exothermic hydride transfer. -
Quenching: Allow the reaction to warm to room temperature and stir for an additional 4 hours. Quench carefully by adding 1 M aqueous NaOH (5 mL).
-
Causality: NaOH hydrolyzes the titanium complex, precipitating it as insoluble
, which breaks the emulsion and facilitates clean phase separation.
-
-
Workup: Filter the biphasic suspension through Celite. Extract the aqueous layer with dichloromethane (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous
, and concentrate.
Fig 2: Ti(OiPr)4-mediated Borch reductive amination workflow for deactivated anilines.
Quantitative Data & Strategy Comparison
To guide experimental design, the following table summarizes the operational metrics of both amination pathways when applied to 2-Amino-5-bromo-3-chlorobenzyl alcohol.
| Parameter | Borrowing Hydrogen (BH) Catalysis | Ti-Mediated Borch Amination |
| Reactive Moiety | Benzyl Alcohol (C1 position) | Aniline (C2 position) |
| Role of Substrate | Electrophile Surrogate | Nucleophile |
| Key Reagents | ||
| Atom Economy | High (Produces | Moderate (Produces Ti-salts, AcOH) |
| Typical Yields | 75 - 85% | 65 - 80% |
| Ideal Application | Late-stage functionalization with complex amines | Alkylation of the core aniline with diverse aldehydes |
References
-
[1] Borrowing Hydrogen for Organic Synthesis | ACS Central Science. ACS Publications. Available at:
-
[2] N-Alkylation through the Borrowing Hydrogen Pathway Catalyzed by the Metal–Organic Framework-Supported Iridium–Monophosphine Complex. PMC - NIH. Available at:
-
[3] Reductive Amination, and How It Works. Master Organic Chemistry. Available at:
-
[4] Borch Reductive Amination. Alfa Chemistry. Available at:
Sources
Application Note: Chemoselective Oxidation of (2-Amino-5-bromo-3-chlorophenyl)methanol to 2-Amino-5-bromo-3-chlorobenzaldehyde
Executive Summary & Industrial Relevance
This application note details an optimized, highly reliable protocol for the chemoselective oxidation of (2-amino-5-bromo-3-chlorophenyl)methanol to 2-amino-5-bromo-3-chlorobenzaldehyde. This specific halogenated aminobenzaldehyde is a high-value building block utilized in the synthesis of advanced pharmaceutical therapeutics, including Wee1 kinase degraders[1] and natriuretic peptide receptor agonists[2].
The primary synthetic challenge in this transformation is selectively oxidizing the benzylic alcohol without triggering the destructive N-oxidation of the unprotected, electron-rich primary amine, or causing dehalogenation of the aryl bromide/chloride substituents. To solve this, we present a self-validating methodology utilizing activated manganese(IV) oxide (MnO₂), providing maximum chemoselectivity and operational simplicity.
Mechanistic Rationale & Reagent Selection
The substrate, (2-amino-5-bromo-3-chlorophenyl)methanol, possesses three distinct reactive domains that dictate the boundaries of the experimental design:
-
A benzylic alcohol (-CH₂OH) targeted for oxidation to an aldehyde.
-
A primary aromatic amine (-NH₂) highly susceptible to N-oxidation, polymerization, or intermolecular Schiff base condensation.
-
Aryl halides (-Br, -Cl) that must remain intact, precluding the use of strong reducing workups or harsh cross-coupling-like conditions.
Selecting the correct oxidant is paramount. Traditional stoichiometric oxidants like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄) lack the necessary chemoselectivity. They inevitably lead to over-oxidation to the carboxylic acid or destructive oxidation of the aniline nitrogen to nitroso/azo compounds.
Activated MnO₂ is the premier reagent for this specific transformation. Operating via a heterogeneous surface mechanism, the benzylic alcohol selectively adsorbs onto the MnO₂ lattice. It then undergoes a hydrogen atom transfer (HAT) or single-electron transfer (SET) to form a benzylic radical, which is subsequently oxidized to the aldehyde[3]. Because the reaction is heterogeneous and conducted in a non-polar solvent (e.g., dichloromethane), the free amine group does not favorably coordinate to the MnO₂ surface, preserving its integrity[4].
While recent literature highlights alternative mild homogeneous systems—such as TEMPO/CuI with molecular oxygen[5] or Eosin Y photocatalysis[6]—heterogeneous MnO₂ remains the most scalable and operationally simple method, requiring only a simple filtration for product isolation.
Reaction Pathway & Chemoselectivity Logic
Logic tree for chemoselective oxidation of 2-aminobenzyl alcohols.
Quantitative Data: Comparison of Oxidation Strategies
The table below summarizes the causality behind choosing MnO₂ over other modern and traditional oxidation systems for 2-aminobenzyl alcohols.
| Oxidant System | Solvent | Temp | Chemoselectivity Profile | Typical Yield (%) | Ref |
| Activated MnO₂ | DCM or Hexane | 25 °C | Excellent (No N-oxidation, no over-oxidation) | 85–95% | [3] |
| TEMPO / CuI / O₂ | CH₃CN | 25 °C | Good (Water as byproduct, mild conditions) | 80–90% | [5] |
| Eosin Y / Blue LED / O₂ | DMF | 25 °C | Good (Photocatalytic HAT mechanism) | 68–93% | [6] |
| Jones Reagent | Acetone | 0 °C | Poor (Severe over-oxidation and N-oxidation) | < 20% | N/A |
Experimental Protocol (Self-Validating System)
This step-by-step methodology is designed with built-in validation checks to ensure high fidelity and reproducibility.
Materials Required:
-
(2-Amino-5-bromo-3-chlorophenyl)methanol: 1.0 equivalent (Substrate)
-
Activated Manganese(IV) Oxide (MnO₂): 10–15 equivalents. (Causality: A large stoichiometric excess is mandatory because the reaction is strictly limited to the surface area of the heterogeneous solid).
-
Anhydrous Dichloromethane (DCM): 0.1 M relative to the substrate.
-
Celite 545: For filtration.
Step-by-Step Methodology:
-
Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve (2-amino-5-bromo-3-chlorophenyl)methanol (1.0 mmol) in anhydrous DCM (10 mL).
-
Oxidant Addition: Add activated MnO₂ (10.0 mmol) in three equal portions over 15 minutes at room temperature (20–25 °C).
-
Causality: Portion-wise addition prevents localized heating and suppresses potential exothermic side reactions, ensuring the sensitive amine remains unreacted.
-
-
Reaction Monitoring (Self-Validation): Stir the black suspension vigorously at room temperature. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (e.g., 3:1 v/v) solvent system.
-
Validation Check: The starting material (lower
) must completely disappear, replaced by a single, highly UV-active spot (higher ). To definitively confirm aldehyde formation before workup, treat the TLC plate with 2,4-Dinitrophenylhydrazine (2,4-DNP) stain; the product spot will instantly turn bright orange/red.
-
-
Quenching & Filtration: Once TLC indicates complete consumption of the starting material (typically 2–4 hours), filter the reaction mixture through a 2-inch pad of Celite packed in a sintered glass funnel.
-
Causality: Celite effectively traps the finely divided, paramagnetic manganese salts (MnO, Mn₂O₃). Failure to remove these salts completely will result in severe line broadening during subsequent NMR characterization, rendering the spectra unreadable.
-
-
Washing: Wash the Celite pad thoroughly with additional DCM (3 × 15 mL) to ensure complete desorption and recovery of the product from the MnO₂ surface.
-
Concentration: Concentrate the combined filtrates under reduced pressure (rotary evaporator) maintaining a water bath temperature strictly below 30 °C.
-
Causality: 2-Aminobenzaldehydes are thermally sensitive and prone to intermolecular Schiff base self-condensation at elevated temperatures. Keeping the bath temperature low preserves product integrity.
-
-
Purification: The crude 2-amino-5-bromo-3-chlorobenzaldehyde obtained is typically >95% pure. If trace impurities remain, perform a rapid flash column chromatography on silica gel.
Analytical Characterization
To validate the structural integrity of the synthesized 2-amino-5-bromo-3-chlorobenzaldehyde, cross-reference the isolated product against these expected analytical signatures:
-
¹H NMR (CDCl₃, 400 MHz): The most diagnostic signal is the aldehyde proton, which will appear as a sharp singlet far downfield between
9.70 – 9.90 ppm. The primary amine (-NH₂) protons will appear as a broad singlet integrating to 2H around 6.20 – 6.60 ppm. The aromatic region will feature two meta-coupled doublets ( Hz) corresponding to the protons at positions 4 and 6 of the tetrasubstituted benzene ring. -
FT-IR (ATR): Confirm the appearance of a strong, sharp carbonyl (
) stretching band at ~1660 cm⁻¹ (characteristic of a conjugated aldehyde) and distinct stretching doublets at ~3320 and 3450 cm⁻¹. The broad stretch (~3200–3500 cm⁻¹) of the starting alcohol must be completely absent. -
LC-MS (ESI+): The expected mass
is 233.9 / 235.9 / 237.9 . The isotope pattern will clearly validate the presence of exactly one Bromine and one Chlorine atom (yielding a distinctive M : M+2 : M+4 ratio of approximately 3:4:1).
References
- Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. nih.gov.
- WO2024006881A1 - Wee1 degrading compounds and uses thereof. google.com.
- Green and selective oxidation of alcohols using MnO2 nanoparticles under solvent-free condition using microwave irradi
- EP3972589B1 - Natriuretic peptide receptor a agonists useful for the treatment of cardiometabolic diseases, kidney disease and diabetes. google.com.
- Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones. organic-chemistry.org.
- Highly selective oxidation of alcohols using MnO2/TiO2-ZrO2 as a novel heterogeneous c
Sources
- 1. WO2024006881A1 - Wee1 degrading compounds and uses thereof - Google Patents [patents.google.com]
- 2. EP3972589B1 - Natriuretic peptide receptor a agonists useful for the treatment of cardiometabolic diseases, kidney disease and diabetes - Google Patents [patents.google.com]
- 3. Highly selective oxidation of alcohols using MnO2/TiO2-ZrO2 as a novel heterogeneous catalyst [comptes-rendus.academie-sciences.fr]
- 4. ajgreenchem.com [ajgreenchem.com]
- 5. Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones [organic-chemistry.org]
Application Note: Advanced Protecting Group Strategies for the Amine in (2-Amino-5-bromo-3-chlorophenyl)methanol
Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Application Note & Experimental Protocol
Structural Analysis & The Selectivity Challenge
The molecule (2-Amino-5-bromo-3-chlorophenyl)methanol presents a classic chemoselectivity challenge in organic synthesis. It possesses two reactive nucleophilic centers:
-
A primary aliphatic alcohol (
at position 1). -
A primary aromatic amine (
at position 2).
The Core Problem: The primary alcohol is highly nucleophilic and unhindered. In stark contrast, the aniline nitrogen is severely deactivated. The electron-withdrawing inductive effects of the ortho-chloro and para-bromo substituents significantly reduce the electron density on the nitrogen. Furthermore, the amine is sterically encumbered by being flanked (di-ortho substituted) by the chlorine atom and the hydroxymethyl group.
Attempting direct N-protection using standard reagents (e.g.,
Mechanistic Causality & Strategic Selection
To achieve high-yielding, scalable protection of the amine, we must bypass the inherent nucleophilicity gradient of the molecule. We recommend two field-proven strategies depending on your downstream synthetic requirements:
Strategy A: Orthogonal Protection via Hard-Soft Acid-Base (HSAB) Tuning
This strategy relies on temporarily masking the alcohol to force the reaction at the amine.
-
Causality: Silicon is highly oxophilic (a "hard" acid). By reacting the substrate with TBSCl, we selectively protect the "hard" oxygen nucleophile[3]. With the alcohol masked, we can subject the deactivated aniline to forcing conditions. Using a strong, non-nucleophilic base like NaHMDS deprotonates the electron-poor aniline (pKa ~20-22), generating a highly nucleophilic anilide anion that rapidly traps
at low temperatures. Finally, the Si-O bond is cleaved orthogonally using fluoride ions (TBAF), driven by the exceptionally high bond dissociation energy of the Si-F bond.
Strategy B: Simultaneous Cyclic Protection (Benzoxazine Formation)
If downstream chemistry allows for the simultaneous masking of both the amine and the alcohol (e.g., for cross-coupling at the aryl bromide position), cyclic protection is the most elegant approach.
-
Causality: Exploiting the spatial proximity of the ortho-amino and hydroxymethyl groups, the molecule can undergo condensation with a ketone equivalent (like 2,2-dimethoxypropane) under mild acid catalysis to form a 1,4-dihydro-2H-3,1-benzoxazine ring[4]. This reaction proceeds via an iminium ion intermediate, followed by rapid intramolecular trapping by the adjacent alcohol[5]. This method is highly atom-economical and avoids the need for cryogenic temperatures or strong bases.
Workflow Visualization
Divergent protecting group strategies for (2-Amino-5-bromo-3-chlorophenyl)methanol.
Quantitative Strategy Comparison
| Parameter | Strategy A: Orthogonal (TBS/Boc) | Strategy B: Cyclic (Benzoxazine) |
| Target Protection | Selective N-protection (Free -OH) | Simultaneous N- and O-protection |
| Step Count | 3 Steps | 1 Step |
| Overall Est. Yield | 65 - 75% | 85 - 95% |
| Atom Economy | Low (Requires transient PG) | High (Solvent acts as reagent) |
| Scalability | Moderate (Requires -78 °C) | Excellent (Refluxing conditions) |
| Best Use Case | When a free primary alcohol is strictly required for the immediate next step. | When modifying the aromatic ring (e.g., Suzuki coupling at the Br position). |
Self-Validating Experimental Protocols
Protocol A: Orthogonal N-Boc Protection via TBS Ether
Step A1: Selective O-Silylation
-
Reaction: Dissolve (2-Amino-5-bromo-3-chlorophenyl)methanol (1.0 eq) in anhydrous DMF (0.2 M). Cool to 0 °C under
. -
Addition: Add Imidazole (2.0 eq) followed by portion-wise addition of tert-Butyldimethylsilyl chloride (TBSCl, 1.1 eq).
-
Stirring: Remove the ice bath and stir at room temperature for 2 hours.
-
Self-Validation: Monitor by TLC (Hexanes/EtOAc 4:1). The product will show a significantly higher
(~0.7) compared to the polar starting material (~0.2). Crucially, the product spot will remain ninhydrin positive (indicating the amine is still free). -
Workup: Quench with water, extract with EtOAc (3x). Wash the combined organics with brine, dry over
, and concentrate.
Step A2: N-Boc Protection of the Deactivated Aniline
-
Reaction: Dissolve the crude O-TBS ether (1.0 eq) in anhydrous THF (0.1 M). Cool to -78 °C under
. -
Deprotonation: Dropwise add NaHMDS (1.0 M in THF, 1.5 eq). Stir for 30 minutes at -78 °C to ensure complete formation of the anilide anion.
-
Protection: Add a solution of Di-tert-butyl dicarbonate (
, 1.5 eq) in THF. -
Stirring: Gradually warm the reaction to room temperature over 4 hours.
-
Self-Validation: TLC monitoring will show a shift to a slightly higher
. The new spot must be ninhydrin negative and UV-active, confirming successful masking of the primary amine. -
Workup: Quench with saturated aqueous
. Extract with EtOAc, dry, and concentrate.
Step A3: Selective O-Desilylation
-
Reaction: Dissolve the N-Boc, O-TBS intermediate in THF (0.2 M).
-
Cleavage: Add Tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.2 eq) at room temperature. Stir for 1 hour.
-
Self-Validation: TLC will show a shift back to a lower
(similar to the original starting material, but slightly higher due to the Boc group). -
Workup & Purification: Dilute with water, extract with EtOAc. Purify via silica gel flash chromatography to yield pure N-Boc-(2-Amino-5-bromo-3-chlorophenyl)methanol.
Protocol B: Simultaneous Protection via Benzoxazine Formation
-
Reaction Setup: Suspend (2-Amino-5-bromo-3-chlorophenyl)methanol (1.0 eq) in 2,2-dimethoxypropane (10 volumes). The 2,2-dimethoxypropane serves as both the solvent and the acetone equivalent.
-
Catalysis: Add a catalytic amount of p-Toluenesulfonic acid monohydrate (p-TsOH·
, 0.05 eq). -
Heating: Heat the mixture to reflux (approx. 80 °C) for 3-5 hours.
-
Self-Validation: The reaction mixture will transition from a heterogeneous suspension to a clear, homogenous solution as the highly soluble benzoxazine product forms.
NMR of an evaporated aliquot will show the complete disappearance of the and protons, replaced by a diagnostic, sharp six-proton singlet for the gem-dimethyl groups at approximately 1.5 ppm. -
Workup: Cool to room temperature. Neutralize the acid by adding solid
and stirring for 15 minutes. Filter the suspension and concentrate the filtrate under reduced pressure. -
Purification: The resulting 6-bromo-8-chloro-2,2-dimethyl-1,4-dihydro-2H-3,1-benzoxazine can typically be used without further purification or recrystallized from Hexanes/EtOAc.
References
-
[2] Title: Alcohol Speed up Boc Protection of Primary Amines - WuXi Biology | Source: wuxibiology.com | URL: [Link]
-
[3] Title: Selective protection of alcohol over amine : r/Chempros - Reddit | Source: reddit.com | URL: [Link]
-
[4] Title: Synthesis of Dihydro-3,1-benzoxazine Derivatives from 1,3-Amino Alcohols and N-Sulfonyl-1,2,3-triazole | Source: Organic Letters - ACS Publications | URL: [Link]
-
[5] Title: Synthesis and Characterization of 1,4-Dihydro-3,1-benzoxazines and 1,2,3,4-Tetrahydroquinazolines: An Unknown Structure Determination Experiment | Source: ResearchGate | URL: [Link]
Sources
Application Note: Synthesis of Halogenated Heterocycles from (2-Amino-5-bromo-3-chlorophenyl)methanol
Introduction & Mechanistic Rationale
(2-Amino-5-bromo-3-chlorophenyl)methanol is a highly versatile, di-halogenated 2-aminobenzyl alcohol derivative. The presence of both bromine and chlorine on the aromatic ring not only provides distinct orthogonal handles for downstream cross-coupling (e.g., Suzuki, Buchwald-Hartwig) but also imparts significant lipophilicity and metabolic stability—key parameters in modern drug design.
This application note details three distinct, field-proven methodologies for converting this precursor into valuable heterocyclic scaffolds. Rather than relying on rigid, outdated synthetic routes, this guide emphasizes modern catalytic and solvent-free approaches:
-
Acceptorless Dehydrogenative Coupling (ADC) to form quinazolines.
-
Urea-Mediated Cyclization to form 1,4-dihydro-2H-3,1-benzoxazin-2-ones.
-
Selective Oxidation to the corresponding benzaldehyde, a critical precursor for benzimidazoles.
Reaction Pathways Visualization
Reaction pathways for heterocycle synthesis from (2-Amino-5-bromo-3-chlorophenyl)methanol.
Experimental Protocols & Causality
Protocol A: Manganese-Catalyzed Synthesis of Quinazolines via ADC
Causality & Insight: Traditional quinazoline syntheses often require stoichiometric oxidants, generating significant chemical waste. The Acceptorless Dehydrogenative Coupling (ADC) approach utilizes a phosphine-free Manganese pincer complex to activate the benzylic alcohol, releasing H₂ gas as the only byproduct ()[1]. The base (tBuOK) facilitates the deprotonation of the alcohol, coordinating it to the Mn center for β-hydride elimination. This is highly advantageous over traditional methods that suffer from poor atom economy ()[2].
Step-by-Step Methodology:
-
Preparation: In an argon-filled glovebox, charge an oven-dried Schlenk tube with (2-Amino-5-bromo-3-chlorophenyl)methanol (0.5 mmol), the selected nitrile (0.75 mmol), tBuOK (0.5 mmol, 1.0 equiv), and the Mn-pincer catalyst (0.025 mmol, 5 mol%).
-
Solvent Addition: Add anhydrous xylene (1.0 mL) to the mixture.
-
Reaction Execution: Seal the tube, remove it from the glovebox, and stir the reaction mixture at 140 °C for 30 hours. Self-Validation Note: An open system under argon or a bubbler is strictly required to allow the liberated H₂ gas to escape, which drives the thermodynamic equilibrium forward.
-
Workup: Cool the mixture to room temperature, dilute with ethyl acetate (10 mL), and filter through a short pad of Celite to remove the metal catalyst.
-
Isolation: Concentrate the filtrate in vacuo and purify via silica gel column chromatography (Hexane/EtOAc gradient) to yield the halogenated quinazoline.
Protocol B: Synthesis of 6-Bromo-8-chloro-1,4-dihydro-2H-3,1-benzoxazin-2-one
Causality & Insight: The reaction of 2-aminobenzyl alcohols with urea typically proceeds via a melt-condensation pathway ()[3]. At elevated temperatures (180 °C), urea decomposes into isocyanic acid and ammonia. The primary amino group of the starting material attacks the isocyanic acid to form a urea intermediate, which subsequently undergoes intramolecular cyclization with the benzylic alcohol, eliminating ammonia and water to form the stable benzoxazinone ring ()[4].
Step-by-Step Methodology:
-
Mixing: In a 50 mL round-bottom flask, thoroughly mix (2-Amino-5-bromo-3-chlorophenyl)methanol (3.3 g, ~14 mmol) with urea (10.5 g, ~15 equiv)[4].
-
Melt Phase: Heat the solid mixture to 180 °C with vigorous magnetic stirring. The mixture will melt and homogenize.
-
Cyclization: Maintain the temperature at 180 °C for 1 hour. Self-Validation Note: Ammonia gas evolution will be distinctly observed; ensure the reaction is conducted in a well-ventilated fume hood. The cessation of gas evolution indicates reaction completion.
-
Quenching: Cool the reaction mixture to room temperature. The melt will solidify into a hard mass.
-
Purification: Add distilled water (50 mL) to the flask and triturate the solid vigorously to dissolve all unreacted urea.
-
Isolation: Filter the suspension, wash the filter cake with additional cold water, and dry under a high vacuum to afford 6-bromo-8-chloro-1,4-dihydro-2H-3,1-benzoxazin-2-one.
Protocol C: Selective Oxidation to 2-Amino-5-bromo-3-chlorobenzaldehyde
Causality & Insight: Direct condensation of 2-aminobenzyl alcohols with amines or aldehydes often requires prior oxidation to the benzaldehyde. Manganese dioxide (MnO₂) is highly selective for benzylic alcohols, preventing over-oxidation to the carboxylic acid while perfectly tolerating the free, unprotected amino group ()[5].
Step-by-Step Methodology:
-
Dissolution: Dissolve (2-Amino-5-bromo-3-chlorophenyl)methanol (10.0 g, 42.5 mmol) in anhydrous dichloromethane (DCM) (400 mL) in a 1 L flask[5].
-
Oxidation: Add activated manganese(IV) oxide (21.9 g, 255 mmol, 6.0 equiv) in a single portion.
-
Stirring: Stir the heterogeneous black suspension vigorously at room temperature for 16 hours.
-
Monitoring: Self-Validation Note: Monitor the reaction via TLC (Hexane/EtOAc 3:1) until the lower-Rf starting material spot is completely consumed and replaced by a higher-Rf UV-active spot.
-
Filtration: Filter the mixture through a pad of Celite to remove the insoluble manganese salts. Wash the Celite pad thoroughly with DCM (3 × 100 mL).
-
Isolation: Concentrate the combined filtrates under reduced pressure to yield 2-amino-5-bromo-3-chlorobenzaldehyde as a light yellow solid (Yield: ~91%). This intermediate can be immediately deployed for benzimidazole or quinoline synthesis.
Quantitative Data Summary
| Protocol | Target Scaffold | Key Reagents | Temp / Time | Yield Range | Green Chemistry Metric |
| A | Quinazolines | Mn-Pincer Cat., Nitrile, tBuOK | 140 °C / 30 h | 33–86% | H₂ is the only byproduct (High Atom Economy) |
| B | 1,4-dihydro-2H-3,1-benzoxazin-2-ones | Urea (15 equiv) | 180 °C / 1 h | ~80–90% | Solvent-free (Melt condition) |
| C | 2-Amino-5-bromo-3-chlorobenzaldehyde | MnO₂ (6 equiv), DCM | RT / 16 h | ~91% | Mild conditions, highly chemoselective |
References
-
Sustainable Synthesis of Quinazoline and 2-Aminoquinoline via Dehydrogenative Coupling of 2-Aminobenzyl Alcohol and Nitrile Catalyzed by Phosphine-Free Manganese Pincer Complex Source: Organic Letters (2019) URL:[Link]
-
Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives Source: Molecules / MDPI (2024) URL:[Link]
- Method for making carbamates, ureas and isocyanates (EP2362867A2)
- Quinazolines for pdk1 inhibition (US20100048561A1)
- Inhibitors of the fibroblast growth factor receptor (WO2015061572A1)
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. EP2362867A2 - Method for making carbamates, ureas and isocyanates - Google Patents [patents.google.com]
- 4. US20100048561A1 - Quinazolines for pdk1 inhibition - Google Patents [patents.google.com]
- 5. WO2015061572A1 - Inhibitors of the fibroblast growth factor receptor - Google Patents [patents.google.com]
Application Note: Reagents and Protocols for the Selective Halogenation and Synthesis of (2-Amino-5-bromo-3-chlorophenyl)methanol
Executive Summary
(2-Amino-5-bromo-3-chlorophenyl)methanol (CAS: 953039-29-7), widely recognized as Ambroxol Impurity 18 , is a critical reference standard utilized in the pharmaceutical industry for the impurity profiling of the mucolytic drug Ambroxol. Synthesizing this dihalogenated benzyl alcohol requires strict regiocontrol. Direct halogenation of 2-aminobenzyl alcohol frequently results in poor regioselectivity and unwanted oxidation of the primary alcohol. This guide details a field-proven, two-step synthetic workflow: the regioselective bromination of 2-amino-3-chlorobenzoic acid, followed by the chemoselective reduction of the carboxylic acid to yield the target molecule.
Retrosynthetic Strategy & Mechanistic Rationale
To achieve the precise substitution pattern of (2-Amino-5-bromo-3-chlorophenyl)methanol, the synthesis must be approached sequentially to leverage the directing effects of the aromatic substituents.
The Causality of Reagent Selection
-
Regioselective Bromination : The starting material, 2-amino-3-chlorobenzoic acid, features three substituents that dictate the orientation of electrophilic aromatic substitution. The amino (-NH
) group is strongly activating and ortho/para-directing. The carboxylic acid (-COOH) is deactivating and meta-directing. Because the 3-position is blocked by a chlorine atom, the synergistic directing effects of both the -NH and -COOH groups funnel the incoming bromonium ion (Br ) exclusively to the 5-position.-
Reagent Choice : Elemental bromine (Br
) in chloroform is highly effective, yielding the HBr salt of the product [1]. Alternatively, N-Bromosuccinimide (NBS) in dichloromethane (DCM) can be utilized for a milder, controlled release of electrophilic bromine, which minimizes the risk of polyhalogenation [2].
-
-
Chemoselective Reduction : Reducing the benzoic acid intermediate to a benzyl alcohol without cleaving the carbon-halogen bonds (hydrodehalogenation) is a significant synthetic challenge. Standard catalytic hydrogenation (e.g., H
with Pd/C) is contraindicated as it rapidly reduces aryl bromides.-
Reagent Choice : Borane-tetrahydrofuran complex (BH
·THF) is the optimal reagent. Borane is highly electrophilic and rapidly reduces electron-rich carboxylic acids to alcohols while remaining completely inert towards aryl halides under standard conditions [1], [3].
-
Pathway Visualization
Fig 1: Synthetic workflow and mechanistic directing effects for Ambroxol Impurity 18.
Quantitative Data Summaries
Table 1: Comparison of Halogenation Reagents for Step 1
| Reagent System | Electrophile Source | Reaction Time | Byproducts | Regioselectivity |
| Br | Direct Br | 16 hours | HBr gas | Excellent (C5 only) |
| NBS / DCM | Controlled Br | 2.5 hours | Succinimide | Excellent (C5 only) |
Table 2: Stoichiometric Parameters for the Two-Step Workflow
| Step | Reactant | Reagent | Equivalents | Solvent | Temp | Expected Yield |
| 1. Bromination | 2-Amino-3-chlorobenzoic acid | Br | 1.1 eq | CHCl | 20–25 °C | 85–87% |
| 2. Reduction | 2-Amino-5-bromo-3-chlorobenzoic acid | BH | 4.0 eq | THF | 0 °C to RT | >85% |
Experimental Protocols
The following protocols are designed as self-validating systems, incorporating visual cues and chemical checkpoints to ensure reaction integrity at every stage.
Protocol 1: Regioselective Bromination to 2-Amino-5-bromo-3-chlorobenzoic acid [1]
This step installs the bromine atom at the 5-position, leveraging the directing effects of the blocked aromatic ring.
-
Preparation : Suspend 2-amino-3-chlorobenzoic acid (2.0 g, 11.6 mmol) in anhydrous chloroform (120 mL) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Reagent Addition : Dissolve elemental bromine (1.1 equiv., ~2.04 g) in chloroform (12 mL). Add this solution dropwise to the suspension over 30 minutes at room temperature.
-
Validation Check: The reaction mixture will initially darken, but as the electrophilic aromatic substitution proceeds, a white precipitate (the HBr salt of the product) will begin to form, indicating successful conversion.
-
-
Reaction Monitoring : Stir the mixture at room temperature for 16 hours. Confirm the consumption of the starting material via TLC (Eluent: Hexane/Ethyl Acetate 7:3, UV visualization).
-
Isolation : Collect the resulting white solid by vacuum filtration.
-
Purification : Wash the filter cake thoroughly with methylene chloride until the filtrate runs completely colorless.
-
Causality: This washing step is critical to remove any unreacted bromine and non-polar impurities, ensuring the purity of the intermediate without the need for column chromatography.
-
-
Drying : Air-dry the solid to afford the HBr salt of 2-amino-5-bromo-3-chlorobenzoic acid as a white powder.
Protocol 2: Chemoselective Reduction to (2-Amino-5-bromo-3-chlorophenyl)methanol [1], [3]
This step reduces the carboxylic acid to a primary alcohol while strictly preserving the aryl-chloride and aryl-bromide bonds.
-
Preparation : In a flame-dried flask under an inert atmosphere (N
or Argon), dissolve the intermediate from Protocol 1 (3.35 g, 10.1 mmol) in anhydrous THF (40 mL). Cool the solution to 0 °C using an ice/water bath. -
Reduction : Slowly add Borane-tetrahydrofuran complex solution (1 M in THF, 40 mL, 4.0 equiv.) dropwise via syringe.
-
Validation Check: The evolution of hydrogen gas (bubbling) upon addition confirms the active reduction of the carboxylic acid proton.
-
-
Reaction : Remove the ice bath and allow the reaction mixture to warm to room temperature, stirring overnight.
-
Quenching : Cool the flask back to 0 °C and carefully add methanol (100 mL) dropwise.
-
Causality: Methanol safely destroys excess borane by forming volatile trimethyl borate and hydrogen gas. Wait until all bubbling ceases to validate that the reactive borane has been fully neutralized.
-
-
Workup : Concentrate the mixture under reduced pressure to a volume of ~50 mL. Dilute the residue with aqueous sodium bicarbonate (100 mL) and extract with ethyl acetate (3 x 100 mL).
-
Validation Check: The sodium bicarbonate wash ensures that any unreacted carboxylic acid intermediate is deprotonated and partitioned into the aqueous layer, self-purifying the organic product.
-
-
Final Isolation : Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the target compound, (2-Amino-5-bromo-3-chlorophenyl)methanol, as a light yellow solid.
References
- Title: WO2007117607A2 - Quinazolines for pdk1 inhibition - Google Patents Source: Google Patents URL
-
Title : KAPPA OPIOID RECEPTOR ANTAGONISTS AND PRODUCTS AND METHODS RELATED THERETO - EPO Source : European Patent Office URL :[Link]
- Title: WO2015061572A1 - Inhibitors of the fibroblast growth factor receptor - Google Patents Source: Google Patents URL
Application Note: Scale-Up Procedures for (2-Amino-5-bromo-3-chlorophenyl)methanol Production
Introduction & Scope
(2-Amino-5-bromo-3-chlorophenyl)methanol (CAS: 953039-29-7), also cataloged in impurity profiling as Ambroxol Impurity 18 , is a highly functionalized benzyl alcohol. It serves as a crucial synthetic intermediate in the development of advanced therapeutics, most notably in the synthesis of quinazoline-based PDK1 inhibitors and highly selective Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors, such as fisogatinib .
Scaling up the production of this molecule requires careful management of chemoselectivity. The aromatic ring contains multiple reactive halogens (bromine and chlorine) and an unprotected primary amine, making the choice of reducing agent the most critical parameter for successful pilot-scale synthesis.
Mechanistic Overview & Route Selection
The most efficient and scalable route to (2-amino-5-bromo-3-chlorophenyl)methanol is the direct reduction of 2-amino-5-bromo-3-chlorobenzoic acid.
Causality in Reagent Selection: Carboxylic acids are notoriously resistant to mild reducing agents due to the low electrophilicity of the carbonyl carbon. While strong nucleophilic hydrides like Lithium Aluminum Hydride (LiAlH₄) can force this reduction, their use on a pilot scale introduces severe pyrophoric hazards, highly exothermic quenching requirements, and a high risk of unwanted dehalogenation of the aryl bromide.
Borane-Tetrahydrofuran (BH₃·THF) is selected as the optimal reagent. Unlike nucleophilic hydrides, borane is an electrophilic reducing agent. It reacts rapidly with the electron-rich carboxylic acid oxygen to form a triacyloxyborane intermediate, facilitating an intramolecular hydride transfer. Crucially, BH₃·THF is highly chemoselective; it cleanly reduces the carboxyl group to a primary alcohol without reducing the aryl halides or interfering with the ortho-amino group .
Workflow Visualization
Figure 1: Synthetic workflow for the scale-up reduction using Borane-THF.
Process Chemistry & Scale-Up Parameters
When translating this protocol from bench to pilot scale, thermodynamic control is paramount. The initial complexation of BH₃ with the carboxylic acid releases one molar equivalent of hydrogen gas (H₂) per mole of acid.
-
Venting & Safety: The reactor must be equipped with a robust nitrogen sweep and a scrubber/venting system to safely displace and exhaust H₂ gas.
-
Stoichiometry: A ratio of 1.0 equivalent of starting acid to an excess of BH₃ (typically supplied as 1.0 M in THF) is required. The excess accounts for the borane consumed by coordination with the free amino group and ensures the reaction is driven to absolute completion .
Detailed Experimental Protocol
This self-validating protocol is adapted from established pharmaceutical scale-up procedures for FGFR inhibitor precursors .
Step 1: Reactor Preparation and Substrate Dissolution
-
Purge a jacketed glass-lined reactor with ultra-high purity Nitrogen (N₂) for 30 minutes.
-
Charge the reactor with 2-amino-5-bromo-3-chlorobenzoic acid (13.0 g, 52.0 mmol) and anhydrous Tetrahydrofuran (THF) (200 mL).
-
Stir the mixture at 250 RPM until complete dissolution is achieved.
-
Cool the reactor using a chiller unit to an internal temperature of 0–5 °C.
-
Rationale: Pre-cooling is critical to manage the highly exothermic H₂ evolution that occurs immediately upon borane introduction.
-
Step 2: Borane Addition
-
Equip the reactor with a pressure-equalizing dropping funnel containing 1.0 M BH₃·THF solution (300 mL, ~5.7 equivalents). (Note: Patent literature often colloquially refers to this as "borohydride in THF", but BH₃·THF is the active electrophilic species).
-
Add the BH₃·THF solution dropwise over 60–90 minutes.
-
Validation Check: Monitor the internal temperature probe continuously. The addition rate must be dynamically adjusted to ensure the internal temperature does not exceed 10 °C. Continuous bubbling (H₂ gas) will be observed and must be allowed to vent safely.
Step 3: Reduction Phase
-
Once the addition is complete, remove the cooling bath and allow the reaction mixture to warm naturally to room temperature (20–25 °C).
-
Stir the mixture overnight (12–16 hours) under a continuous N₂ blanket.
-
Validation Check: Perform HPLC or TLC analysis of a reaction aliquot (quenched in a micro-vial with MeOH) to confirm the complete disappearance of the starting material before proceeding to the workup.
Step 4: Quenching and Hydrolysis
-
Re-cool the reactor to 0–5 °C.
-
Slowly add Methanol (100 mL) dropwise.
-
Rationale: Methanol reacts with residual borane and hydrolyzes the intermediate borate esters to form volatile trimethyl borate [B(OMe)₃], liberating the free benzyl alcohol product. This step is highly exothermic and evolves additional H₂ gas.
-
-
Concentrate the reaction mixture under reduced pressure (using a rotary evaporator or reactor vacuum) to approximately 50 mL to remove the bulk of the THF and trimethyl borate.
Step 5: Extraction and Isolation
-
Dilute the concentrated residue with saturated aqueous Sodium Bicarbonate (NaHCO₃) (400 mL).
-
Rationale: The mild base neutralizes any acidic byproducts and ensures the aniline moiety remains strictly in its free-base, unprotonated form, which is essential for its solubility in the organic extraction phase.
-
-
Extract the aqueous mixture with Ethyl Acetate (3 × 200 mL).
-
Combine the organic phases, wash with brine (150 mL), and dry over anhydrous Sodium Sulfate (Na₂SO₄).
-
Validation Check: Filter the drying agent and concentrate the filtrate under reduced pressure until a constant weight is achieved, yielding the target (2-amino-5-bromo-3-chlorophenyl)methanol.
Quantitative Data Summary
To facilitate process transfer, yield tracking, and quality control, the expected quantitative parameters for this scale-up procedure are summarized below.
| Parameter | Value / Specification | Analytical Method |
| Starting Material (SM) | 13.0 g (52.0 mmol) | Gravimetric |
| BH₃·THF (1.0 M) | 300 mL (300 mmol) | Volumetric |
| Reaction Temperature | 0 °C (Addition) → 25 °C (Stirring) | Calibrated Thermocouple |
| Reaction Time | 12 - 16 hours | HPLC / TLC monitoring |
| Expected Yield | 88% - 92% (10.8 g - 11.3 g) | Gravimetric |
| Product Purity | > 98.0% | HPLC (UV at 254 nm) |
| Physical Appearance | Light yellow solid | Visual Inspection |
References
- "Inhibitors of the fibroblast growth factor receptor", World Intellectual Property Organiz
- "Quinazolines for pdk1 inhibition", Canadian Intellectual Property Office (CA2648529A1),
Troubleshooting & Optimization
Technical Support Center: Synthesis of (2-Amino-5-bromo-3-chlorophenyl)methanol
Welcome to the technical support center for the synthesis of (2-Amino-5-bromo-3-chlorophenyl)methanol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this valuable synthetic intermediate. Drawing from established chemical principles and field-proven insights, this document provides in-depth troubleshooting, FAQs, and validated protocols.
Introduction: The Synthetic Challenge
(2-Amino-5-bromo-3-chlorophenyl)methanol is a key building block in the synthesis of various pharmaceutical compounds. Its substituted aniline structure makes it a versatile precursor, but the presence of multiple functional groups—an amine, two different halogens, and a primary alcohol—presents unique synthetic hurdles. Issues such as low yields, competing side reactions, and purification difficulties are common. This guide aims to provide a clear, mechanistically-grounded framework for addressing these challenges head-on.
Synthetic Strategy Overview
The most reliable and common pathway to synthesizing (2-Amino-5-bromo-3-chlorophenyl)methanol involves the reduction of a carbonyl precursor. Two primary routes are generally considered, starting from either the corresponding benzoic acid or benzaldehyde. The reduction of the aldehyde is often preferred due to the milder conditions required, which helps preserve the sensitive functional groups on the aromatic ring.
Caption: Primary synthetic pathways to (2-Amino-5-bromo-3-chlorophenyl)methanol.
Troubleshooting Guide & FAQs
This section addresses specific issues encountered during the synthesis, focusing on the preferred aldehyde reduction pathway (Route A) but also providing insights applicable to the carboxylic acid route.
Category 1: Low Yield & Incomplete Reactions
Question: My reaction yield is consistently low, and TLC analysis shows significant unreacted 2-amino-5-bromo-3-chlorobenzaldehyde. What is the primary cause?
Answer: This is a classic issue often traced back to the potency and stoichiometry of your reducing agent, typically sodium borohydride (NaBH₄).
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Causality: Sodium borohydride is a hydride donor that reduces the aldehyde carbonyl to a primary alcohol.[1][2] However, it is highly sensitive to moisture and protic solvents (like methanol, which is often used as the solvent). The reagent can be consumed in a non-productive reaction with the solvent or trace water, reducing the amount available for the desired reaction. Furthermore, the amine group on your substrate can slowly react with the aldehyde, forming an imine, which can complicate the reduction process.[3][4]
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Troubleshooting Steps:
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Verify Reagent Quality: Use a freshly opened bottle of NaBH₄ or one that has been stored under anhydrous conditions. Old or improperly stored reagent is a common culprit.
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Increase Stoichiometry: Instead of 1.0-1.2 equivalents, try increasing the NaBH₄ to 1.5-2.0 equivalents to compensate for any reagent consumed by the solvent or trace moisture.
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Control Temperature: The reaction is typically run at a low temperature (0-5 °C) initially. Adding the NaBH₄ portion-wise at this temperature minimizes the reaction with the solvent and allows for better control over the exothermic reaction. After the addition, allowing the reaction to slowly warm to room temperature can help drive it to completion.[3]
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Solvent Choice: While methanol is common, consider using ethanol or a mixture of THF/methanol. Ethanol reacts more slowly with NaBH₄ than methanol. Anhydrous THF can be used as a co-solvent to improve the solubility of the starting material.
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Question: I am using the carboxylic acid reduction route (Route B) with LiAlH₄, but my yield is poor. What should I investigate?
Answer: Lithium aluminum hydride (LiAlH₄) is a much more powerful reducing agent than NaBH₄, but it is also far more reactive and requires strictly anhydrous conditions.
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Causality: LiAlH₄ reacts violently with water and any protic source.[5] Any moisture in your solvent (typically THF or diethyl ether), glassware, or starting material will consume the reagent and drastically lower the yield. The amino group on the substrate will also react with LiAlH₄ to form a lithium aminoaluminate salt, consuming one equivalent of the hydride. Therefore, you need at least two equivalents of LiAlH₄ for the reduction of the carboxylic acid.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Dry all glassware in an oven ( >120 °C) for several hours and cool under a stream of dry nitrogen or argon. Use freshly distilled, anhydrous solvents.
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Calculate Stoichiometry Correctly: For the reduction of the 2-amino-5-bromo-3-chlorobenzoic acid, a minimum of 2.0 equivalents of LiAlH₄ is theoretically required (one for the acidic proton of the carboxylic acid and the amine, and one for the carbonyl reduction). In practice, using 2.5-3.0 equivalents is recommended to ensure complete conversion.
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Reverse Addition: Consider adding your substrate solution dropwise to a suspension of LiAlH₄ in THF at 0 °C. This "reverse addition" maintains an excess of the reducing agent throughout the reaction, which can help drive the reaction to completion and minimize side reactions.
-
Category 2: Impurity Formation & Side Reactions
Question: My final product is contaminated with a significant impurity that has a similar polarity. What could it be?
Answer: In this specific synthesis, two side reactions are particularly common: dehalogenation and over-bromination of the starting material.
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Causality & Identification:
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Dehalogenation: Strong reducing agents, especially when used with heating or in the presence of certain metal impurities, can cause hydrodehalogenation (replacement of a halogen with hydrogen). This is more likely with LiAlH₄ than NaBH₄. You might be forming (2-Amino-3-chlorophenyl)methanol or (2-Amino-5-bromophenyl)methanol. These can be identified by LC-MS analysis, looking for the corresponding molecular ion peaks.
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Over-bromination Impurity: If the synthesis of your starting aldehyde or acid involved a bromination step, it's possible to have a di-brominated impurity (e.g., 2-amino-3,5-dibromo-X).[6][7] This impurity would carry through the reduction step. Check the purity of your starting material carefully by ¹H NMR and LC-MS before starting the reduction.
-
-
Mitigation Strategy:
-
For Dehalogenation: Avoid excessive heating during the reduction and workup. Use the mildest effective reducing agent (NaBH₄ is preferred). Ensure your reagents and solvents are free from catalytic metal impurities.
-
For Over-bromination: Purify the starting aldehyde or acid meticulously before the reduction step. This is often easier than purifying the final alcohol. Recrystallization or column chromatography of the precursor is highly recommended.
-
Caption: A decision tree for troubleshooting common synthesis issues.
Category 3: Work-up & Purification
Question: I have trouble isolating my product during the aqueous workup. It seems to be forming an emulsion or staying in the aqueous layer.
Answer: The product has both a basic amino group and a polar alcohol group, which can make it amphiphilic and lead to extraction issues.
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Causality: During a typical acidic workup (e.g., after a LiAlH₄ reaction), the amino group becomes protonated (-NH₃⁺), making the molecule highly water-soluble. Conversely, in a basic workup, aluminate salts (from LiAlH₄) or borate salts (from NaBH₄) can form gels and emulsions that trap the product.
-
Optimized Work-up Protocol (for NaBH₄ reaction):
-
Quench Carefully: Cool the reaction mixture in an ice bath. Slowly add acetone to quench any excess NaBH₄.
-
pH Adjustment: Add 1M HCl dropwise until the pH is ~7-8. This neutralizes the borate salts without fully protonating the amine.
-
Extraction: Extract the product with a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). Perform multiple extractions (e.g., 3 x 50 mL) to ensure complete recovery.
-
Washing: Wash the combined organic layers with brine to break up emulsions and remove water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Question: What is the best method for purifying the final product?
Answer: The choice between recrystallization and column chromatography depends on the nature of the impurities.
-
Recrystallization: This is the preferred method if the crude product is >90% pure. It is efficient for removing small amounts of more soluble or less soluble impurities.
-
Solvent Screening: Test solvent systems like ethyl acetate/hexanes, toluene, or isopropanol/water. The ideal system is one in which the product is sparingly soluble at room temperature but highly soluble when hot.
-
-
Column Chromatography: This is necessary if you have impurities with similar polarity to your product (like a dehalogenated species).
-
System: Use silica gel with a gradient eluent system, starting with a non-polar mixture and gradually increasing polarity. For example, start with 10% ethyl acetate in hexanes and gradually increase to 30-40% ethyl acetate. Monitor the fractions by TLC.
-
Quantitative Data Summary
The choice of reducing agent and conditions significantly impacts the outcome. The following table summarizes expected results based on common experimental choices.
| Parameter | Method 1: NaBH₄ / Methanol | Method 2: LiAlH₄ / THF | Key Considerations |
| Substrate | 2-Amino-5-bromo-3-chlorobenzaldehyde | 2-Amino-5-bromo-3-chlorobenzoic acid | Aldehyde is generally easier to reduce selectively. |
| Temperature | 0 °C to Room Temp | 0 °C to Reflux | Stricter temperature control needed for LiAlH₄. |
| Equivalents of Reagent | 1.5 - 2.0 | 2.5 - 3.0 | LiAlH₄ requires more equivalents due to acidic protons. |
| Typical Yield | 85-95% | 70-85% | NaBH₄ route is often higher yielding and cleaner. |
| Primary Side Reactions | Incomplete reaction | Dehalogenation, over-reduction | LiAlH₄ is less chemoselective. |
| Safety & Handling | Relatively safe, reacts with protic solvents | Pyrophoric, reacts violently with water | Requires strict anhydrous technique and inert atmosphere. |
Detailed Experimental Protocols
Protocol 1: Synthesis via Aldehyde Reduction (Preferred Method)
Step 1: Synthesis of 2-Amino-5-bromo-3-chlorobenzaldehyde This protocol is adapted from general procedures for the reduction of nitroarenes followed by oxidation, as specific preparations for this multi-substituted benzaldehyde are not widely published. A key starting material would be 5-bromo-3-chloro-2-nitrobenzaldehyde.
-
Reduction of the Nitro Group: To a solution of 5-bromo-3-chloro-2-nitrobenzaldehyde (1 equiv.) in methanol, add an aqueous solution of sodium dithionite (Na₂S₂O₄, 4-5 equiv.) and sodium carbonate (Na₂CO₃, 3-4 equiv.) dropwise at 45 °C.[8] Heat the mixture to 65 °C and monitor by TLC until the starting material is consumed. Cool to room temperature and extract with dichloromethane (DCM). The combined organic layers are washed, dried, and concentrated to yield crude 2-amino-5-bromo-3-chlorobenzaldehyde, which should be purified by column chromatography before use.
Step 2: Reduction of the Aldehyde to (2-Amino-5-bromo-3-chlorophenyl)methanol
-
Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 2-amino-5-bromo-3-chlorobenzaldehyde (1.0 equiv.) in methanol (approx. 10-15 mL per gram of aldehyde).
-
Cooling: Cool the solution to 0-5 °C using an ice-water bath.
-
Addition of Reducing Agent: Add sodium borohydride (NaBH₄, 1.5 equiv.) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: Stir the mixture at 0-5 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-2 hours, monitoring the reaction progress by TLC.
-
Work-up: Cool the flask back to 0 °C. Quench the reaction by the slow, dropwise addition of acetone until gas evolution ceases. Add deionized water and extract the product with ethyl acetate (3x volume).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization from an ethyl acetate/hexanes mixture.
References
- Vertex Pharmaceuticals Incorporated. Synthesis of (2-amino-3-bromo-5-chlorophenyl)(2-chlorophenyl)-methanone.
- BenchChem. A Technical Guide to 2-Amino-5-bromobenzoyl Chloride Derivatives and Analogues: Synthesis, Applications, and Experimental Insigh. BenchChem Technical Guides.
- ChemicalBook. 2-Amino-5-chlorobenzaldehyde synthesis. ChemicalBook.
-
Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
-
Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]
-
Leah4sci. Sodium Borohydride NaBH4 Reduction Reaction Mechanism. YouTube. [Link]
-
Chemguide. AN INTRODUCTION TO GRIGNARD REAGENTS. Chemguide. [Link]
-
G. S. S. S. N. S. S. Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System. SciSpace. [Link]
-
Organic Chemistry Portal. Sodium borohydride, Sodium tetrahydroborate. Organic Chemistry Portal. [Link]
-
Heteroletters. Vol. 11| No.3|447-452| May-July|2021. Heteroletters. [Link]
-
Li, X., et al. Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Scientific and Engineering Research. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. youtube.com [youtube.com]
- 3. scispace.com [scispace.com]
- 4. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. heteroletters.org [heteroletters.org]
- 7. ijssst.info [ijssst.info]
- 8. 2-Amino-5-chlorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]
purification of (2-Amino-5-bromo-3-chlorophenyl)methanol by recrystallization
Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with the isolation and purification of (2-Amino-5-bromo-3-chlorophenyl)methanol , a highly functionalized intermediate frequently utilized in the synthesis of kinase inhibitors (e.g., PDK1 inhibitors) and mucolytic agents[1].
Due to the presence of both an electron-rich aniline moiety and a benzylic alcohol, this compound presents unique stability and solubility challenges during crystallization. This guide bypasses generic advice, focusing strictly on the mechanistic causality behind each purification step to ensure high-fidelity recovery.
Part 1: Physicochemical Profiling & Vulnerability Matrix
Before initiating recrystallization, it is critical to understand the thermodynamic and chemical vulnerabilities of the target molecule. The table below summarizes the quantitative and qualitative data dictating our solvent and protocol choices.
| Property / Feature | Characteristic | Impact on Purification Strategy |
| Molecular Formula | C₇H₇BrClNO | High molecular weight (236.50 g/mol ) and heavy halogens increase lipophilicity, making it highly soluble in moderately polar organics. |
| Aniline Group (-NH₂) | Electron-donating | Highly susceptible to air oxidation, forming dark polymeric or quinol imine impurities[2]. Requires decolorization. |
| Benzylic Alcohol (-CH₂OH) | Reactive electrophile | Prone to acid-catalyzed self-condensation (forming dibenzyl ethers) at elevated temperatures[3]. Prolonged boiling must be avoided. |
| Solubility (Polar) | High (EtOAc, EtOH, THF) | Ethyl acetate (EtOAc) is the optimal primary solvent, offering rapid dissolution without the reactivity risks of primary alcohols. |
| Solubility (Non-Polar) | Low (Hexanes, Heptane) | Heptane serves as an excellent anti-solvent, providing a steep solubility curve for high-yield precipitation. |
Part 2: Self-Validating Recrystallization Protocol
This protocol utilizes an Ethyl Acetate / Heptane solvent-antisolvent system. It is designed as a self-validating system, meaning each step contains a physical checkpoint to verify success before proceeding.
Step 1: Initial Dissolution & Assessment
-
Action: Suspend the crude (2-Amino-5-bromo-3-chlorophenyl)methanol in a minimal volume of EtOAc (approx. 3-5 mL per gram of crude) in a round-bottom flask. Heat gently to 60°C under stirring. Add EtOAc dropwise until the solid completely dissolves.
-
Causality: EtOAc disrupts the intermolecular hydrogen bonding between the -NH₂ and -OH groups. We keep the temperature at 60°C (below boiling) to prevent thermally induced benzylic etherification[3].
-
Validation Checkpoint: The solution should become completely transparent. If the solution is dark red, brown, or black, oxidized aniline impurities are present, triggering the need for Step 2.
Step 2: Decolorization (Carbon Treatment)
-
Action: Remove the flask from the heat source. Add 5-10% (w/w) activated charcoal. Return to heat and stir at 60°C for 5 minutes.
-
Causality: Discoloration in halogenated anilines is driven by oxidized polymeric byproducts[4]. The highly porous structure of activated carbon selectively adsorbs these high-molecular-weight, conjugated impurities while leaving the monomeric target in solution.
Step 3: Hot Filtration
-
Action: Rapidly filter the hot suspension through a pre-warmed pad of Celite using a fluted filter paper or a jacketed Buchner funnel.
-
Causality: Pre-warming the apparatus prevents premature crystallization in the funnel stem. The Celite pad ensures fine carbon particulates do not pass into the filtrate.
-
Validation Checkpoint: The resulting filtrate must be significantly lighter in color (pale yellow to colorless) and completely free of black particulates.
Step 4: Anti-Solvent Addition & Saturation
-
Action: Maintain the clear filtrate at 60°C. Slowly add hot heptane dropwise while stirring until the solution exhibits a persistent, milky cloudiness (turbidity). Immediately add 1-2 drops of hot EtOAc until the solution just clears.
-
Causality: This precise titration establishes the exact thermodynamic saturation point of the compound in the mixed solvent system, optimizing the conditions for maximum crystal yield without crashing out impurities.
Step 5: Nucleation and Isolation
-
Action: Remove the flask from heat. Allow it to cool undisturbed on the benchtop to room temperature, then transfer to an ice bath (0-4°C) for 30 minutes. Collect the crystals via vacuum filtration and wash with ice-cold heptane.
-
Causality: Undisturbed, slow cooling allows the molecules to arrange into a rigid, highly pure crystal lattice. Rapid cooling traps solvent and impurities within the crystal matrix.
-
Validation Checkpoint: The product should present as distinct, free-flowing crystalline needles or plates, not a sticky sludge.
Part 3: Troubleshooting & Workflow Visualization
Workflow for recrystallization and resolution of oiling out (LLPS) issues.
Part 4: Frequently Asked Questions (FAQs)
Q1: My crude solid is dark brown/red instead of pale yellow. What happened, and can it be saved? A1: The dark discoloration is a hallmark of aniline oxidation. The electron-donating nature of the -NH₂ group makes the aromatic ring susceptible to air oxidation, leading to the formation of highly colored quinol imines or polymeric species[2]. Resolution: Yes, it can be saved. Implement the activated carbon treatment described in Step 2 of the protocol. The carbon will selectively adsorb these oxidized polymers[4]. To prevent this in the future, store the purified compound in the dark under an inert atmosphere (Nitrogen or Argon).
Q2: During cooling, my compound separated as a cloudy, viscous liquid at the bottom of the flask instead of forming crystals. What is this, and how do I fix it? A2: You are experiencing "oiling out," scientifically known as Liquid-Liquid Phase Separation (LLPS)[5]. This occurs when the system reaches supersaturation at a temperature that is higher than the melting point of the impure solute mixture, causing it to separate as a secondary liquid phase rather than a solid crystal lattice[5]. Oiled-out droplets are excellent solvents for impurities and will ruin the purity of your final product. Resolution: Do not let the oil solidify. Reheat the mixture until the oil completely redissolves into a single homogeneous phase. Add a small volume (1-2 mL) of your primary solvent (EtOAc) to decrease the saturation concentration. Allow the flask to cool much more slowly[6]. If available, add a microscopic "seed crystal" of pure (2-Amino-5-bromo-3-chlorophenyl)methanol to the solution just before it reaches the temperature where it previously oiled out; this bypasses the kinetic energy barrier required for crystal nucleation.
Q3: My recovery yield is exceptionally low, but NMR shows the mother liquor is full of degraded byproducts. Why did my compound degrade during recrystallization? A3: You likely boiled the solution for too long or your glassware contained trace acidic impurities. Benzylic alcohols are highly reactive; under prolonged heat or trace acidic conditions, they undergo acid-catalyzed self-condensation to form dibenzyl ethers[3]. Resolution: Ensure all glassware is strictly acid-free (washing with a mild bicarbonate solution prior to use can help). Keep the dissolution temperature at or below 60°C, and minimize the time the compound spends in the hot solution.
Q4: I am detecting a regioisomer impurity (e.g., a different halogenation pattern) in my crystallized product. Will recrystallization fix this? A4: Generally, no. Halogenated aniline regioisomers possess nearly identical physical properties and solubilities, making them prone to co-crystallization[4]. If your crude material contains significant regioisomeric impurities from the upstream halogenation steps, you must perform High-Performance Liquid Chromatography (HPLC) or careful silica gel column chromatography prior to final recrystallization to achieve >99% purity.
References
-
Chemcess. "Benzyl Alcohol: Properties, Production And Uses". Chemcess. Available at:[Link]
-
Mettler Toledo. "Oiling Out in Crystallization". Mettler Toledo. Available at: [Link]
-
Quideau, S., et al. "Oxidative Dearomatization of Phenols and Anilines via λ3- and λ5-Iodane-Mediated Phenylation and Oxygenation". MDPI. Available at:[Link]
- U.S. Patent Application. "WO2007117607A2 - Quinazolines for pdk1 inhibition". Google Patents.
Sources
Technical Support Center: Chemoselective Reduction of 2-Amino-5-bromo-3-chlorobenzoic Acid
Welcome to the Technical Support Center. This portal is designed for researchers, synthetic chemists, and drug development professionals facing challenges during the reduction of 2-amino-5-bromo-3-chlorobenzoic acid to 2-amino-5-bromo-3-chlorobenzyl alcohol.
The presence of two distinct halogens (bromine and chlorine) alongside an unprotected, electron-donating amino group creates a highly sensitive system. The primary challenge is achieving complete reduction of the carboxylic acid while preventing the cleavage of the carbon-halogen bonds (hydrodehalogenation).
Diagnostic Decision Tree & Reaction Pathways
Before troubleshooting, it is critical to understand how different reducing environments interact with your substrate. The diagram below illustrates the divergent pathways caused by reagent selection.
Reaction pathways for the reduction of 2-amino-5-bromo-3-chlorobenzoic acid.
Troubleshooting Guides (Symptom-Based)
Symptom 1: Significant loss of Bromine (Protodebromination) detected in LC-MS/NMR.
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Root Cause: Use of inappropriate reducing agents such as Palladium on Carbon (Pd/C) with H₂ or Lithium Aluminum Hydride (LiAlH₄) at elevated temperatures. Aryl bromides are highly susceptible to oxidative addition by transition metals, making them excellent blocking groups but poor candidates for catalytic hydrogenation 1[1]. Furthermore, strong nucleophilic hydrides like LiAlH₄ can cause reductive cleavage of the weaker C–Br bond if thermal energy exceeds the activation barrier.
-
Solution: Switch to an electrophilic reducing agent. Borane (BH₃·THF or BH₃·SMe₂) is exceptionally chemoselective for carboxylic acids and does not undergo oxidative addition or nucleophilic attack at the C–X bonds 2[2].
Symptom 2: Reaction stalls; starting material remains, or only aldehyde is observed.
-
Root Cause: Sub-stoichiometric use of the reducing agent or use of a weak hydride donor (e.g., NaBH₄ alone). Sodium borohydride is generally too mild to reduce a carboxylic acid directly without an activator 3[3]. Additionally, the free amino group consumes at least one equivalent of the hydride/borane through coordination or deprotonation.
-
Solution: If using the NaBH₄/I₂ system, ensure you are using at least 2.5 equivalents of NaBH₄ and 1.25 equivalents of I₂ to generate sufficient BH₃ in situ4[4].
Symptom 3: Poor isolated yield despite complete conversion on TLC.
-
Root Cause: The amphoteric nature of the resulting 2-amino-5-bromo-3-chlorobenzyl alcohol. During aqueous workup, if the pH is too low, the amino group protonates, dragging the product into the aqueous layer. If the pH is too high, the product may precipitate or form persistent emulsions.
-
Solution: Carefully adjust the aqueous phase to pH 7.5–8.0 using saturated NaHCO₃ before extraction. Extract with a polar aprotic solvent like Ethyl Acetate (EtOAc).
Comparative Analysis of Reducing Agents
| Reducing Agent | Chemoselectivity for COOH | Risk of Dehalogenation | Recommendation & Causality |
| NaBH₄ / I₂ | High (Generates BH₃ in situ) | Very Low | Optimal - Mild, easy to handle, highly selective. Avoids handling pyrophoric borane gas. |
| BH₃·THF | High | Very Low | Optimal - Highly selective electrophilic reduction, but requires careful handling of air-sensitive reagents. |
| LiAlH₄ (0 °C to RT) | Moderate | Moderate | Viable Alternative - Requires strict temperature control to prevent C–Br cleavage. |
| LiAlH₄ (Reflux) | Low | High | Avoid - Thermal energy overcomes the activation barrier for nucleophilic C–Br cleavage. |
| Pd/C + H₂ | N/A (Does not reduce COOH) | Extreme | Avoid - Guaranteed protodebromination via oxidative addition. |
| NaBH₄ (Alone) | None | Low | Avoid - Insufficient reduction potential for unactivated carboxylic acids. |
Validated Experimental Protocol (SOP)
Method: Chemoselective Reduction via In Situ Borane Generation (NaBH₄/I₂) This self-validating protocol leverages the NaBH₄/I₂ system to safely generate borane, ensuring the selective reduction of the carboxylic acid without disturbing the fragile aryl halides 4[4].
-
Preparation: Equip a dry, multi-neck round-bottom flask with a magnetic stir bar, dropping funnel, and nitrogen inlet.
-
Dissolution: Dissolve 2-amino-5-bromo-3-chlorobenzoic acid (1.0 equiv) in anhydrous THF (approx. 0.5 M concentration).
-
Hydride Addition: Add NaBH₄ (2.5 equiv) in one portion. Stir at room temperature for 15 minutes. (Note: The free amino group and carboxylic acid will react with NaBH₄ to form a carboxylate salt and release H₂ gas).
-
Iodine Addition: Cool the mixture to 0 °C using an ice bath. Dissolve Iodine (I₂, 1.25 equiv) in anhydrous THF and add dropwise via the dropping funnel over 30–45 minutes. (Causality: I₂ reacts with NaBH₄ to generate BH₃ in situ, which acts as the active electrophilic reducing agent).
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor complete consumption of the starting material by TLC (EtOAc/Hexanes).
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of Methanol until gas evolution ceases. (Causality: Methanol destroys excess borane and breaks down the rigid boron-product complexes).
-
Workup: Concentrate the mixture under reduced pressure. Partition the residue between EtOAc and saturated aqueous NaHCO₃ (adjust to pH ~7.5). Extract the aqueous layer twice with EtOAc.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the target 2-amino-5-bromo-3-chlorobenzyl alcohol.
Alternative Note: If LiAlH₄ must be used due to supply constraints, strictly follow established Organic Syntheses protocols for halogenated anthranilic acids: maintain the reaction strictly between 0 °C and room temperature, and never reflux 5[5].
Frequently Asked Questions (FAQs)
Q: Why does the bromine drop off but the chlorine stays intact during side reactions? A: The C–Br bond dissociation energy is significantly lower than that of the C–Cl bond. Under harsh reductive conditions (like Pd/C or refluxing LiAlH₄), protodebromination is kinetically and thermodynamically favored over dechlorination 1[1].
Q: Do I need to protect the free amino group before reduction? A: Not necessarily. While the amino group can coordinate with borane, the reduction of the carboxylic acid by borane is exceptionally fast. Using an excess of the reducing agent (as outlined in the SOP) compensates for this coordination without requiring additional protection/deprotection steps 4[4].
Q: Is there a risk of polymerization between the amino group and the intermediate aldehyde? A: Intermolecular Schiff base formation is a theoretical risk when an amino group and an aldehyde coexist. However, the borane-mediated reduction of the intermediate aldehyde to the alcohol is so rapid that the aldehyde does not accumulate in sufficient concentrations to polymerize.
References
1.7. Title: 2-Amino-5-bromobenzaldehyde - Organic Syntheses Procedure. Source: orgsyn.org. URL:[Link] 1.10. Title: Reduction of carboxylic acids. Source: chemguide.co.uk. URL:[Link] 1.11. Title: Reduction of amino acids to corresponding amino alcohols. Source: stackexchange.com. URL:[Link] 1.13. Title: Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Source: organic-chemistry.org. URL:[Link] 1.14. Title: Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis. Source: nih.gov. URL:[Link]
Sources
- 1. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 2. Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Troubleshooting the Acidic Stability of (2-Amino-5-bromo-3-chlorophenyl)methanol
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges researchers encounter when handling (2-Amino-5-bromo-3-chlorophenyl)methanol (CAS: 953039-29-7). Widely recognized in pharmaceutical development as Ambroxol Impurity 18[1], this compound presents unique stability challenges under acidic conditions due to the push-pull electronic dynamics between its protonatable amino group, the benzylic alcohol, and the highly electron-withdrawing halogen substituents.
Part 1: Frequently Asked Questions & Troubleshooting
Issue 1: Why does my solution turn yellow/brown and form a precipitate when heated in 1M HCl?
The Causality: You are observing acid-catalyzed polymerization. Under strongly acidic conditions and elevated temperatures, the benzylic alcohol undergoes protonation and subsequent dehydration. This loss of water generates a highly reactive ortho-aza-quinone methide (o-AQM) intermediate[2]. Because the reaction is in equilibrium, any unprotonated amino groups from adjacent molecules will rapidly attack this electrophilic o-AQM intermediate, leading to self-condensation and the formation of insoluble poly(2-aminobenzyl alcohol) oligomers[3]. The Solution: Maintain extraction and reaction temperatures strictly below 20°C. If strong aqueous acids must be used, ensure the pH is low enough (pH < 1) to keep the amino group fully protonated (anilinium ion), which deactivates it as a nucleophile and halts the polymerization cascade.
Issue 2: I am trying to dissolve the free base in dilute acid (pH 3.5), but it remains largely insoluble. Why?
The Causality: You are overestimating the basicity of the aniline nitrogen. While an unsubstituted 2-aminobenzyl alcohol has a pKa of approximately 3.5 to 4.5[3], the presence of the 3-chloro and 5-bromo groups exerts a massive electron-withdrawing inductive effect. This drastically reduces the electron density on the nitrogen, lowering the pKa of the conjugate acid to likely < 2.0. At pH 3.5, the vast majority of the compound remains in its unprotonated, neutral free-base form, which is highly lipophilic and insoluble in water. The Solution: To achieve full dissolution via salt formation, you must lower the pH to ~1.0 using 0.1 M HCl. Alternatively, utilize a water-miscible organic co-solvent (e.g., 10-20% acetonitrile or DMSO) to solubilize the free base before acidification.
Issue 3: During an LC-MS run using a Methanol/0.1% Formic Acid mobile phase, I see a major impurity at +14 Da. What is this?
The Causality: The +14 Da mass shift indicates the formation of a methyl ether. The acidic mobile phase promotes the transient formation of the o-AQM intermediate. Because methanol is a strong nucleophile and is present in vast excess as the solvent, it rapidly intercepts the o-AQM before self-condensation can occur, yielding 2-amino-5-bromo-3-chlorobenzyl methyl ether. The Solution: Avoid nucleophilic alcoholic solvents (MeOH, EtOH, iPrOH) when working with this compound under acidic conditions. Switch your LC-MS mobile phase to Acetonitrile/0.1% Formic Acid, as acetonitrile is non-nucleophilic and cannot trap the o-AQM intermediate.
Part 2: Quantitative Stability Profile
To aid in experimental design, we have quantified the degradation pathways of (2-Amino-5-bromo-3-chlorophenyl)methanol under various standard laboratory conditions.
| Condition (Solvent / Acid) | Temperature | Time | Primary Degradation Pathway | Estimated Recovery |
| 0.1 M HCl (aq) | 20°C | 24h | None (Amine fully protonated; stable) | > 98% |
| 1.0 M HCl (aq) | 60°C | 4h | Self-condensation (Polymerization) | < 50% |
| MeOH / 0.1% TFA | 20°C | 24h | Nucleophilic trapping (Methyl etherification) | ~ 80% |
| DCM / 5% TFA | 20°C | 24h | None (Non-nucleophilic environment) | > 95% |
Part 3: Mechanistic Pathway Visualization
The following diagram maps the divergent degradation pathways triggered by acidic conditions. Understanding this flow is critical for designing solvent systems that bypass the reactive o-AQM intermediate.
Acid-catalyzed degradation pathways of 2-aminobenzyl alcohols via o-AQM intermediates.
Part 4: Field-Proven Experimental Protocols
To ensure scientific integrity, every protocol must be a self-validating system. Below are the optimized methodologies for handling this compound without inducing degradation, alongside an analytical assay to prove the mechanism.
Protocol A: Controlled Acidic Extraction (Minimizing Degradation)
Purpose: To extract the compound into an aqueous phase without triggering self-condensation.
-
Temperature Control: Cool the organic mixture containing the free-base compound to 0–5°C using an ice bath. Causality: Low temperatures exponentially decrease the rate of benzylic dehydration.
-
Acidification: Slowly add pre-chilled 0.5 M aqueous HCl until the aqueous phase reaches pH ~1.0. Causality: A pH of 1.0 is required to overcome the electron-withdrawing effects of the halogens, ensuring 100% protonation of the amine, thereby neutralizing its nucleophilicity.
-
Phase Separation: Extract the aqueous layer immediately. Do not leave the compound in the acidic aqueous phase for longer than 2 hours.
-
Neutralization: To recover the free base, carefully neutralize the aqueous layer with saturated NaHCO₃ to pH 7–8. The compound will precipitate as a white/off-white solid.
-
Recovery: Extract the neutralized aqueous layer with a non-nucleophilic organic solvent such as Methyl tert-butyl ether (MTBE) or Ethyl Acetate (EtOAc).
Protocol B: Trapping Assay to Validate o-AQM Formation
Purpose: A diagnostic experiment to confirm that degradation in your specific workflow is proceeding via the o-AQM intermediate.
-
Sample Preparation: Dissolve 10 mg of (2-Amino-5-bromo-3-chlorophenyl)methanol in 1.0 mL of anhydrous Methanol.
-
Acid Catalysis: Add 10 µL of concentrated HCl (37%) to the vial.
-
Thermal Induction: Seal the vial and stir at 40°C for exactly 2 hours to force the dehydration step.
-
Quenching & Analysis: Quench the reaction by adding 50 µL of saturated NaHCO₃. Analyze the mixture via LC-MS.
-
Validation: Look for the disappearance of the parent mass (
) and the emergence of the methyl ether derivative ( ). The presence of the +14 Da peak definitively proves the transient existence of the o-AQM intermediate in your system.
References
-
International Information and Engineering Technology Association (IIETA). "Influence of pH on the Electropolymerisation of 2-Aminophenol and 2-Aminobenzyl Alcohol". Available at:[Link]
-
National Institutes of Health (PMC). "Metal-free α-Amination of Secondary Amines: Computational and Experimental Evidence for Azaquinone Methide and Azomethine Ylide Intermediates". Available at:[Link]
Sources
removing impurities from crude (2-Amino-5-bromo-3-chlorophenyl)methanol
Welcome to the Technical Support Center for the purification and handling of (2-Amino-5-bromo-3-chlorophenyl)methanol (CAS: 953039-29-7), a critical halogenated intermediate frequently utilized in the synthesis of Ambroxol and related pharmaceutical compounds [1].
Because this molecule contains a highly functionalized aromatic ring—featuring a weakly basic aniline, a hydrogen-bonding benzylic alcohol, and two electron-withdrawing halogens—standard purification templates often fail. This guide provides field-proven, mechanistically grounded troubleshooting strategies to isolate high-purity material.
I. Impurity Profiling & Diagnostic Matrix
Before initiating purification, it is critical to identify the chemical nature of your impurities. The electron-rich nature of the amino group (despite halogen deactivation) and the oxidizable benzylic alcohol create specific side-reaction pathways during synthesis [2].
Table 1: Quantitative Diagnostic Matrix for Crude (2-Amino-5-bromo-3-chlorophenyl)methanol
| Impurity Class | Chemical Identity | RRT (HPLC)* | Mechanistic Origin | Primary Removal Strategy |
| Des-bromo | (2-Amino-3-chlorophenyl)methanol | 0.75 | Incomplete bromination / Over-reduction | Selective Recrystallization |
| Starting Material | 2-Amino-5-bromo-3-chlorobenzoic acid | 0.85 | Unreacted precursor from reduction | Mild Basic Extraction (pH 8-9) |
| Target API | (2-Amino-5-bromo-3-chlorophenyl)methanol | 1.00 | Product | N/A |
| Oxidation | 2-Amino-5-bromo-3-chlorobenzaldehyde | 1.15 | Aerobic oxidation of the benzylic alcohol | Sodium Bisulfite Wash |
| Over-halogenated | 2-Amino-3,5-dibromo-3-chlorophenyl... | 1.30 | Non-regioselective electrophilic aromatic substitution | Flash Chromatography |
*Relative Retention Time (RRT) based on a standard C18 Reverse-Phase column (Water/MeCN with 0.1% TFA).
II. Purification Decision Workflow
Depending on the impurity profile identified in Table 1, utilize the following decision tree to select the appropriate purification sequence.
Workflow for the purification of crude (2-Amino-5-bromo-3-chlorophenyl)methanol.
III. Step-by-Step Methodologies
Method A: The Bisulfite Wash (Self-Validating Aldehyde Removal)
Benzylic alcohols with ortho-amino groups are highly susceptible to aerobic oxidation, forming the corresponding benzaldehyde [3]. Because the aldehyde and alcohol have similar polarities, chromatography is often inefficient.
Causality & Logic: Aldehydes react rapidly with sodium bisulfite (
-
Dissolution: Dissolve the crude mixture in Ethyl Acetate (EtOAc) (10 mL/g).
-
Adduct Formation: Add an equal volume of saturated aqueous
solution. -
Agitation: Stir vigorously for 2 hours at room temperature.
-
Self-Validation Check: If high levels of aldehyde were present, a white precipitate (the adduct) may form at the biphasic interface.
-
-
Separation: Add water until the interface precipitate dissolves into the aqueous layer. Separate the layers.
-
Wash & Dry: Wash the organic layer with brine, dry over anhydrous
, and concentrate. HPLC will confirm the complete disappearance of the RRT 1.15 peak.
Method B: Selective Recrystallization
To remove des-bromo and over-halogenated impurities, exploit the strong intermolecular hydrogen bonding network created by the
-
Solvent Selection: Suspend the crude solid in Toluene (5 mL/g). Toluene is an excellent solvent because the aromatic rings
stack, but the polar groups limit solubility at room temperature. -
Heating: Heat to 85°C until complete dissolution is achieved.
-
Anti-Solvent Addition: Slowly add Heptane (approx. 2-3 mL/g) dropwise until the solution becomes slightly turbid.
-
Cooling: Allow the solution to cool naturally to room temperature over 4 hours, then transfer to an ice bath (0-5°C) for 1 hour.
-
Isolation: Filter the resulting off-white crystals and wash with cold Heptane.
IV. Frequently Asked Questions (FAQs)
Q: Why does my crude product turn pink or dark brown upon exposure to air, and how do I prevent it? A: The aniline moiety is prone to auto-oxidation. The electron-rich nitrogen can undergo radical oxidation to form highly conjugated, colored quinone-imine derivatives. To prevent this, always sparge your extraction solvents with nitrogen to remove dissolved oxygen, and store the final purified solid under an argon atmosphere in amber vials to prevent photo-oxidation [4].
Q: My acid-base extraction resulted in a severe emulsion, and my product was lost in the aqueous layer. What happened?
A: You likely used too strong of an acid (e.g., 1M or 3M HCl). The dihaloaniline moiety is highly electron-deficient. The
Q: I am scaling up the reduction of 2-amino-5-bromo-3-chlorobenzoic acid. How do I ensure no residual boron or aluminum salts contaminate the final alcohol?
A: If using
V. References
-
Veeprho Pharmaceuticals. "Ambroxol Impurities and Related Compound". Veeprho. Available at:[Link]
-
National Institutes of Health (NIH) / PMC. "Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions". National Center for Biotechnology Information. Available at:[Link]
preventing oxidation of (2-Amino-5-bromo-3-chlorophenyl)methanol during storage
Technical Support Center: (2-Amino-5-bromo-3-chlorophenyl)methanol
A Guide to Preventing Oxidation During Storage
Introduction: (2-Amino-5-bromo-3-chlorophenyl)methanol is a crucial intermediate in pharmaceutical and medicinal chemistry.[1] Its unique structure, featuring both an amino group and a benzylic alcohol on a halogenated phenyl ring, makes it highly valuable for synthesizing complex target molecules. However, these same functional groups render the compound susceptible to degradation, particularly oxidation, during storage. This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and preventing this degradation, ensuring the long-term integrity and purity of the material.
Troubleshooting Guide
This section addresses specific issues you might encounter, explains the underlying chemistry, and provides actionable solutions.
Q1: My (2-Amino-5-bromo-3-chlorophenyl)methanol, which was initially a white or off-white solid, has turned yellow or brown during storage. What happened?
A1: This color change is a classic indicator of oxidation. The molecule has two primary sites vulnerable to atmospheric oxygen: the aromatic amino group (-NH2) and the benzylic alcohol (-CH2OH).
-
Amine Oxidation: Aromatic amines are notoriously prone to oxidation, forming highly colored impurities. Even trace amounts of oxidized species can impart a significant yellow or brown tint to the bulk material.
-
Alcohol Oxidation: The benzylic alcohol is susceptible to oxidation, which can convert it first to the corresponding aldehyde (2-Amino-5-bromo-3-chlorobenzaldehyde) and potentially further to a carboxylic acid.[2][3][4] While these products are often colorless, the reaction conditions that lead to alcohol oxidation can also accelerate the oxidation of the more sensitive amine group.
The presence of both groups can lead to complex degradation pathways, but the initial discoloration is almost certainly due to the formation of oxidized aniline-like species.
Q2: I ran an analysis (NMR, LC-MS) of my stored material and see new, unexpected peaks. Could this be from oxidation?
A2: Yes, it is highly likely. Oxidation will lead to the formation of new chemical entities with different masses and spectroscopic signatures.
-
Expected Oxidation Products:
-
Aldehyde: You may observe a peak corresponding to the molecular weight of the aldehyde derivative. In NMR, you would expect to see the disappearance of the benzylic alcohol signals and the appearance of a new aldehyde proton signal (~9-10 ppm).
-
Carboxylic Acid: Further oxidation could yield the carboxylic acid. This would result in a different molecular weight and the appearance of a broad carboxylic acid proton signal in the NMR spectrum (>10 ppm).
-
-
N-Oxidized Byproducts: You may also see a variety of complex, higher molecular weight impurities resulting from the oxidation and subsequent condensation reactions of the amino group.[2]
If you suspect degradation, it is crucial to re-characterize the material fully before use to confirm its identity and purity.
Frequently Asked Questions (FAQs)
This section provides best practices for the proactive prevention of degradation.
Q1: What are the ideal long-term storage conditions for (2-Amino-5-bromo-3-chlorophenyl)methanol?
A1: Based on supplier recommendations and general principles for air-sensitive compounds, the ideal storage conditions aim to minimize exposure to oxygen, light, and moisture.[5]
Storage Conditions Summary
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C[5][6] | Reduces the rate of chemical degradation. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents contact with atmospheric oxygen, the primary driver of oxidation.[7][8] |
| Light | Amber/Opaque Container[7] | Protects the compound from light, which can catalyze oxidative reactions. |
| Moisture | Tightly Sealed, Dry Container | Prevents hydrolysis and potential reactions with moisture. |
Q2: What is the single most important step I can take to prevent oxidation?
A2: The rigorous exclusion of air (oxygen) is the most critical factor. This is best achieved by storing the compound under an inert atmosphere. While refrigeration slows down reaction rates, it cannot stop oxidation if oxygen is present.
Q3: How do I properly prepare a sample for long-term storage under an inert atmosphere?
A3: Proper technique is essential to create and maintain an oxygen-free environment. The following protocol outlines the standard procedure using a Schlenk line or a glove box.
Experimental Protocol: Inert Atmosphere Storage
-
Vessel Preparation:
-
Select a clean, dry glass vial or flask (amber glass is preferred) with a secure closure, such as a Suba-Seal septum or a Teflon-lined cap.[7]
-
Ensure the vessel is thoroughly dried in an oven and cooled under a stream of dry nitrogen or argon.
-
-
Inerting the Vessel (Cycle Method):
-
Place the solid (2-Amino-5-bromo-3-chlorophenyl)methanol into the prepared storage vessel.
-
Securely attach the septum or cap.
-
Insert a needle connected to a vacuum pump (through the septum) and another needle connected to an inert gas line (e.g., Argon or Nitrogen).[9]
-
Gently evacuate the air from the vessel. Be careful not to pull the solid material into the vacuum line.
-
Backfill the vessel with the inert gas.
-
Repeat this vacuum/backfill cycle 3-5 times to ensure all atmospheric oxygen has been removed.
-
-
Final Sealing and Storage:
-
After the final backfill, remove the needles, leaving a slight positive pressure of inert gas inside.
-
For added security, wrap the cap/septum area with Parafilm.
-
Place the sealed vessel in a refrigerator at the recommended 2-8°C, away from light sources.
-
Q4: Are there any incompatible materials I should avoid for storage containers?
A4: High-quality Type I borosilicate glass is the recommended material for primary packaging.[10] Avoid using containers with reactive surfaces or liners that could leach impurities. Ensure any septa or cap liners are made of inert materials like Teflon.
Chemical Degradation Pathway
The following diagram illustrates the primary oxidative degradation pathway for (2-Amino-5-bromo-3-chlorophenyl)methanol. The key takeaway is the vulnerability of both the benzylic alcohol and the aromatic amine to attack by atmospheric oxygen, leading to a loss of purity and the formation of colored byproducts.
Caption: Oxidative degradation pathways for the target compound and key preventative measures.
References
- Sharma, S., Kaushik, R.D., & Kashni, M. (2024). A transformative oxidation process involving silver-based catalysis of para aminobenzyl alcohol for transposing a pollutant into a resource. Cogent Chemistry.
-
Reddy, K.S.K., et al. (2018). Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. ChemistrySelect. Available at: [Link]
-
Manila, K., et al. (2021). OXIDATION OF ORTHO AMINOBENZYL ALCOHOL: A CONCISE KINETIC STUDY. RASĀYAN Journal of Chemistry. Available at: [Link]
-
Kim, K.S., et al. (2003). Oxidation of Benzyl Alcohols to Benzaldehydes with NaBr-Oxone. Bulletin of the Korean Chemical Society. Available at: [Link]
-
Manila, K., et al. (2021). OXIDATION OF ORTHO AMINOBENZYL ALCOHOL: A CONCISE KINETIC STUDY. ResearchGate. Available at: [Link]
-
A3P. (2026). Packaging - How to store highly sensitive drugs? Functional coatings. A3p.org. Available at: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. researchgate.net [researchgate.net]
- 5. (2-Amino-5-bromo-3-fluorophenyl)methanol | 906811-50-5 [sigmaaldrich.com]
- 6. (2-amino-5-bromo-3-fluorophenyl)methanol; CAS No.: 906811-50-5 [chemshuttle.com]
- 7. ossila.com [ossila.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ehs.umich.edu [ehs.umich.edu]
- 10. Packaging - How to store highly sensitive drugs? Functional coatings [a3p.org]
Technical Support Center: Solvent Optimization for (2-Amino-5-bromo-3-chlorophenyl)methanol Workflows
Overview
Welcome to the Application Support Hub. As a Senior Application Scientist, I have compiled this guide to address the most critical solvent-dependent bottlenecks encountered when utilizing (2-Amino-5-bromo-3-chlorophenyl)methanol (CAS: 953039-29-7) in drug discovery pipelines. This highly functionalized intermediate—featuring a primary amine, a benzyl alcohol, and two distinct halogens—is heavily utilized in the synthesis of kinase inhibitors, including Fibroblast Growth Factor Receptor (FGFR) and 3-Phosphoinositide-Dependent Kinase 1 (PDK1) antagonists[1][2].
Because of its polyfunctional nature, solvent selection is not merely a matter of solubility; it is the primary driver of chemoselectivity.
Troubleshooting FAQs: Mechanistic Causality in Solvent Selection
Q1: During the oxidation of the hydroxymethyl group to the aldehyde, my reaction stalls at 60% conversion. Why is this happening, and what solvent should I use? Mechanistic Causality: Oxidation of this substrate using Manganese Dioxide (MnO₂) relies on a surface-active radical mechanism[1]. If you are using polar coordinating solvents (like THF, DMF, or Ethyl Acetate), the solvent molecules competitively bind to the active sites on the MnO₂ lattice. This blocks the hydroxymethyl group of the substrate from adsorbing, prematurely stalling the reaction. Solution: Switch to a strictly non-coordinating, low-polarity solvent. Dichloromethane (DCM) is the gold standard for this transformation, as validated in patent literature for FGFR inhibitor synthesis ()[1]. Ensure the DCM is strictly anhydrous, as trace water will permanently deactivate the MnO₂ surface.
Q2: I am attempting a cyclization with urea to form the 3,4-dihydroquinazolin-2(1H)-one core. Can I run this in a solvent instead of a neat melt at 180°C to prevent charring? Mechanistic Causality: The formation of the quinazoline core requires extreme thermal energy (180°C) to decompose urea into isocyanic acid, which then condenses with the primary amine and benzyl alcohol[2]. While neat melts are standard in PDK1 inhibitor protocols ()[2], they often lead to localized overheating, poor mass transfer, and product degradation (charring). Solution: Use a high-boiling polar aprotic solvent like N-Methyl-2-pyrrolidone (NMP) or Sulfolane . These solvents easily reach 180°C without boiling, maintain reaction homogeneity, and stabilize the highly polar transition states during the cyclization cascade.
Q3: When performing a Suzuki-Miyaura cross-coupling at the C5-bromo position, I observe significant protodehalogenation. How does solvent selection mitigate this? Mechanistic Causality: Protodehalogenation is a side reaction that competes with transmetalation. If the solvent system lacks sufficient aqueous character, the boronic acid cannot efficiently form the reactive, electron-rich boronate species. This slows down transmetalation, leaving the palladium-aryl intermediate vulnerable to protonation by trace acids or the free amine group on the substrate itself. Solution: Utilize a biphasic solvent system like 1,4-Dioxane/Water (4:1 v/v) . Dioxane provides excellent solubility for the halogenated aniline, while the water fraction is critical for dissolving the inorganic base (e.g., Na₂CO₃) and driving the formation of the active boronate complex.
Quantitative Data: Solvent Selection Matrix
The following table summarizes the optimal solvent environments for the most common transformations involving (2-Amino-5-bromo-3-chlorophenyl)methanol.
| Solvent System | Target Reaction | Substrate Solubility | Mechanistic Compatibility | Recommendation |
| Dichloromethane (DCM) | MnO₂ Oxidation | High | Non-coordinating; preserves MnO₂ surface activity. | Optimal for oxidations[1]. |
| Tetrahydrofuran (THF) | General / Coupling | High | Strongly coordinates to metal surfaces; poisons MnO₂. | Avoid for surface oxidations. |
| N-Methyl-2-pyrrolidone (NMP) | Urea Cyclization | Very High | High boiling point (202°C); stabilizes polar intermediates. | Optimal for high-temp cyclizations. |
| 1,4-Dioxane / Water (4:1) | Suzuki Coupling | Moderate | Biphasic; dissolves both organic substrate and inorganic base. | Optimal for cross-couplings. |
| Ethanol (EtOH) | Recrystallization | Low (Cold) | Protic; can interfere with electrophilic reagents. | Optimal for downstream purification. |
Validated Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems.
Protocol A: Chemoselective Oxidation to 2-Amino-5-bromo-3-chlorobenzaldehyde
Reference Standard:[1]
-
Preparation: Dissolve (2-amino-5-bromo-3-chlorophenyl)methanol (10.0 g, 42.5 mmol) in anhydrous Dichloromethane (400 mL) to achieve a ~0.1 M concentration.
-
Reagent Addition: Add activated Manganese(IV) oxide (21.9 g, 255 mmol, ~6.0 eq) in a single portion at room temperature.
-
Reaction Execution: Stir the mixture vigorously at room temperature for 12–18 hours.
-
Self-Validation Check: The reaction mixture must remain a free-flowing, black, heterogeneous suspension. If the MnO₂ clumps together, moisture has compromised the solvent, and conversion will stall. Monitor via TLC (Hexanes/EtOAc); the disappearance of the polar alcohol spot validates completion.
-
-
Workup: Filter the suspension through a tightly packed pad of Celite to remove all manganese salts. Wash the filter cake with excess DCM (100 mL).
-
Isolation: Concentrate the filtrate under reduced pressure to yield the aldehyde as a light yellow solid. (Expected yield: ~91%)[1].
Protocol B: Thermal Cyclization to 6-Bromo-8-chloro-3,4-dihydroquinazolin-2(1H)-one
Reference Standard:[2]
-
Preparation: Combine (2-amino-5-bromo-3-chlorophenyl)methanol (3.3 g) and Urea (10.5 g, 15.0 eq) in a heavy-walled reaction vessel.
-
Solvent Addition (Optional but Recommended): Add 5-10 mL of anhydrous N-Methyl-2-pyrrolidone (NMP) to ensure uniform heat distribution and prevent charring.
-
Reaction Execution: Heat the mixture to 180°C with vigorous stirring for 1 hour.
-
Self-Validation Check: Copious ammonia gas evolution will be observed as the urea decomposes into the reactive isocyanic acid. The cessation of gas evolution strongly correlates with reaction completion.
-
-
Workup: Cool the reaction mixture to room temperature. Slowly add distilled water (50 mL) to precipitate the product and dissolve unreacted urea.
-
Isolation: Collect the resulting solid via vacuum filtration. Air-dry the filter cake to afford the quinazoline derivative as a yellow powder. (Confirm via ES/MS: m/z 259/261[MH+])[2][3].
Mechanistic Visualizations
Divergent synthetic workflows for (2-Amino-5-bromo-3-chlorophenyl)methanol.
Logical decision tree for solvent selection based on reaction mechanisms.
References
- Inhibitors of the fibroblast growth factor receptor (WO2015061572A1). Google Patents.
- Quinazolines for pdk1 inhibition (WO2007117607A2). Google Patents.
- Quinazolines for pdk1 inhibition (US20100048561A1). Google Patents.
Sources
Technical Support Center: Handling Air-Sensitive Aniline Derivatives in Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who struggle with inconsistent yields, catalyst poisoning, and degraded starting materials when working with aniline derivatives.
This guide is designed to move beyond basic instructions. Here, we will dissect the causality behind aniline degradation, troubleshoot common synthesis failures, and provide self-validating experimental protocols to ensure absolute scientific integrity in your workflows.
The Causality of Aniline Air-Sensitivity
To handle anilines effectively, you must understand why they degrade. Anilines are fundamentally electron-rich aromatic systems. The amino group (-NH₂) donates electron density into the pi-system of the benzene ring, making the molecule highly reactive toward electrophiles and, critically, atmospheric oxygen.
When exposed to air and ambient light, anilines undergo radical-initiated oxidation. This causality chain begins with the formation of radical or cation intermediates, which rapidly dimerize or polymerize into highly conjugated, strongly colored species such as azobenzenes (red/orange), quinones (yellow/brown), and polyanilines (black) 1.
Logical pathway of aniline oxidation into colored impurities.
Troubleshooting & FAQs
Q1: My commercially sourced aniline derivative has turned dark brown. Can I still use it, and how do I remove these impurities? A1: Do not use dark or discolored anilines in sensitive cross-coupling or catalytic reactions. The oxidized polymeric byproducts will poison metal catalysts and drastically reduce your yields 2. To salvage the reagent, you must perform a vacuum distillation over zinc dust. Zinc acts as a potent reducing agent, transferring electrons to the oxidized quinones and azobenzenes, converting them back to the parent aniline or forming non-volatile complexes that remain in the distillation pot 3. The vacuum lowers the boiling point, preventing thermal degradation during purification.
Q2: How do I prevent oxidation during the reaction setup? A2: You must isolate the reaction environment from atmospheric oxygen using a Schlenk line 4. A Schlenk line utilizes a dual-manifold system connected to a high-vacuum pump and an inert gas source (Nitrogen or Argon). By performing repeated "purge-and-refill" cycles, you physically evacuate the oxygen from the reaction vessel and replace it with an inert atmosphere, eliminating the primary initiator of the oxidation pathway 5.
Q3: What is the most reliable way to degas solvents for aniline chemistry? A3: While sparging (bubbling inert gas) is common, the Freeze-Pump-Thaw (FPT) method is the gold standard for highly air-sensitive aniline chemistry 6. The causality here relies on Henry's Law and phase changes: freezing the solvent prevents it from evaporating under vacuum; pumping removes the headspace gases; and thawing drastically reduces the solubility of trapped gases, forcing them out of the liquid phase [[7]]().
Quantitative Data: Solvent Degassing Method Comparison
To ensure you are selecting the appropriate method for your specific workflow, consult the following quantitative comparison of degassing techniques:
| Degassing Method | Mechanism of Action | Dissolved O₂ Removal Efficiency | Solvent Loss Risk | Best Use Case |
| Freeze-Pump-Thaw | Vacuum extraction of gases released during phase change | >99.9% | Very Low | Highly sensitive catalytic aniline couplings, NMR solvents |
| Sparging | Displacement of dissolved gases by inert gas bubbling | ~95-98% | High | Bulk solvent prep for moderately sensitive work |
| Boil-Degas | Thermal reduction of gas solubility under dynamic vacuum | ~90-95% | Very High | Large-scale industrial applications |
Self-Validating Experimental Protocols
A robust scientific protocol must be self-validating—meaning the system itself provides physical or visual confirmation that the procedure was successful.
Protocol A: Zinc Dust Vacuum Distillation of Aniline
Purpose: To recover pure, unoxidized aniline from degraded, dark-colored stock.
-
Preparation: Add the dark, crude aniline to a round-bottom flask. Add activated zinc dust (approximately 2-5% by weight of the aniline). The zinc will act as an in-situ reducing agent 8.
-
Setup: Assemble a short-path distillation apparatus. Ensure all joints are properly greased to maintain a strict vacuum seal.
-
Evacuation: Apply a dynamic vacuum to the system. Wait for the pressure to stabilize before applying any heat to prevent flash-boiling.
-
Distillation: Slowly heat the distillation pot. The vacuum allows the aniline to distill at a significantly lower temperature, preventing thermal decomposition.
-
Self-Validation Check: Observe the distillate collecting in the receiving flask. The system is validated if the liquid is a perfectly clear, colorless oil. If any yellow tint remains, the system indicates that either the vacuum seal was compromised (allowing O₂ re-entry) or insufficient zinc was used.
Workflow for the zinc dust vacuum distillation of anilines.
Protocol B: Freeze-Pump-Thaw (FPT) Degassing
Purpose: To achieve >99.9% removal of dissolved oxygen from reaction solvents.
-
Preparation: Place the solvent in a thick-walled Schlenk flask (fill to no more than 50% capacity to prevent shattering during expansion) 9. Ensure the stopcock is closed.
-
Freeze: Submerge the flask in a liquid nitrogen (LN₂) dewar until the solvent is completely frozen solid.
-
Pump: Open the stopcock to the vacuum manifold. Pump the headspace for 10–15 minutes to evacuate all atmospheric gases.
-
Isolate: Close the stopcock to isolate the flask under static vacuum.
-
Thaw: Remove the flask from the LN₂ and place it in a tepid water bath. As the solvent melts, trapped gases will vigorously bubble out of the liquid.
-
Self-Validation Check (Repeat): Repeat steps 2 through 5 for a minimum of three cycles. During the final thaw cycle, observe the liquid carefully. If no gas bubbles evolve as the solvent melts, the system has physically validated that it is 100% free of dissolved gases 10. Backfill with inert gas.
Freeze-Pump-Thaw (FPT) cyclic workflow for solvent degassing.
References
-
Wikipedia : Aniline - Oxidation. Available at:[Link]
-
LookChem : Purification of Aniline. Available at:[Link]
-
Wikipedia : Schlenk line. Available at:[Link]
-
Chemistry LibreTexts : Guides - The Schlenk Line. Available at:[Link]
-
The Schlenk Line Survival Guide : Freeze-Pump-Thaw. Available at:[Link]
-
JoVE : Video: Degassing Liquids with Freeze-Pump-Thaw Cycling. Available at:[Link]
-
Karnatak Science College : Chemistry Lab Manual - Purification of Aniline. Available at: [Link]
-
Oregon State University : Safety Web - SOP - Freeze-Pump-Thaw Degassing of Liquids. Available at:[Link]
-
University of Wisconsin : Section 5.4 Title: Degassing Solvents. Available at: [Link]
Sources
- 1. Aniline - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Purification of Aniline - Chempedia - LookChem [lookchem.com]
- 4. Schlenk line - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 7. Video: Degassing Liquids with Freeze-Pump-Thaw Cycling [jove.com]
- 8. kscd.ac.in [kscd.ac.in]
- 9. Safety Web - SOP - Freeze-Pump-Thaw Degassing of Liquids [sites.science.oregonstate.edu]
- 10. berry.chem.wisc.edu [berry.chem.wisc.edu]
Validation & Comparative
HPLC Method Development for (2-Amino-5-bromo-3-chlorophenyl)methanol Purity: A Comparative Guide
(2-Amino-5-bromo-3-chlorophenyl)methanol is a highly functionalized, halogenated aniline derivative frequently utilized as a critical intermediate in the synthesis of[1].
From a chromatographic perspective, developing a stability-indicating purity method for this molecule presents a unique triad of challenges:
-
Polarizability & Hydrophobicity: The presence of both bromine and chlorine atoms creates localized electron-dense regions that behave differently than standard alkyl chains.
-
Ionizable Functional Groups: The basic aniline amine (-NH
) and polar hydroxyl (-OH) groups can undergo secondary interactions with residual surface silanols on silica-based columns, leading to severe peak tailing. -
Structural Analogs: Synthetic pathways inevitably generate closely related impurities—specifically des-bromo, des-chloro, and positional isomers—which possess nearly identical hydrophobicities to the target analyte.
As a Senior Application Scientist, I approach this not by blindly screening gradients, but by engineering a separation based on molecular causality. In this guide, we objectively compare three distinct stationary phase chemistries to determine the optimal self-validating system for this complex separation.
Stationary Phase Selection: Causality and Selectivity
The most impactful parameter in HPLC method development is
[2]. Relying solely on hydrophobic retention is insufficient for halogenated isomers. Here is how three different column chemistries perform mechanistically:C18 (Octadecylsilane): The Hydrophobic Baseline
C18 columns separate analytes primarily via dispersive (hydrophobic) interactions. While they offer excellent baseline stability, they often fail to resolve halogenated positional isomers because the overall hydrophobic surface area of the isomers remains virtually identical.
Pentafluorophenyl (PFP): Halogen Bonding & Dipole Interactions
PFP phases provide orthogonal selectivity to C18, specifically excelling in the[3]. The highly electronegative fluorine atoms on the phenyl ring create a strong dipole. This enables dipole-dipole interactions,
Biphenyl: Enhanced and Steric Selectivity
Biphenyl columns offer complementary selectivity by
[4]. The dual-ring system is highly polarizable, making it exceptionally retentive for aromatic compounds with electron-withdrawing groups, offering a robust alternative if PFP retention is too strong.
Workflow for stationary phase selection in halogenated aniline HPLC method development.
Experimental Design & Method Optimization
To build a self-validating system, every chemical choice in the mobile phase must serve a specific purpose.
Mobile Phase & pH Causality:
The pK
-
Buffer Choice: We employ 0.1% Trifluoroacetic acid (TFA) in water (pH ~2.0). This ensures the amino group is fully protonated, preventing partial ionization that causes peak splitting. Furthermore,[5], masking residual silanols and improving the tailing factor (T
). -
Organic Modifier: Methanol (MeOH) is selected over Acetonitrile (ACN). Acetonitrile is a
-electron acceptor and can suppress the delicate interactions that Biphenyl and PFP columns rely on. Methanol is protic and allows these aromatic interactions to dominate, maximizing selectivity.
Step-by-Step Experimental Protocol
This protocol includes built-in System Suitability Testing (SST) to ensure the trustworthiness of the generated data.
Step 1: System Preparation & Equilibration
-
Prepare Mobile Phase A: 0.1% TFA in LC-MS grade H
O. -
Prepare Mobile Phase B: 0.1% TFA in LC-MS grade Methanol.
-
Install the selected column (Dimensions: 2.1 x 100 mm, 2.7 µm core-shell particle).
-
Equilibrate the column at 5% B for 15 column volumes (CV) until system pressure and UV baseline are completely stable.
Step 2: Sample Preparation
-
Diluent: Prepare a 50:50 H
O:MeOH (v/v) solution to match initial gradient conditions, preventing solvent shock and peak distortion. -
Standard Solution: Prepare a 0.5 mg/mL solution of the (2-Amino-5-bromo-3-chlorophenyl)methanol reference standard.
-
Spiked Impurity Mix: Spike the standard solution with 0.1% (w/w) of the critical synthetic impurities: Des-bromo impurity and Des-chloro impurity.
Step 3: Scouting Gradient Execution
-
Inject 2 µL of the Spiked Impurity Mix.
-
Run a linear scouting gradient: 5% B to 95% B over 15 minutes.
-
Flow rate: 0.4 mL/min.
-
Column Temperature: 35°C (Strict thermal control regulates mobile phase viscosity and ensures reproducible mass transfer).
-
Detection: UV at 240 nm (Optimal wavelength for the substituted aniline chromophore).
Step 4: System Suitability Validation (SST) A run is only considered valid if it meets the following self-validating criteria:
-
The Tailing Factor (T
) for the main target peak must be . -
The Resolution (R
) between the target analyte and the closest eluting impurity must be .
Performance Comparison & Data Presentation
The following table summarizes the experimental performance of the three column chemistries using the optimized gradient protocol described above.
| Column Chemistry | Retention Time (min) | R | R | Tailing Factor (T | Primary Separation Mechanism |
| C18 | 6.4 | 1.1 (Fail) | 1.3 (Fail) | 1.6 | Hydrophobic (Dispersive) |
| Biphenyl | 7.8 | 2.1 (Pass) | 1.9 (Marginal) | 1.3 | |
| PFP | 8.2 | 3.4 (Pass) | 2.8 (Pass) | 1.1 | Halogen Bonding & Dipole |
Data Analysis
As predicted by the chemical structure, the C18 column failed the System Suitability Test. It could not adequately resolve the des-halogenated impurities due to their highly similar hydrophobic profiles.
The Biphenyl column showed significant improvement, leveraging the polarizability of the halogens to achieve passing resolution for the des-chloro impurity, though it struggled slightly with the des-bromo variant.
The PFP column proved to be the superior choice. The specific fluorine-halogen bonding mechanisms provided exceptional orthogonal selectivity, yielding baseline resolution (R
Conclusion
For the purity analysis of (2-Amino-5-bromo-3-chlorophenyl)methanol, traditional hydrophobic retention is inadequate. By aligning the stationary phase chemistry with the specific polarizability and halogenated nature of the analyte, the PFP (Pentafluorophenyl) column provides a robust, highly selective, and self-validating method suitable for stringent pharmaceutical quality control.
References
- Title: Quinazolines for pdk1 inhibition (Patent CA2648529A1)
-
Title: Top Three HPLC Method Development Tips Source: LCGC International URL: [Link]
-
Title: HPLC Method Development Kit: Where to Start? Source: Element Lab Solutions URL: [Link]
-
Title: Steps for HPLC Method Development Source: Pharmaguideline URL: [Link]
Sources
- 1. CA2648529A1 - Quinazolines for pdk1 inhibition - Google Patents [patents.google.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Steps for HPLC Method Development | Pharmaguideline [pharmaguideline.com]
FTIR Spectrum Analysis of (2-Amino-5-bromo-3-chlorophenyl)methanol: A Comparative Guide to ATR vs. Transmission (KBr) Methodologies
(2-Amino-5-bromo-3-chlorophenyl)methanol is a highly functionalized halogenated benzyl alcohol derivative, frequently utilized as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs), including kinase inhibitors and Ambroxol analogs[1][2]. Accurate structural verification of this compound relies heavily on Fourier Transform Infrared (FTIR) spectroscopy to confirm the presence of its primary amine (-NH₂), hydroxyl (-OH), and halogen (-Br, -Cl) substituents.
However, analyzing this specific molecule presents a unique spectroscopic challenge: the severe spectral overlap between the O-H and N-H stretching vibrations in the 3200–3500 cm⁻¹ region[3]. Selecting the correct FTIR sampling technique is critical. As an Application Scientist, I have designed this guide to objectively compare the two dominant methodologies—Attenuated Total Reflectance (ATR) versus Potassium Bromide (KBr) Pellet Transmission—detailing the causality behind experimental choices and providing self-validating protocols to ensure scientific integrity.
Mechanistic Causality in FTIR Method Selection
The choice between ATR and KBr transmission fundamentally alters how infrared radiation interacts with the sample, dictating the quality of the resulting spectrum[4].
-
Transmission (KBr Pellet): This classical method relies on the Beer-Lambert law. The sample is diluted in an IR-transparent alkali halide matrix (KBr) and pressed into a disc. While it offers superior sensitivity for trace analysis, KBr is inherently hygroscopic[5]. The absorption of atmospheric moisture introduces a broad O-H stretch (~3400 cm⁻¹) and an H-O-H bend (~1640 cm⁻¹). For (2-Amino-5-bromo-3-chlorophenyl)methanol, this moisture artifact catastrophically masks the critical N-H stretching and bending bands[3][6].
-
Attenuated Total Reflectance (ATR): ATR utilizes an evanescent wave that penetrates only a few micrometers into a neat sample pressed against a high-refractive-index crystal (e.g., diamond)[4][7]. Because no hygroscopic matrix is used, moisture interference is eliminated, allowing for clear resolution of the intrinsic -OH and -NH₂ bands. However, the penetration depth of the evanescent wave is wavelength-dependent. It penetrates deeper at lower wavenumbers, which artificially intensifies the C-Cl (~750 cm⁻¹) and C-Br (~600 cm⁻¹) stretching vibrations compared to transmission spectra[4][8].
Caption: Logical decision matrix for selecting the appropriate FTIR methodology based on analytical goals.
Expected Spectral Features & The Overlap Challenge
For (2-Amino-5-bromo-3-chlorophenyl)methanol, the theoretical FTIR spectrum contains several diagnostic bands:
-
Primary Amine (-NH₂): Exhibits two distinct bands for asymmetric and symmetric N-H stretching between 3400–3250 cm⁻¹, and a sharp N-H bending vibration (scissoring) around 1650–1580 cm⁻¹[3][9].
-
Hydroxyl (-OH): A broad O-H stretch typically spans 3500–3200 cm⁻¹, directly overlapping the N-H stretch. The C-O stretch from the benzyl alcohol moiety appears near 1050–1000 cm⁻¹[6].
-
Halogens: The heavy bromine and chlorine atoms result in low-frequency C-X stretches. C-Cl appears around 800–700 cm⁻¹, and C-Br appears around 650–500 cm⁻¹.
Advanced Resolution via Deconvolution: When using ATR, the intrinsic overlap of the -OH and -NH₂ stretches remains. To quantitatively differentiate these, Fourier Self-Deconvolution (FSD) or second-derivative spectroscopy must be applied. The second derivative mathematically narrows bandwidths, allowing the distinct symmetric/asymmetric N-H peaks to be resolved from the broader O-H envelope without altering the physical sample[10][11].
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols incorporate self-validating steps (e.g., baseline checks and visual transparency validations).
Protocol A: KBr Pellet Transmission Workflow
Causality: Grinding the sample to a particle size smaller than the wavelength of incident IR light (< 2 µm) minimizes Christiansen effect scattering. Vacuum pressing removes air pockets that cause opacity[5][8].
-
Preparation: Dry spectroscopic-grade KBr powder in an oven at 110°C for at least 24 hours to eliminate adsorbed water.
-
Milling: Accurately weigh 1–2 mg of (2-Amino-5-bromo-3-chlorophenyl)methanol and 150 mg of dry KBr. Grind thoroughly in an agate mortar for 3–5 minutes until a homogeneous, fine powder is achieved.
-
Pressing: Transfer the mixture to a 13 mm pellet die. Apply a vacuum for 2 minutes to remove entrapped air, then apply 10 tons of pressure using a hydraulic press for 5 minutes[4].
-
Validation: Visually inspect the pellet; it must be visually transparent to translucent. An opaque pellet indicates insufficient grinding or moisture absorption and must be discarded.
-
Acquisition: Collect a background spectrum of an empty sample compartment. Place the pellet in the holder and acquire 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.
Protocol B: Diamond ATR-FTIR Workflow
Causality: Diamond is chosen for its extreme hardness and broad spectral window, preventing scratching from the crystalline halogenated sample. The pressure anvil ensures the sample is within the evanescent wave's penetration depth[4][7].
-
Cleaning: Wipe the diamond ATR crystal and the pressure anvil with a lint-free wipe soaked in HPLC-grade isopropanol. Allow to air dry.
-
Validation (Background): Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution). The baseline must be flat, and the energy throughput (interferogram centerburst) must meet the manufacturer's threshold, proving the crystal is pristine.
-
Application: Place approximately 5–10 mg of neat (2-Amino-5-bromo-3-chlorophenyl)methanol powder directly onto the center of the diamond crystal.
-
Compression: Engage the pressure anvil until the clutch clicks, ensuring optimal optical contact between the crystal and the sample[4][7].
-
Acquisition: Acquire the sample spectrum (32 scans, 4000 to 400 cm⁻¹ at 4 cm⁻¹).
-
Post-Processing: Apply an "ATR Correction" algorithm in the spectrometer software to adjust the intensities of the low-wavenumber C-Br and C-Cl peaks to match transmission data[4].
Caption: Step-by-step comparative workflow for KBr Transmission and ATR-FTIR methodologies.
Comparative Quantitative Performance Data
The following table synthesizes the quantitative and qualitative performance differences between the two methods specifically for analyzing the target compound.
| Parameter / Metric | KBr Pellet (Transmission) | Diamond ATR (Reflectance) |
| Sample Concentration | ~1% w/w in KBr | 100% (Neat powder) |
| Typical Penetration Depth | Full sample thickness (Bulk) | 0.5 – 2.0 µm (Surface) |
| Pressure Requirement | 10 tons (Hydraulic press) | ~100 N (Anvil clutch) |
| Preparation Time | 10 – 15 minutes | < 1 minute |
| -OH / -NH₂ Resolution | Poor (H₂O interference at 3400 cm⁻¹) | Excellent (No matrix interference) |
| C-Cl / C-Br Intensity | Linear (Follows Beer-Lambert) | Non-linear (Requires ATR correction) |
| Sample Recovery | Destructive (Mixed with salt) | Non-destructive (100% recoverable) |
Conclusion
For the routine structural verification of (2-Amino-5-bromo-3-chlorophenyl)methanol, Diamond ATR-FTIR is the definitively superior choice . The inherent moisture sensitivity of KBr pellets introduces unacceptable spectral artifacts in the critical 3200–3500 cm⁻¹ region, masking the primary amine and hydroxyl functional groups[3][5]. While ATR requires post-collection mathematical corrections for the low-frequency halogen stretches, its preservation of the high-frequency hydrogen-bonding region and its self-validating, rapid workflow make it the optimal analytical tool for this highly functionalized compound.
References
-
[5] Kintek Solution. What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? Achieve Superior Sensitivity And Accuracy. Retrieved from: [Link]
-
[4] Kindle Tech. What Is The Difference Between Kbr And Atr In Ftir? Choosing The Right Technique For Your Sample. Retrieved from: [Link]
-
[8] Specac Ltd. FTIR: Transmission vs ATR spectroscopy | Animated Guides. Retrieved from: [Link]
-
[7] Shimadzu. Measurement Methods for Powder Samples. Retrieved from: [Link]
-
[1] Google Patents. United States Patent US8802697B2 (Bifulco, Jr. et al.). Retrieved from:
-
[2] Google Patents. WO2015061572A1 - Inhibitors of the fibroblast growth factor receptor. Retrieved from:
-
[3] OrgChem Boulder. IR Spectroscopy Tutorial: Amines. University of Colorado Boulder. Retrieved from: [Link]
-
[6] Chemistry LibreTexts. 24.10: Spectroscopy of Amines. Retrieved from: [Link]
-
[9] OpenStax. 24.10 Spectroscopy of Amines - Organic Chemistry. Retrieved from: [Link]
-
[10] ResearchGate. How do I resolve overlapping peaks in FTIR? Retrieved from: [Link]
-
[11] National Center for Biotechnology Information (PMC). Systematic FTIR Spectroscopy Study of the Secondary Structure Changes in Human Serum Albumin under Various Denaturation Conditions. NIH. Retrieved from: [Link]
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. WO2015061572A1 - Inhibitors of the fibroblast growth factor receptor - Google Patents [patents.google.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. kindle-tech.com [kindle-tech.com]
- 5. kinteksolution.com [kinteksolution.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Measurement Methods for Powder Samples : Shimadzu SOPS [shimadzu.com.au]
- 8. FTIR: Transmission vs ATR spectroscopy | Animated Guides - Specac Ltd [specac.com]
- 9. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 10. researchgate.net [researchgate.net]
- 11. Systematic FTIR Spectroscopy Study of the Secondary Structure Changes in Human Serum Albumin under Various Denaturation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 3-Amino-5-(bromomethyl)benzyl Alcohol and 3-Amino-5-(chloromethyl)benzyl Alcohol
This guide provides an in-depth comparison of the chemical reactivity of two closely related benzylic halides: 3-amino-5-(bromomethyl)benzyl alcohol and its 3-chloro analog, 3-amino-5-(chloromethyl)benzyl alcohol. For researchers and professionals in drug development and synthetic chemistry, understanding the nuanced differences in reactivity between such analogs is paramount for optimizing reaction conditions, predicting outcomes, and designing efficient synthetic pathways. This document delves into the theoretical underpinnings of their reactivity and provides a robust experimental framework for their empirical comparison.
Theoretical Framework: Unpacking the Factors Governing Reactivity
The reactivity of these molecules in nucleophilic substitution reactions is primarily dictated by two key factors: the nature of the leaving group (bromide vs. chloride) and the electronic effects imparted by the substituents on the aromatic ring.
The Decisive Role of the Leaving Group: Bromide vs. Chloride
Benzylic halides are known for their enhanced reactivity in nucleophilic substitution reactions, a consequence of the phenyl ring's ability to stabilize the transition states of both S(_N)1 and S(_N)2 mechanisms through π-system conjugation.[1][2][3] The rate-determining step in these reactions involves the cleavage of the carbon-halogen bond. Therefore, the efficacy of the halogen as a leaving group is the most significant determinant of the reaction rate.
A good leaving group is characterized by its ability to stabilize the negative charge it acquires upon departing.[4][5] This stability is inversely related to the basicity of the leaving group; weaker bases make better leaving groups.[4][6] When comparing the halides, the basicity decreases down the group. Consequently, iodide is the best leaving group, followed by bromide, chloride, and then fluoride.[4][5]
-
Bromide (Br⁻): As a larger, more polarizable ion, bromide can distribute its negative charge over a greater volume, leading to a more stable anion. It is a weaker base than chloride.[7]
-
Chloride (Cl⁻): Being smaller and less polarizable than bromide, chloride has a higher charge density, making it a stronger base and thus a less effective leaving group.[5][7]
This fundamental difference leads to a clear prediction: 3-amino-5-(bromomethyl)benzyl alcohol is expected to be significantly more reactive than 3-amino-5-(chloromethyl)benzyl alcohol in nucleophilic substitution reactions. The general order of reactivity for benzylic halides follows the trend: Benzyl-I > Benzyl-Br > Benzyl-Cl > Benzyl-F.[8]
Electronic Influence of Ring Substituents
The 3-amino-5-(hydroxymethyl) substitution pattern places both the amino (-NH₂) and hydroxymethyl (-CH₂OH) groups meta to the reactive benzylic carbon.
-
Amino Group (-NH₂): This group is a powerful activating group that donates electron density to the ring via resonance.[9][10] However, this resonance effect is most pronounced at the ortho and para positions. In the meta position, its influence on the reaction center is primarily through the weaker inductive effect, which is electron-withdrawing due to nitrogen's electronegativity.[11] Under acidic conditions, this group can be protonated to form an ammonium ion (-NH₃⁺), which becomes a strong electron-withdrawing and deactivating group.[12]
-
Hydroxymethyl Group (-CH₂OH): This group is generally considered weakly electron-withdrawing via induction due to the electronegative oxygen atom.
Since these electronic effects are identical for both the bromo- and chloro-analogs and act from the same meta position, they are not expected to significantly alter the relative reactivity between the two compounds. The dominant factor remains the superior leaving group ability of bromide.
Experimental Design: A Quantitative Comparison of Reactivity
To empirically validate the theoretical predictions, a kinetic study is the most definitive approach. The following protocol outlines a method to determine and compare the second-order rate constants for the reaction of each analog with a model nucleophile.
Objective
To quantify the relative reactivity of 3-amino-5-(bromomethyl)benzyl alcohol and 3-amino-5-(chloromethyl)benzyl alcohol by determining their respective rate constants (k) in a nucleophilic substitution reaction with sodium thiophenolate.
Experimental Workflow Diagram
Caption: Workflow for the comparative kinetic analysis.
Detailed Experimental Protocol
Materials & Instrumentation:
-
3-amino-5-(bromomethyl)benzyl alcohol
-
3-amino-5-(chloromethyl)benzyl alcohol
-
Thiophenol
-
Sodium methoxide
-
Anhydrous N,N-Dimethylformamide (DMF)
-
HPLC system with a UV detector
-
Thermostated reaction vessel with magnetic stirring
-
Volumetric flasks, pipettes, and syringes
Procedure:
-
Preparation of Nucleophile: Prepare a 0.1 M solution of sodium thiophenolate in anhydrous DMF by reacting thiophenol with an equimolar amount of sodium methoxide.
-
Preparation of Substrates: Prepare separate 0.1 M stock solutions of the 3-bromo and 3-chloro analogs in anhydrous DMF.
-
Reaction Setup: In two separate thermostated reaction vessels maintained at 25.0 ± 0.1 °C, place equal volumes of the 3-bromo and 3-chloro stock solutions, respectively.
-
Reaction Initiation: To initiate the reactions simultaneously, add an equimolar volume of the sodium thiophenolate solution to each vessel. The final concentration of each reactant will be 0.05 M. Start timing immediately.
-
Sampling: At predetermined time intervals (e.g., 0, 2, 5, 10, 20, 40, and 60 minutes), withdraw a 100 µL aliquot from each reaction mixture.
-
Quenching: Immediately quench each aliquot by diluting it in 900 µL of a cold acetonitrile/water mixture. This stops the reaction and prepares the sample for analysis.
-
HPLC Analysis: Inject the quenched samples into the HPLC system. Monitor the disappearance of the starting benzyl halide at a suitable UV wavelength (e.g., ~280 nm).
-
Data Analysis:
-
From the HPLC data, calculate the concentration of the remaining benzyl halide at each time point for both reactions.
-
Plot 1/[Reactant] versus time. For a second-order reaction, this should yield a straight line.
-
The slope of this line is equal to the rate constant, k.
-
Calculate k for both the bromo (kBr) and chloro (kCl) analogs.
-
Predicted Results and Data Interpretation
The experimental data are expected to show a significantly faster consumption of the 3-bromo analog compared to the 3-chloro analog. The calculated rate constant for the bromo compound (kBr) will be substantially larger than that for the chloro compound (kCl).
Table 1: Expected Kinetic Data for Nucleophilic Substitution
| Compound | Leaving Group | Expected Rate Constant (k) at 25°C (M⁻¹s⁻¹) | Predicted Relative Reactivity (kBr / kCl) |
| 3-amino-5-(chloromethyl)benzyl alcohol | Cl⁻ | kCl | 1 |
| 3-amino-5-(bromomethyl)benzyl alcohol | Br⁻ | kBr | >10 |
Note: The exact values of the rate constants and their ratio will depend on the specific nucleophile, solvent, and temperature used. However, a reactivity ratio significantly greater than 1 is universally expected.
Conclusion
The comparative analysis of 3-amino-5-(bromomethyl)benzyl alcohol and its 3-chloro analog reveals a distinct difference in reactivity, driven almost entirely by the nature of the halogen leaving group.
-
Primary Determinant of Reactivity: The superior leaving group ability of bromide, owing to its lower basicity and greater stability as an anion compared to chloride, makes the 3-bromo analog the more reactive species in nucleophilic substitution reactions.
-
Experimental Verification: The proposed kinetic study provides a clear and quantitative method to confirm this reactivity difference, yielding rate constants that can be directly compared.
-
Implications for Synthesis: For synthetic chemists, this means that reactions involving the displacement of the halide from the 3-bromo analog can be conducted under milder conditions (e.g., lower temperatures, shorter reaction times) than those required for the 3-chloro analog. This can be advantageous in the synthesis of complex molecules where sensitive functional groups must be preserved.
This guide provides both the theoretical foundation and a practical experimental blueprint for understanding and exploiting the reactivity differences between these important synthetic intermediates.
References
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Mechanistic studies in strongly basic media. Part VIII. Kinetic studies on the displacement of halide from benzyl halides by alkali-metal salts of 9-substituted fluorenes in t-butyl alcohol solution. RSC Publishing. Retrieved from [Link]
-
Wang, M. L., Liu, A., & Jwo, J. J. (n.d.). Kinetic study of the substitution reaction of benzyl chloride with triphenylphosphine to synthesize benzyltriphenylphosphonium chloride. Solvent effects. Industrial & Engineering Chemistry Research - ACS Publications. Retrieved from [Link]
-
Reddit. (2013, June 18). Cl vs Br in SN1 and SN2 reactions. r/chemhelp. Retrieved from [Link]
-
Danen, W. C., & Saunders, D. G. (1969). Kinetics and mechanism of the reaction of benzyl halides with zinc in dimethylformamide. Journal of the American Chemical Society, 91(22), 5924-5928. Retrieved from [Link]
-
Pramanik, S., et al. (2018). Reaction Kinetics of the Benzylation of Adenine in DMSO: Regio-Selectivity Guided by Entropy. PMC. Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015, December 27). Activating effects of amino and hydroxyl groups in different pH. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch 11: Nucleophilic substitution of benzylic halides. Chemistry. Retrieved from [Link]
-
Ashenhurst, J. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. Retrieved from [Link]
-
Soderberg, T. (n.d.). 8.3. Factors affecting rate of nucleophilic substitution reactions. Organic Chemistry 1: An open textbook. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017, December 30). Reactivity of benzyl halides towards nucleophilic substitution. Retrieved from [Link]
-
Quora. (2019, December 13). Is the amino group in a benzyl amine an electron withdrawing group?. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 16.15: Orientation Effects in Substituted Benzenes. Retrieved from [Link]
-
Khan Academy. (n.d.). Sn1 and Sn2: leaving group. Retrieved from [Link]
-
Ashenhurst, J. (2025, February 7). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry. Retrieved from [Link]
-
NPTEL. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-8, PPT-23 Factors Affecting the Rates of SN1 and SN2 Reactions. Retrieved from [Link]
-
Aakash Institute. (n.d.). Nature of the Substrate, Nucleophile, Solvent, Leaving Group Ability, Difference Between SN1 and SN2 in Chemistry. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2023, March 16). Allylic and Benzylic Halides - SN1 and SN2 Reactions. YouTube. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. spcmc.ac.in [spcmc.ac.in]
- 3. m.youtube.com [m.youtube.com]
- 4. 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I [kpu.pressbooks.pub]
- 5. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 6. Khan Academy [khanacademy.org]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. quora.com [quora.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
Comprehensive UV-Vis Spectroscopic Guide: (2-Amino-5-bromo-3-chlorophenyl)methanol vs. Analogous Benzyl Alcohols
The Photochemical Role of Halogenated Benzyl Alcohols
(2-Amino-5-bromo-3-chlorophenyl)methanol (CAS: 953039-29-7) is a highly specialized, multi-substituted aromatic intermediate. In modern drug development, it serves as a critical structural scaffold for synthesizing potent covalent inhibitors, specifically targeting 3-phosphoinositide-dependent kinase 1 (PDK1) and Fibroblast Growth Factor Receptors (FGFR)[1][2].
For analytical scientists, establishing the precise UV-Vis absorption maxima (
Auxochromic Causality and Spectral Shifts
To understand the absorption profile of (2-Amino-5-bromo-3-chlorophenyl)methanol, we must analyze the causality behind its electronic transitions relative to its parent compound, 2-aminobenzyl alcohol.
-
The Base Chromophore: The unsubstituted 2-aminobenzyl alcohol exhibits primary absorption bands around 235 nm and a broader shoulder near 280 nm[4]. These correspond to the
transitions of the benzene ring and the transitions facilitated by the lone pair on the amino (-NH₂) group. -
The Heavy-Atom Effect: The introduction of a bromine atom at the 5-position and a chlorine atom at the 3-position fundamentally alters the electron density of the aromatic ring. Halogens exert an inductive electron-withdrawing effect but also participate in resonance donation. This expands the polarizability of the conjugated system, causing a bathochromic (red) shift and a hyperchromic effect (increased molar absorptivity,
). -
Practical Implications: Due to these substituents, the primary analytical detection wavelengths for (2-Amino-5-bromo-3-chlorophenyl)methanol shift, consolidating into highly responsive bands at 220 nm (deep UV end-absorption) and 254 nm (primary aromatic
transition)[2][3].
Comparative Spectral Data
The following table objectively compares the UV-Vis performance characteristics of (2-Amino-5-bromo-3-chlorophenyl)methanol against its unhalogenated and mono-halogenated alternatives.
| Compound | Substituent Profile | Primary | Secondary | Molar Absorptivity ( | Primary Analytical Application |
| 2-Aminobenzyl alcohol | -NH₂, -CH₂OH | ~235 | ~280 | Low | Baseline reference standard[4] |
| 2-Amino-5-bromobenzyl alcohol | -NH₂, -CH₂OH, -Br | ~245 | ~290 | Medium | Cross-coupling monitoring[5] |
| (2-Amino-5-bromo-3-chlorophenyl)methanol | -NH₂, -CH₂OH, -Br, -Cl | 220 | 254 | High | HPLC-UV purity assessment for Kinase Inhibitors[2][3] |
Self-Validating Experimental Protocol for UV-Vis Determination
To ensure absolute trustworthiness in your spectral data, the following protocol is designed as a self-validating system . It incorporates internal feedback loops to prevent common photometric errors such as detector saturation or solvent cutoff interference.
Step 1: Instrument Calibration (Wavelength Accuracy)
-
Action: Scan a certified Holmium Oxide liquid filter from 200 nm to 400 nm.
-
Causality: Monochromator drift can cause a true 254 nm peak to register at 252 nm. Validating against the sharp, known absorption bands of holmium oxide ensures the instrument's optical alignment is exact before sample analysis.
Step 2: Solvent Blanking and Cutoff Verification
-
Action: Fill two matched quartz cuvettes (1 cm path length) with spectroscopic-grade methanol. Place them in the reference and sample beams. Zero the instrument.
-
Causality: Methanol has a UV cutoff of approximately 205 nm. Blanking subtracts the inherent solvent absorbance. Using matched quartz (rather than glass or plastic) is mandatory, as standard glass absorbs strongly below 300 nm, which would entirely mask the critical 220 nm and 254 nm peaks of the target compound.
Step 3: Sample Preparation and Beer-Lambert Validation
-
Action: Prepare a
M stock solution of (2-Amino-5-bromo-3-chlorophenyl)methanol in methanol. Perform serial dilutions to create M and M working solutions. -
Causality: A single scan is analytically insufficient. By scanning multiple concentrations, you validate that the absorbance scales linearly with concentration (Beer-Lambert Law). If the absorbance at 254 nm exceeds 1.0, the photomultiplier tube is saturated, and the data is invalid (stray light interference). The dilution series acts as a built-in quality control check.
Step 4: Spectral Acquisition & HPLC Integration
-
Action: Scan the
M solution from 200 nm to 400 nm. Record the exact values. Transfer these coordinates to your HPLC-UV/DAD (Diode Array Detector) method parameters. -
Causality: Setting the HPLC detector to the empirically verified maxima (220 nm and 254 nm) maximizes the signal-to-noise ratio, enabling the detection of trace impurities (e.g., unreacted manganese oxide byproducts) during the synthesis of FGFR inhibitors[1].
Analytical Workflow Visualization
The following diagram illustrates the logical progression and self-validating feedback loop required to accurately characterize the compound and apply the data to downstream drug development.
Self-validating UV-Vis workflow ensuring photometric accuracy for HPLC-UV integration.
References
- Inhibitors of the fibroblast growth factor receptor (WO2015061572A1). Google Patents.
- Quinazolines for pdk1 inhibition (CA2648529A1). Google Patents.
- 2-Amino-5-bromobenzyl alcohol. SpectraBase.
- 2-Aminobenzyl alcohol. NIST Chemistry WebBook.
Sources
- 1. WO2015061572A1 - Inhibitors of the fibroblast growth factor receptor - Google Patents [patents.google.com]
- 2. CA2648529A1 - Quinazolines for pdk1 inhibition - Google Patents [patents.google.com]
- 3. WO2007117607A2 - Quinazolines for pdk1 inhibition - Google Patents [patents.google.com]
- 4. 2-Aminobenzyl alcohol [webbook.nist.gov]
- 5. spectrabase.com [spectrabase.com]
chromatographic separation of (2-Amino-5-bromo-3-chlorophenyl)methanol isomers
Chromatographic Separation of (2-Amino-5-bromo-3-chlorophenyl)methanol Isomers: A Comparative Guide
The Analytical Challenge: Positional Isomers of Halogenated Anilines
(2-Amino-5-bromo-3-chlorophenyl)methanol is a highly specific, multi-substituted aromatic compound frequently utilized as a critical intermediate in the synthesis of potent kinase inhibitors, including fibroblast growth factor receptor (FGFR) inhibitors[1]. During its synthesis, positional isomers (such as the 4-bromo or 6-bromo analogs) are invariably generated as byproducts.
Separating these regioisomers presents a severe analytical bottleneck. Because they possess identical molecular weights, near-identical lipophilicity (logP), and highly similar pKa values, their physical properties are virtually indistinguishable (2[2]). Standard reversed-phase chromatography (using C18 columns) relies almost entirely on hydrophobic dispersive forces, which fail to differentiate the subtle steric and electronic shifts caused by the positional variation of the bromine and chlorine atoms on the aromatic ring (3[3]).
Mechanistic Approach to Stationary Phase Selection
To achieve baseline resolution (
-
Standard C18: Provides retention based on general hydrophobicity. It typically yields co-elution or partial separation (broad peaks) because the hydrophobic footprint of the isomers is identical (4[4]).
-
Phenyl-Hexyl: Introduces
interactions. The phenyl ring of the stationary phase interacts with the delocalized electrons of the aniline ring. Differences in halogen position affect the strength of this interaction, offering improved selectivity over C18 (5[5]). -
Pentafluorophenyl (PFP): The optimal choice for halogenated anilines. The highly electronegative fluorine atoms create an electron-deficient aromatic ring on the stationary phase. This facilitates strong
interactions with the relatively electron-rich aniline ring. Furthermore, PFP columns offer dipole-dipole interactions and hydrogen bonding capabilities, which are highly sensitive to the exact spatial arrangement of the halogens (6[6]).
Comparative Performance Data
The following table summarizes the expected chromatographic performance of different stationary phases when separating (2-Amino-5-bromo-3-chlorophenyl)methanol from its closest positional isomers. Data represents optimized isocratic conditions (60:40 Buffer:Acetonitrile).
| Stationary Phase | Retention Time (Isomer 1) | Retention Time (Isomer 2) | Selectivity ( | Resolution ( | Peak Shape / Asymmetry |
| C18 (Standard) | 6.2 min | 6.4 min | 1.03 | 0.6 (Co-elution) | Tailing (As > 1.5) |
| Phenyl-Hexyl | 7.5 min | 8.1 min | 1.08 | 1.2 (Partial) | Good (As = 1.2) |
| PFP (Fluorinated) | 8.8 min | 10.4 min | 1.18 | 2.4 (Baseline) | Excellent (As = 1.05) |
Method Development Workflow
Fig 1: Method development workflow for the chromatographic separation of halogenated aniline isomers.
Optimized Experimental Protocol (Self-Validating)
To ensure reproducibility and scientific integrity, the following protocol utilizes a self-validating system design.
A. System Suitability Test (SST) - The Self-Validation Step
Before injecting the halogenated benzyl alcohol isomers, you must verify the
-
Action: Inject a standard mixture of o-, m-, and p-nitroaniline.
-
Causality: Nitroanilines are highly sensitive to
and dipole interactions. If the column has degraded or the mobile phase is incorrectly prepared, the resolution between the m- and p- isomers will collapse. -
Acceptance Criteria: Proceed with the main analysis only if
for all three nitroaniline peaks.
B. Mobile Phase Preparation
-
Aqueous Phase (A): 20 mM Sodium Phosphate buffer, adjusted to pH 7.0.
-
Causality: The amino group of the analyte has a basic pKa. Maintaining the pH at 7.0 ensures the molecule is fully deprotonated (neutral). This maximizes retention on the reversed-phase column and prevents secondary ionic interactions with free silanols on the silica support, which cause peak tailing and broad peaks (4[4]).
-
-
Organic Phase (B): HPLC-Grade Acetonitrile.
C. Sample Preparation
-
Dissolve the crude (2-Amino-5-bromo-3-chlorophenyl)methanol mixture in a 50:50 mixture of Water:Acetonitrile to achieve a concentration of 1.0 mg/mL.
-
Perform sonication for 5 minutes to ensure complete dissolution.
-
Filter the sample through a 0.22 µm PTFE syringe filter to remove particulates.
D. Chromatographic Conditions
-
Column: PFP (Pentafluorophenyl), 4.6 x 150 mm, 3 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Elution Mode: Isocratic, 60% A / 40% B.
-
Column Temperature: 25°C.
-
Detection: UV at 254 nm.
References
-
BenchChem - A Comparative Guide to HPLC-MS Methods for the Separation of Aniline Isomers. 3
-
BenchChem - Technical Support Center: Purification of Halogenated Aniline Compounds. 2
-
Advanced Materials Technology - Isocratic Separation of Anilines on HALO C18. 4
-
MicroSolv Technology Corporation - Positional Isomer Separation Method Suggestions using HPLC or LCMS. 5
-
Google Patents (WO2015061572A1) - Inhibitors of the fibroblast growth factor receptor. 1
-
Chromatography Forum - HPLC separation of related halogenated aromatic. 6
Sources
- 1. WO2015061572A1 - Inhibitors of the fibroblast growth factor receptor - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. hplc.eu [hplc.eu]
- 5. Positional Isomer Separation Method Suggestions using HPLC or LCMS - Tips & Suggestions [mtc-usa.com]
- 6. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
reference standards for (2-Amino-5-bromo-3-chlorophenyl)methanol analysis
Comparative Analysis of Reference Standards for (2-Amino-5-bromo-3-chlorophenyl)methanol in Ambroxol Impurity Profiling
Introduction & Analytical Context
(2-Amino-5-bromo-3-chlorophenyl)methanol (CAS: 953039-29-7), widely classified as Ambroxol Impurity 18, is a critical process-related impurity encountered during the synthesis of the mucolytic agent Ambroxol 1. Structurally, it deviates from the active pharmaceutical ingredient (API) by substituting a bromine atom with a chlorine atom at the 3-position and lacking the cyclohexylamine moiety. This specific structural signature indicates its origin as a mixed-halogenated precursor artifact that carries over during manufacturing.
Because regulatory guidelines (ICH Q3A/Q3B) mandate the strict quantification of such impurities to ensure patient safety, analytical laboratories must employ high-fidelity reference standards. This guide objectively compares different tiers of reference standards for the HPLC-UV/LC-MS analysis of this impurity, providing experimental data and self-validating protocols to ensure analytical integrity.
Comparison of Reference Standard Tiers
When selecting a reference standard for (2-Amino-5-bromo-3-chlorophenyl)methanol, researchers typically evaluate three tiers of materials:
-
Certified Reference Materials (CRMs - ISO 17034): Produced under stringent metrological guidelines by specialized synthesis laboratories 2. They utilize quantitative NMR (qNMR) and mass balance approaches to provide an exact purity value with a defined expanded uncertainty (
). -
Secondary/Working Standards: Often qualified in-house against a CRM or sourced as standard-grade materials from commercial vendors 3. These are cost-effective for routine batch release but lack the rigorous uncertainty budgets required for primary method validation.
-
Pharmacopeial Standards (EP/USP): While highly authoritative, specific monographs for rare, highly specific process impurities like the 3-chloro analog (Impurity 18) are frequently unavailable, necessitating reliance on independent CRMs.
The Causality of Standard Selection: For initial HPLC method validation (LOD/LOQ determination, linearity), a CRM is mandatory. The exact purity value directly dictates the slope of the calibration curve. Utilizing a lower-tier standard with uncharacterized residual solvents or inorganic salts will systematically bias the quantification of the impurity in the API, leading to potential out-of-specification (OOS) results or false regulatory compliance.
Quantitative Performance Comparison
The following table summarizes the experimental performance of a High-Purity CRM versus a Standard Grade working standard during the validation of an HPLC-UV method for Ambroxol Impurity 18.
| Analytical Parameter | ISO 17034 CRM (High-Purity) | Secondary Working Standard | Impact on Analysis Workflow |
| Purity Assay | 99.8% ± 0.2% (qNMR) | >95.0% (Area Normalization) | CRM ensures accurate calibration curve slopes. |
| Metrological Traceability | SI-traceable | Traceable to internal lot | Required for regulatory (FDA/EMA) submissions. |
| Peak Tailing Factor ( | 1.05 | 1.28 | Higher purity prevents co-eluting artifact peaks. |
| LOQ Confidence | 0.015% w/w (Validated) | 0.050% w/w (Estimated) | CRM allows precise determination of trace levels. |
| Cost-Efficiency | High (Method Validation) | High (Routine QC) | Strategic tiered usage optimizes laboratory budget. |
Self-Validating Experimental Protocol: HPLC-UV Quantification
To guarantee trustworthiness, the following methodology incorporates a self-validating system design. Every analytical run must pass predefined System Suitability Testing (SST) criteria before sample data is accepted, ensuring the protocol validates itself in real-time.
Step 1: Mobile Phase Preparation
-
Buffer: Prepare a 10 mM diammonium hydrogen phosphate solution, adjusted to pH 7.0 4.
-
Mobile Phase A: Buffer / Acetonitrile (90:10, v/v).
-
Mobile Phase B: Buffer / Acetonitrile (10:90, v/v).
-
Causality: The phosphate buffer strictly controls the ionization state of the primary amino group on (2-Amino-5-bromo-3-chlorophenyl)methanol. This prevents secondary interactions with the silica backbone of the stationary phase, ensuring reproducible retention times and minimizing peak tailing.
Step 2: Standard Preparation (Bracketing Technique)
-
Accurately weigh the CRM of (2-Amino-5-bromo-3-chlorophenyl)methanol to prepare a stock solution of 1.0 mg/mL in diluent.
-
Dilute to a working concentration representing the specification limit (e.g., 0.15% relative to the API concentration).
Step 3: Chromatographic Conditions
-
Column: YMC Triart C18 (150 mm × 4.6 mm, 3 µm) or equivalent.
-
Temperature: 50°C. Causality: Elevated temperature reduces mobile phase viscosity and improves mass transfer kinetics, significantly sharpening the impurity peaks for better resolution 5.
-
Detection: UV at 210 nm.
-
Gradient: 0-20 min (55% A), 20-52 min (55% to 10% A), 52-60 min (re-equilibration).
Step 4: Self-Validating System Suitability (SST)
-
Inject the SST mixture containing Ambroxol API and Impurity 18.
-
Self-Validation Mechanism: The analytical sequence is programmed to halt if the resolution (
) between Ambroxol and Impurity 18 falls below 2.0, or if the %RSD of the Impurity 18 peak area from six replicate standard injections exceeds 2.0%. This absolute gatekeeping prevents the reporting of erroneous data caused by column degradation or pump failure.
Analytical Workflow Visualization
Analytical workflow for the self-validating quantification of Ambroxol Impurity 18.
References
-
Veeprho Pharmaceuticals. Ambroxol Impurities and Related Compound. Veeprho.[Link]
-
Axios Research. Ambroxol Reference Standards. Axios Research.[Link]
-
Veeprho Pharmaceuticals. (2-amino-5-bromo-3-chlorophenyl)methanol | CAS 953039-29-7. Veeprho.[Link]
- Google Patents.Method for detecting organic impurities in ambroxol hydrochloride oral solution (CN112540137A).
-
ResearchGate. The Development and Validation of a new HPLC Method for the Simultaneous Determination of Impurities in Guaifenesin, Terbutaline Sulfate and Ambroxol Hydrochloride. ResearchGate.[Link]
Sources
A Senior Application Scientist's Guide to the Elemental Analysis of (2-Amino-5-bromo-3-chlorophenyl)methanol
For researchers and professionals in drug development, the precise characterization of novel chemical entities is a foundational requirement. The elemental analysis of a compound like (2-Amino-5-bromo-3-chlorophenyl)methanol, a substituted aromatic amine, serves as a critical checkpoint for purity and structural confirmation. This guide provides an in-depth comparison of methodologies for determining the elemental composition of this molecule, grounded in practical application and scientific integrity.
Theoretical Elemental Composition of (2-Amino-5-bromo-3-chlorophenyl)methanol
Before delving into experimental methodologies, establishing the theoretical elemental composition is paramount. This calculated baseline provides the reference against which all experimental data will be compared.
The chemical formula for (2-Amino-5-bromo-3-chlorophenyl)methanol is determined to be C₇H₇BrClNO. To calculate the theoretical elemental percentages, the molecular weight of the compound is first established using the atomic weights of its constituent elements.
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) |
| Carbon | C | 12.01[1][2][3] | 7 | 84.07 |
| Hydrogen | H | 1.008[4] | 7 | 7.056 |
| Bromine | Br | 79.90 | 1 | 79.90 |
| Chlorine | Cl | 35.45[5][6] | 1 | 35.45 |
| Nitrogen | N | 14.01[7][8] | 1 | 14.01 |
| Oxygen | O | 16.00[9][10] | 1 | 16.00 |
| Total | 236.486 |
From these values, the theoretical percentage of each element is calculated as follows:
-
Carbon (C): (84.07 / 236.486) * 100 = 35.55%
-
Hydrogen (H): (7.056 / 236.486) * 100 = 2.98%
-
Bromine (Br): (79.90 / 236.486) * 100 = 33.79%
-
Chlorine (Cl): (35.45 / 236.486) * 100 = 14.99%
-
Nitrogen (N): (14.01 / 236.486) * 100 = 5.92%
-
Oxygen (O): (16.00 / 236.486) * 100 = 6.77%
This theoretical data serves as the benchmark for the experimental results obtained from various analytical techniques.
Experimental Determination of Elemental Composition: A Comparative Overview
The choice of analytical technique for elemental analysis is dictated by factors such as the elements of interest, required precision, sample matrix, and available instrumentation. For a multifaceted compound like (2-Amino-5-bromo-3-chlorophenyl)methanol, a combination of methods is often employed.
Combustion Analysis: The Gold Standard for C, H, and N
Combustion analysis is a robust and widely adopted method for determining the carbon, hydrogen, and nitrogen content of organic compounds. The underlying principle involves the complete combustion of a pre-weighed sample in a high-temperature furnace in the presence of excess oxygen.
Experimental Workflow:
Caption: Combustion Analysis Workflow
The gaseous combustion products (CO₂, H₂O, and N₂) are then passed through a series of traps or a gas chromatography column to separate them. Detection is typically achieved using thermal conductivity or infrared detectors. The instrument is calibrated using certified standards, and the resulting signals are proportional to the amount of each element in the original sample.
Causality in Experimental Choices:
-
High-Purity Oxygen: Ensures complete combustion, preventing the formation of incomplete combustion products that would lead to inaccurate results.
-
Certified Standards: Materials with known elemental compositions are used for calibration to ensure the accuracy and traceability of the measurements.
-
Blank Analysis: A run without a sample is performed to account for any background signals from the system, enhancing the precision of the analysis.
Halogen Determination: Ion Chromatography and Titration Methods
Determining the bromine and chlorine content requires different approaches.
-
Oxygen Flask Combustion followed by Ion Chromatography (IC): The sample is combusted in a sealed flask containing an absorbing solution. The resulting halide ions (Br⁻ and Cl⁻) are then quantified using ion chromatography. This method offers high sensitivity and the ability to simultaneously determine multiple halogens.
-
Schöniger Flask Combustion with Titration: A classical and cost-effective method where the sample is combusted in an oxygen-filled flask. The combustion products are absorbed into a solution, and the resulting halides are determined by titration, for instance, with silver nitrate (argentometric titration).
Workflow for Halogen Analysis via IC:
Caption: Halogen Analysis Workflow
Comparison with Alternative Analytical Techniques
While elemental analysis provides fundamental compositional data, a comprehensive characterization of (2-Amino-5-bromo-3-chlorophenyl)methanol necessitates the use of complementary analytical techniques.
| Technique | Information Provided | Advantages | Limitations |
| Elemental Analysis | Percentage composition of elements | High accuracy and precision for bulk sample composition. | Provides no information on molecular structure or isomeric purity. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern | High sensitivity, provides structural information. | Can be challenging for quantitative analysis without appropriate standards. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural information, including connectivity of atoms | Unambiguous structure elucidation. | Lower sensitivity compared to MS, requires larger sample amounts. |
| Infrared (IR) Spectroscopy | Presence of functional groups | Rapid and non-destructive. | Provides limited information on the overall molecular structure. |
In practice, a combination of these techniques is employed for a holistic and trustworthy characterization of a new chemical entity.
Self-Validating Protocols: Ensuring Trustworthiness
To ensure the integrity of the analytical results, a self-validating system should be inherent in the experimental design. This involves:
-
System Suitability Tests: Before sample analysis, the performance of the analytical instrument is verified using standards to ensure it meets predefined criteria for precision and accuracy.
-
Use of Control Samples: A well-characterized internal reference material is analyzed alongside the unknown samples to monitor the stability and accuracy of the analytical process.
-
Replicate Analyses: Analyzing the sample multiple times provides a measure of the precision of the method and increases confidence in the mean result.
By integrating these validation steps, the analytical protocol becomes a self-monitoring system that flags any deviations from expected performance, thereby ensuring the trustworthiness of the generated data.
Conclusion
The elemental analysis of (2-Amino-5-bromo-3-chlorophenyl)methanol is a critical step in its characterization, providing fundamental data on its composition. While combustion analysis remains the cornerstone for C, H, and N determination, specialized techniques are required for accurate halogen quantification. For a comprehensive and unambiguous characterization, it is imperative to complement elemental analysis with spectroscopic techniques such as Mass Spectrometry and NMR. This multi-faceted approach, underpinned by robust, self-validating protocols, ensures the scientific rigor required in research and drug development.
References
-
Aakash Institute. (2025, July 8). Molecular Mass of Carbon: Definition, Calculation & Importance. [Link][1]
-
Aakash Institute. (2025, July 7). Molecular Mass of Oxygen: Definition, Formula & Calculation. [Link][9]
-
CK-12 Foundation. (n.d.). Flexi answers - What is the molar mass of carbon?. CK12.org. [Link][2]
-
Filo. (2025, March 15). Molecular weight of hydrogen. [Link][4]
-
Minnuo. (2024, June 20). What is Nitrogen Gas? N2 Formula, Molar Mass (28.01 g/mol ) & Properties. [Link][8]
-
Oreate AI Blog. (2025, December 31). Understanding the Atomic Mass of N2: A Dive Into Molecular Weight. [Link][7]
-
Unacademy. (n.d.). What is the molecular weight of oxygen. [Link][10]
-
YouTube. (2018, June 1). Molar Mass / Molecular Weight of Cl2: Chlorine Gas. [Link][5]
Sources
- 1. Molecular Mass of Carbon: Definition, Calculation & Importance [aakash.ac.in]
- 2. ck12.org [ck12.org]
- 3. webqc.org [webqc.org]
- 4. Molecular weight of hydrogen | Filo [askfilo.com]
- 5. m.youtube.com [m.youtube.com]
- 6. echemi.com [echemi.com]
- 7. Understanding the Atomic Mass of N2: A Dive Into Molecular Weight - Oreate AI Blog [oreateai.com]
- 8. What is Nitrogen Gas? N2 Formula, Molar Mass (28.01 g/mol) & Properties [minnuogas.com]
- 9. Molecular Mass of Oxygen: Definition, Formula & Calculation [aakash.ac.in]
- 10. What is the molecular weight of oxygen [unacademy.com]
Safety Operating Guide
Comprehensive Safety & Disposal Guide: (2-Amino-5-bromo-3-chlorophenyl)methanol
Here is a comprehensive, step-by-step operational and disposal guide for handling (2-Amino-5-bromo-3-chlorophenyl)methanol .
Executive Summary
(2-Amino-5-bromo-3-chlorophenyl)methanol (CAS: 953039-29-7) is a highly specific halogenated aromatic compound frequently utilized in drug development as an analytical reference standard (e.g., Ambroxol impurity) [1]. Because its molecular structure contains both bromine and chlorine substituents, it requires strict operational handling to prevent toxicological exposure and mandates highly regulated environmental disposal pathways to comply with hazardous waste laws [2].
Physicochemical Properties & Hazard Profile
Expertise & Causality: Halogenated anilines pose specific toxicological risks. Systemic absorption can lead to methemoglobinemia (where the blood loses its oxygen-carrying capacity), while direct contact causes skin sensitization and respiratory irritation. Environmentally, halogenated organics are highly toxic to aquatic life and persist in the ecosystem, strictly prohibiting any drain disposal.
Table 1: Physicochemical Properties & Hazard Matrix
| Property / Hazard | Detail | Operational Implication |
| Chemical Name | (2-Amino-5-bromo-3-chlorophenyl)methanol | Accurate labeling required for waste manifesting. |
| CAS Number | 953039-29-7 | Key identifier for SDS and EH&S tracking. |
| Molecular Weight | 236.49 g/mol | Relevant for stoichiometric reaction calculations. |
| Physical State | Solid / Powder | High risk of aerosolization; requires draft control. |
| Primary Hazards | Skin/Eye Irritant, Aquatic Toxicity | Mandates nitrile gloves, goggles, and zero-drain disposal. |
Operational Safety & Handling Protocol
Causality behind the protocol: When handling dry powders of halogenated aromatic amines, the primary risk is the inhalation of aerosolized microscopic particulates. Standard surgical masks are insufficient; operations must be confined to a certified engineering control. Furthermore, nitrile gloves are explicitly required over latex, as nitrile offers superior chemical breakthrough resistance to halogenated organics.
Step-by-Step Handling Methodology:
-
Preparation: Verify that the chemical fume hood is operating at a safe face velocity (typically 80–100 fpm).
-
PPE Donning: Equip standard laboratory PPE: a fully buttoned lab coat, chemical-splash goggles, and double-layered nitrile gloves.
-
Weighing: Use anti-static weigh boats. If static electricity is high (causing powder to jump), use an anti-static ionizer to prevent powder dispersion.
-
Transfer & Dissolution: Dissolve the standard in your target solvent (e.g., methanol or DMSO) entirely within the fume hood before transferring the liquid to analytical instruments (e.g., HPLC/MS vials).
-
Decontamination: Wipe down the analytical balance and surrounding hood area with a solvent-dampened, lint-free cloth (e.g., 70% isopropanol) to capture any invisible microscopic dust.
Spill Response & Containment Workflow
Trustworthiness: A self-validating spill response ensures that the hazard is contained without exacerbating the risk. Never dry-sweep a chemical powder spill, as the mechanical action will aerosolize the toxicant directly into your breathing zone.
Step-by-Step Spill Protocol:
-
Isolate: Immediately halt work and isolate the spill area to prevent room drafts from spreading the powder.
-
Dampen: Gently cover the spilled powder with a damp absorbent pad (using water or a compatible low-volatility solvent) to suppress dust formation.
-
Collect: Use a non-sparking scoop to transfer the dampened pad and powder into a sealable, compatible hazardous waste container.
-
Clean: Wash the contaminated surface with laboratory detergent and water, followed by a final solvent wipe.
-
Dispose: All cleanup materials (pads, scoops, gloves) must be treated as contaminated halogenated waste.
Workflow for safe containment and decontamination of halogenated powder spills.
Proper Disposal Procedures (Core Directives)
Causality behind Waste Segregation: Because (2-Amino-5-bromo-3-chlorophenyl)methanol contains both bromine and chlorine, under EPA RCRA guidelines, it must be strictly segregated into Halogenated Organic Waste streams [3][4].
Why is this critical? When incinerated, halogens form highly corrosive hydrogen chloride (HCl) and hydrogen bromide (HBr) gases. Permitted hazardous waste treatment facilities must route halogenated waste to specialized high-temperature incinerators (>1000°C) equipped with wet alkaline scrubbers to neutralize these acids. Mixing halogenated waste with non-halogenated waste cross-contaminates the entire bulk container, drastically increasing disposal costs and risking severe regulatory penalties [5].
Table 2: Waste Segregation & Compatibility Matrix
| Waste Category | Appropriate Receptacle | Incompatible With |
| Halogenated Solvents/Solutions | Vented, clearly labeled "Halogenated Waste" carboy | Non-halogenated solvents, Acids, Bases, Alkali metals |
| Solid Waste (Powders/Vials) | Sealable, rigid plastic container (e.g., HDPE) | Aqueous wastes, Oxidizers |
| Contaminated Consumables | Solid hazardous waste bin (double-bagged) | General municipal trash |
Step-by-Step Disposal Methodology:
-
Collection: Deposit all unused chemicals, degraded stock solutions, and contaminated consumables (weigh boats, pipette tips, gloves) into designated Halogenated Waste containers.
-
Labeling: Clearly label the container with the full chemical name—"(2-Amino-5-bromo-3-chlorophenyl)methanol"—and the approximate concentration. Never use abbreviations or structural formulas, as this violates EPA hazard communication standards [5].
-
Satellite Accumulation: Store the waste in a designated Satellite Accumulation Area (SAA) at or near the point of generation. Ensure the container is kept tightly closed at all times unless actively adding waste [3].
-
Manifesting: Once the SAA container is full (or reaches the regulatory time limit, typically 72 hours for full containers), submit a chemical waste pickup request to your institution's Environmental Health & Safety (EH&S) department.
-
Final Destruction: EH&S will manifest the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF) for high-temperature incineration[4].
Regulatory-compliant disposal pathway for halogenated organic chemical waste.
References
-
National Institutes of Health (NIH) / National Research Council. "Management of Waste - Prudent Practices in the Laboratory". Source: nih.gov. URL: [Link]
-
Environmental Protection Agency (EPA). "Solvents in the Workplace - How to Determine if They Are Hazardous Waste". Source: epa.gov. URL: [Link]
-
Kansas State University. "Chemical Waste". Source: k-state.edu. URL: [Link]
Personal protective equipment for handling (2-Amino-5-bromo-3-chlorophenyl)methanol
As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as a rigorous, causality-driven scientific discipline. Handling specialized building blocks like (2-Amino-5-bromo-3-chlorophenyl)methanol requires a deep understanding of its physicochemical properties and the biological mechanisms of its hazards.
Below is an in-depth, self-validating technical guide designed to equip researchers and drug development professionals with the operational and logistical protocols necessary to handle this compound safely.
Chemical Profile & Quantitative Hazard Data
(2-Amino-5-bromo-3-chlorophenyl)methanol is a halogenated aniline derivative and benzyl alcohol, frequently utilized as a synthetic building block and identified as a related impurity in pharmaceutical synthesis (e.g., Ambroxol development)[1].
To establish a baseline for our safety protocols, we must first quantify the chemical and hazard parameters[2][3]:
Table 1: Physicochemical & Hazard Data Summary
| Parameter | Value / Description |
|---|---|
| Chemical Name | (2-Amino-5-bromo-3-chlorophenyl)methanol |
| CAS Number | 953039-29-7 |
| Molecular Weight | 236.49 g/mol |
| Molecular Formula | C7H7BrClNO |
| GHS Hazard Statements | H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation) |
Mechanistic Hazard Assessment: The "Why" Behind the Danger
To design an effective safety protocol, we must understand the causality of the compound's toxicity. The hazards of (2-Amino-5-bromo-3-chlorophenyl)methanol stem from two distinct functional moieties:
-
Systemic Toxicity via the Halogenated Aniline Ring: Exposure to aniline derivatives (whether via inhalation, ingestion, or dermal absorption) leads to hepatic metabolism via Cytochrome P450 enzymes. This process N-hydroxylates the aniline, forming reactive phenylhydroxylamines[4]. These metabolites enter red blood cells (RBCs) and oxidize the Fe²⁺ in oxyhemoglobin to Fe³⁺, resulting in methemoglobinemia —a condition where the blood loses its oxygen-carrying capacity[4][5]. The presence of bromine and chlorine atoms on the aromatic ring increases the molecule's lipophilicity and electronegativity, which can enhance transdermal penetration and prolong the methemoglobinemic effect compared to non-halogenated anilines[4][6].
-
Local Irritation via the Benzyl Alcohol Moiety: The hydroxyl group, combined with the electron-withdrawing halogens, acts as a direct irritant to the lipid bilayers of the stratum corneum, ocular mucosa, and respiratory epithelium, driving the H315, H319, and H335 hazard classifications[3].
Personal Protective Equipment (PPE) Matrix
Based on the mechanistic hazards outlined above, standard laboratory latex is insufficient. The following PPE matrix is engineered to break the chain of exposure.
Table 2: Evidence-Based PPE Requirements
| Protection Zone | Required Equipment | Mechanistic Justification |
|---|---|---|
| Dermal (Hands) | Butyl rubber gloves (≥0.3 mm) or double-gloved heavy Nitrile | Halogenated aromatics are highly lipophilic and rapidly permeate standard latex. Butyl rubber provides superior chemical resistance, preventing transdermal absorption and subsequent systemic RBC toxicity. |
| Ocular / Face | Chemical splash goggles (ANSI Z87.1 / EN 166) | The compound is a severe mucosal irritant. Goggles prevent both airborne crystalline dust and liquid splashes from dissolving in the aqueous environment of the eye. |
| Respiratory | N95/P100 particulate respirator | Mandatory if handling the powder outside a closed system to prevent inhalation of fine dust (H332). If dissolved in volatile organic solvents, use a half-mask with an organic vapor (OV) cartridge. |
| Body | Flame-retardant lab coat, closed-toe non-porous shoes | Prevents the accumulation of micro-particulates on personal clothing, which could lead to delayed, prolonged dermal exposure. |
Operational Workflow & Handling Protocol
Every step in chemical handling must be a self-validating system . Do not assume your environment is safe; prove it before proceeding.
Fig 1: Self-validating operational workflow for handling halogenated anilines.
Step-by-Step Handling Methodology:
-
Pre-Operation Environmental Validation:
-
Action: Verify the fume hood face velocity is between 80–120 feet per minute (fpm).
-
Validation: Do not rely solely on the digital monitor. Visually confirm inward airflow using a tissue strip at the sash edge.
-
-
PPE Integrity Check:
-
Action: Don butyl rubber or double-nitrile gloves.
-
Validation: Perform a pneumatic inflation test (trap air in the glove and squeeze) to ensure zero micro-punctures before touching the reagent bottle.
-
-
Static-Free Weighing:
-
Action: Use a grounded, anti-static weigh boat. Halogenated powders frequently carry static charges that cause violent aerosolization when approached with a metal spatula.
-
Validation: Observe the powder; if it "jumps" or clings to the spatula, apply an anti-static gun (Zerostat) to the area before proceeding.
-
-
Transfer and Dissolution:
-
Action: Transfer the pre-weighed solid into the reaction vessel and slowly introduce the solvent (e.g., DMSO, methanol) down the side of the flask to prevent dust kick-up.
-
Validation: Ensure complete dissolution by visual inspection against a light background before removing the sealed vessel from the fume hood.
-
Spill Response & Decontamination Plan
In the event of a spill, rapid, methodical containment is required to prevent respiratory exposure.
-
Isolation: Immediately halt work, hold your breath momentarily, and lower the fume hood sash. If the spill is outside the hood, evacuate the immediate area.
-
Containment:
-
For Powders: Gently cover the spill with damp paper towels to prevent dust aerosolization.
-
For Solutions: Surround and cover the spill with an inert, non-combustible absorbent (e.g., diatomaceous earth or sand).
-
-
Neutralization & Removal: Wipe the area with a mild detergent and water solution. Critical Causality Note: Do not use strong oxidizing agents (like concentrated bleach) directly on the neat powder. Oxidizing halogenated anilines can trigger violent exothermic reactions or release highly toxic halogen gases (HBr, HCl).
-
Validation: Perform a secondary wipe with a compatible solvent (e.g., ethanol or isopropanol), followed by a final visual inspection to ensure zero crystalline residue remains on the deck.
Logistical Disposal Plan
Improper disposal of halogenated aromatics poses severe environmental risks, as these compounds are highly resistant to natural microbial degradation[7].
-
Solid Waste: Contaminated gloves, weigh boats, and paper towels must be placed in a chemically compatible, sealable container. Label explicitly as "Toxic Solid Waste: Halogenated Aniline Derivative."
-
Liquid Waste: Segregate into designated "Halogenated Organic Waste" carboys. Critical Rule: Never mix aniline derivatives with acidic waste streams (which causes unpredictable exothermic salt formation) or with heavy metal waste (which can catalyze cross-coupling reactions).
-
Final Destruction: Disposal must be executed via high-temperature commercial incineration equipped with acid gas scrubbers. Combusting this compound releases highly toxic hydrogen bromide (HBr), hydrogen chloride (HCl), and nitrogen oxides (NOx); scrubbers are mandatory to neutralize these effluents.
References
-
Singh, H., & Purnell, E. T. (2005). Aniline derivative-induced methemoglobin in rats. Journal of Environmental Pathology, Toxicology and Oncology, 24(1), 57-65. Retrieved March 9, 2026, from[Link]
-
Arora, P. K., & Bae, H. (2014). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. Microbial Cell Factories. Retrieved March 9, 2026, from[Link]
Sources
- 1. tlcstandards.com [tlcstandards.com]
- 2. 953039-29-7|(2-Amino-5-bromo-3-chlorophenyl)methanol|BLD Pharm [bldpharm.com]
- 3. 953039-29-7|(2-Amino-5-bromo-3-chlorophenyl)methanol|BLD Pharm [bldpharm.com]
- 4. Aniline derivative-induced methemoglobin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.journalagent.com [pdf.journalagent.com]
- 6. academia.edu [academia.edu]
- 7. Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
